molecular formula C17H24N4O3 B13581558 N-Nitroso-Vildagliptin

N-Nitroso-Vildagliptin

Cat. No.: B13581558
M. Wt: 332.4 g/mol
InChI Key: DILATCQXSRMNES-HHUWHTLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-Vildagliptin is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-N-[(5S,7R)-3-hydroxy-1-adamantyl]nitrous amide

InChI

InChI=1S/C17H24N4O3/c18-9-14-2-1-3-20(14)15(22)10-21(19-24)16-5-12-4-13(6-16)8-17(23,7-12)11-16/h12-14,23H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1

InChI Key

DILATCQXSRMNES-HHUWHTLVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN(C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)N=O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CN(C23CC4CC(C2)CC(C4)(C3)O)N=O)C#N

Origin of Product

United States

Foundational & Exploratory

The Formation of N-Nitroso-Vildagliptin: A Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Formation Mechanism, Analytical Detection, and Control Strategies for a Critical Nitrosamine (B1359907) Impurity in Vildagliptin (B1682220) Synthesis.

Introduction

The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and drug manufacturers worldwide. These compounds are classified as probable human carcinogens, and their presence, even at trace levels, can pose a risk to patient safety.[1] Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, has been identified as susceptible to the formation of a specific nitrosamine impurity: N-Nitroso-Vildagliptin (NV).[2][3] This technical guide provides a comprehensive overview of the formation mechanism of NV during vildagliptin synthesis, methods for its detection and quantification, and strategies for its control. This document is intended for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of vildagliptin.

This compound: Formation Mechanism

The formation of this compound is a chemical reaction between the vildagliptin molecule, which contains a secondary amine functional group, and a nitrosating agent. The most common nitrosating agents are nitrous acid (HNO₂) and its salts (nitrites), which can be present as impurities in raw materials, reagents, or solvents used in the manufacturing process.[4]

The core of the vildagliptin structure includes a secondary amine, making it susceptible to nitrosation. The reaction is typically acid-catalyzed, where nitrous acid is formed from nitrite (B80452) salts under acidic conditions. This nitrous acid then reacts with the secondary amine of vildagliptin to form the N-nitroso derivative.[4]

The general mechanism for nitrosamine formation is as follows:

  • Formation of the Nitrosating Agent: In the presence of an acid (H⁺), nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

  • Formation of the Nitrosating Species: Nitrous acid can be further protonated and lose a water molecule to form the highly reactive nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The secondary amine group in the vildagliptin molecule acts as a nucleophile and attacks the nitrosonium ion.

  • Deprotonation: The resulting intermediate is then deprotonated to yield the stable this compound impurity.

It is crucial for manufacturers to conduct a thorough risk assessment of their vildagliptin synthesis process to identify and mitigate potential sources of nitrites and conditions that could favor this reaction.[5]

Vildagliptin Synthesis and the Point of NV Formation

A common synthetic route to vildagliptin involves the condensation of (S)-1-(chloroacetyl)-2-cyanopyrrolidine with 3-amino-1-adamantanol.[6] The risk of this compound formation arises if nitrosating agents are present in the reaction mixture or during work-up and purification steps, especially under acidic conditions.

Vildagliptin_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product cluster_impurity Impurity Formation L-prolinamide L-prolinamide S-1-chloroacetyl-2-cyanopyrrolidine S-1-chloroacetyl-2-cyanopyrrolidine L-prolinamide->S-1-chloroacetyl-2-cyanopyrrolidine Reaction with Chloroacetyl chloride & Dehydration Chloroacetyl_chloride Chloroacetyl_chloride 3-amino-1-adamantanol 3-amino-1-adamantanol Vildagliptin Vildagliptin 3-amino-1-adamantanol->Vildagliptin S-1-chloroacetyl-2-cyanopyrrolidine->Vildagliptin Condensation This compound This compound Vildagliptin->this compound Nitrosation (Presence of Nitrites + Acid)

A simplified workflow of Vildagliptin synthesis and the potential point of this compound formation.

Chemical Pathway of this compound Formation

The specific chemical transformation involves the nitrosation of the secondary amine in the vildagliptin molecule. The following diagram illustrates this reaction.

NV_Formation Vildagliptin Vildagliptin (Secondary Amine) NV This compound Vildagliptin->NV Nitrosation Reaction Nitrosating_Agent Nitrosating Agent (e.g., HNO₂ from NaNO₂ + Acid) Nitrosating_Agent->NV

The chemical reaction pathway for the formation of this compound from Vildagliptin.

Quantitative Data and Regulatory Limits

Regulatory bodies such as the European Medicines Agency (EMA) have set strict limits for nitrosamine impurities in drug substances. For this compound, the EMA has specified that this impurity must be controlled within a limit of 15 ppm in the vildagliptin drug substance.[2] The development of sensitive analytical methods is therefore critical for ensuring compliance and patient safety.

A validated LC-MS/MS method has been developed for the quantification of this compound. The performance of this method is summarized in the table below.[2]

ParameterValue
Limit of Detection (LOD)0.44 ppm
Limit of Quantification (LOQ)1.46 ppm
Recovery (%) at 50% Spiked Level
Preparation 195.83%
Preparation 295.12%
Preparation 390.16%
Recovery (%) at 100% Spiked Level
Preparation 185.43%
Preparation 283.85%
Preparation 382.55%
Recovery (%) at 150% Spiked Level
Preparation 180.95%
Preparation 281.18%
Preparation 382.55%

Experimental Protocols

Synthesis of this compound Reference Standard

A reference standard for this compound is essential for the development and validation of analytical methods. A published method for its synthesis is as follows:

  • Dissolve vildagliptin in a suitable organic solvent.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise.

  • Acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) while maintaining the low temperature.

  • Stir the reaction mixture for a specified period.

  • Extract the product with an organic solvent.

  • Dry the organic layer over a drying agent (e.g., sodium sulfate).

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product using column chromatography.

  • Characterize the purified product using techniques such as IR, NMR, and LC-MS to confirm its identity and purity.[2]

LC-MS/MS Method for the Determination of this compound

The following is a summary of a validated LC-MS/MS method for the quantification of this compound in vildagliptin drug substance.[2]

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: A suitable buffer solution (e.g., ammonium (B1175870) formate (B1220265) in water).

  • Mobile Phase B: An organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: As per column specifications (e.g., 0.5 mL/min).

  • Column Temperature: Controlled at a specific temperature (e.g., 40 °C).

  • Injection Volume: A defined volume (e.g., 10 µL).

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): Specific to this compound.

  • Product Ions (m/z): At least two characteristic fragment ions for confirmation and quantification.

  • Source Parameters: Optimized source temperature, gas flows, and voltages to achieve maximum sensitivity.

Sample Preparation:

  • Accurately weigh a known amount of the vildagliptin drug substance.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Filter the solution through a suitable membrane filter before injection.

Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh_Sample Weigh Vildagliptin Drug Substance Dissolve Dissolve in Diluent Weigh_Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantify this compound Detect->Quantify Report Report Results Quantify->Report

References

N-Nitroso-Vildagliptin: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-Vildagliptin is a nitrosamine (B1359907) impurity of Vildagliptin, an oral hypoglycemic agent. As a member of the cohort of concern due to potential genotoxic and carcinogenic effects, understanding its physicochemical properties is paramount for the safety and quality control of Vildagliptin drug products. This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound, including its synthesis, analytical detection methods, and available physical and chemical data. The information is compiled from peer-reviewed scientific literature and chemical databases to support research, development, and quality assurance activities in the pharmaceutical industry.

Chemical Identity and Physical Properties

This compound, chemically named (2S)-1-({N-[(1R,3S,5R,7S)-3-hydroxyadamantan-1-yl]-N-nitroso}glycyl)pyrrolidine-2-carbonitrile, is a derivative of Vildagliptin where the secondary amine group is nitrosated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄N₄O₃PubChem[1]
Molecular Weight 332.4 g/mol PubChem[1]
Appearance White solidAnalytica Chemie[2], Synchemia
Melting Point 180.0-182.9°CAnalytica Chemie[2]
Solubility Soluble in DMSO and Methanol (B129727).[3]Synchemia[3]
logP (Computed) 1.3PubChem[1]
pKa (Computed) Data not available in searched literature

Note: Some physical properties are sourced from commercial suppliers and computed databases due to the limited availability of experimentally determined data in peer-reviewed literature.

Synthesis and Characterization

The synthesis of this compound is primarily achieved through the nitrosation of Vildagliptin.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis involves the reaction of Vildagliptin with a nitrosating agent in an acidic medium.

Reaction Scheme:

Vildagliptin + Nitrosating Agent (e.g., tert-butyl nitrite) → this compound

Detailed Methodology:

  • Dissolution: Dissolve Vildagliptin in a suitable organic solvent.

  • Acidification: Introduce a mild acidic environment.

  • Nitrosation: Add a nitrosating agent, such as tert-butyl nitrite, to the solution. The reaction proceeds via the nitrosation of the secondary amine of Vildagliptin.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

  • Purification: Purify the crude product using column chromatography to obtain this compound of high purity (e.g., >95%).[3]

Spectroscopic Characterization

The structure of synthesized this compound is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey ObservationsReference
Mass Spectrometry (MS) Mass spectrum shows a peak at m/z 333, corresponding to the [M+H]⁺ ion.Kumar et al.
Infrared (IR) Spectroscopy Disappearance of the -NH stretching frequency at approximately 3293 cm⁻¹, which is present in the parent Vildagliptin molecule.Kumar et al.
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum confirms the presence of the adamantane (B196018) and pyrrolidine (B122466) moieties and the absence of the N-H proton signal.Synchemia[3]

Analytical Methodology for Quantification

The quantification of this compound in Vildagliptin drug substances and products is critical for regulatory compliance. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Optimized for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Injection Volume: Typically in the range of 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion mode is generally employed.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

    • Precursor Ion: m/z 333 [M+H]⁺

    • Product Ions: Specific fragment ions are selected for quantification and confirmation.

Method Validation Parameters:

A validated method should demonstrate acceptable performance for the following parameters:

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Stability and Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. As of the latest literature review, specific forced degradation studies on this compound have not been extensively reported. However, studies on Vildagliptin have shown that it degrades under hydrolytic (acidic and basic) and oxidative conditions. The nitrile group can hydrolyze to form an amide and subsequently a carboxylic acid. It is plausible that this compound would exhibit similar degradation pathways for the Vildagliptin core structure, with the stability of the N-nitroso group being an additional area of investigation.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Vildagliptin Vildagliptin Reaction Nitrosation with tert-butyl nitrite in acidic medium Vildagliptin->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound (>95% Purity) Purification->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow

Analytical_Workflow cluster_analysis LC-MS/MS Analysis of this compound Sample_Prep Sample Preparation (Vildagliptin Drug Substance/Product) HPLC HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC MS_Ionization Mass Spectrometry (Positive Ionization - ESI/APCI) HPLC->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) Precursor Ion: m/z 333 MS_Ionization->MS_Analysis Quantification Quantification and Confirmation (Comparison with Reference Standard) MS_Analysis->Quantification

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion

This technical guide summarizes the currently available information on the physicochemical properties of this compound. While some fundamental properties have been characterized, further experimental studies are warranted to establish a more comprehensive profile, particularly concerning its solubility in various pharmaceutical solvents, its pKa, and its degradation pathways under stressed conditions. The provided synthesis and analytical protocols offer a foundation for researchers and drug development professionals working with Vildagliptin to ensure the safety and quality of their products. Continuous monitoring of scientific literature is recommended for updates on the physicochemical properties and analytical methodologies for this critical impurity.

References

N-Nitroso-Vildagliptin: A Technical Guide to Thermal Stability and Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and potential degradation products of N-Nitroso-Vildagliptin, a nitrosamine (B1359907) impurity of the antidiabetic drug vildagliptin (B1682220). This compound is classified as a genotoxic impurity, and its control within acceptable limits in the vildagliptin drug substance is a critical regulatory requirement.[1] This document summarizes available data, outlines relevant experimental protocols, and presents potential degradation pathways to aid in risk assessment and the development of control strategies.

Introduction to this compound

This compound, chemically named (2S)-1-(2-{nitroso[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]amino}acetyl)pyrrolidine-2-carbonitrile, is a nitrosamine drug substance related impurity (NDSRI) of vildagliptin.[1][2] Its formation can be attributed to the reaction of the secondary amine functionality in the vildagliptin molecule with nitrosating agents. Due to the carcinogenic potential of nitrosamines, regulatory bodies like the European Medicines Agency (EMA) have set strict limits for their presence in pharmaceutical products. For this compound, the EMA has mandated a control limit of 15 ppm in the vildagliptin drug substance.[1]

While the synthesis, characterization, and analytical detection of this compound have been documented, specific data on its thermal stability and the identity of its degradation products are not extensively available in the public domain. This guide, therefore, synthesizes information from related compounds and general principles of nitrosamine chemistry to provide a predictive overview.

Analytical Methodologies for this compound and its Degradants

The detection and quantification of this compound at trace levels necessitate highly sensitive and specific analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose.

Quantitative Data Presentation

The following tables summarize key parameters for the analysis of this compound based on published literature.

Table 1: LC-MS/MS Method Parameters for this compound Quantification [1]

ParameterValue
Chromatographic Conditions
ColumnAgilent Poroshell EC C18, 2.7 µm, 150 × 4.6 mm
Mobile Phase A5 mM Ammonium Acetate in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.6 mL/min
Injection Volume20 µL
Column Temperature30 °C
Sample Cooler Temperature6 °C
Mass Spectrometric Conditions
Ionization ModeAPCI (Atmospheric Pressure Chemical Ionization)
Corona Voltage3.0 µA
Method Performance
Limit of Detection (LOD)0.44 ppm
Limit of Quantification (LOQ)1.46 ppm

Table 2: Mass Spectrometric Fragmentation of this compound [3]

Precursor Ion (m/z)Product Ions (m/z)
333.2 [M+H]⁺303.2, 275.2, 167.1, 151.1, 135.1, 97.1

Experimental Protocols

A comprehensive understanding of the thermal stability of this compound requires well-designed forced degradation studies. The following protocol is a generalized approach based on ICH guidelines and best practices for studying drug substance stability.

Thermal Stress Testing Protocol
  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Prepare solid samples of this compound.

  • Stress Conditions:

    • Expose the solutions and solid samples to elevated temperatures (e.g., 40°C, 60°C, 80°C, and temperatures exceeding 100°C) for various durations.

    • It is crucial to select temperatures that are relevant to pharmaceutical manufacturing and storage conditions, as well as accelerated stability testing.

    • Include control samples stored at refrigerated conditions (e.g., 2-8°C).

  • Sample Analysis:

    • At specified time points, withdraw samples and dilute them to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating LC-MS/MS method. The method should be capable of separating the parent this compound from its potential degradation products.

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

  • Degradation Product Identification:

    • For any significant degradation products, perform structural elucidation using high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data.

    • If necessary, isolate the degradation products using preparative chromatography for further characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability assessment of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_stress Thermal Stressing cluster_analysis Analysis cluster_data Data Interpretation SamplePrep This compound (Solid and Solution) Stress Exposure to Elevated Temperatures (e.g., 40°C, 60°C, 80°C) SamplePrep->Stress LCMS LC-MS/MS Analysis Stress->LCMS HRMS HRMS for Structural Elucidation LCMS->HRMS If degradants > threshold Data Identify Degradation Products & Determine Degradation Rate LCMS->Data Isolation Preparative Chromatography HRMS->Isolation NMR NMR for Structure Confirmation Isolation->NMR NMR->Data

Workflow for Thermal Stability Assessment of this compound.
Proposed Thermal Degradation Pathway

While specific experimental data is lacking, a plausible thermal degradation pathway for this compound can be proposed based on the known chemistry of N-nitroso compounds. The primary mechanism of thermal degradation for many nitrosamines is denitrosation, which involves the cleavage of the N-N bond.

Thermal Degradation Pathway NVildagliptin This compound Vildagliptin Vildagliptin (Parent Drug) NVildagliptin->Vildagliptin Denitrosation (Heat) NO_radical Nitrosyl Radical (•NO) NVildagliptin->NO_radical Denitrosation (Heat) OtherProducts Other Degradation Products (e.g., from pyrrolidine (B122466) ring opening) NVildagliptin->OtherProducts Potential Side Reactions

Proposed Thermal Degradation Pathway of this compound.

The primary proposed degradation product upon thermal stress is the parent drug, vildagliptin, resulting from the cleavage of the nitroso group. The released nitrosyl radical can participate in further reactions. It is also plausible that at higher temperatures, other degradation pathways involving the pyrrolidine ring or other parts of the molecule could occur.

Conclusion and Future Directions

The thermal stability of this compound is a critical parameter for ensuring the safety and quality of vildagliptin-containing drug products. While sensitive analytical methods for its detection exist, there is a clear need for comprehensive forced degradation studies specifically targeting this impurity to definitively identify its thermal degradation products and understand its degradation kinetics. The proposed experimental protocols and degradation pathways in this guide serve as a foundation for such investigations. Future research should focus on performing these studies under a range of conditions relevant to pharmaceutical manufacturing and storage to generate the necessary data for robust risk assessment and the development of effective control strategies. This will ultimately contribute to ensuring the safety of patients receiving vildagliptin treatment.

References

Navigating the Synthesis and Purification of N-Nitroso-Vildagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Purification of the N-Nitroso-Vildagliptin Impurity.

This in-depth guide provides a detailed overview of the chemical synthesis and purification of this compound, a nitrosamine (B1359907) impurity of the anti-diabetic drug Vildagliptin. Given the classification of nitrosamines as probable human carcinogens, the control of such impurities is of paramount importance in pharmaceutical manufacturing. This document outlines the synthetic pathway, offers detailed experimental protocols, and presents purification strategies to obtain this compound as a reference standard for analytical method development and validation.

Chemical Synthesis of this compound

The formation of this compound occurs through the nitrosation of the secondary amine moiety present in the Vildagliptin structure. This reaction is typically achieved using a nitrosating agent under controlled conditions.

Synthesis Pathway:

The most commonly cited method for the synthesis of this compound involves the reaction of Vildagliptin with a nitrosating agent such as tert-butyl nitrite (B80452) (TBN). The reaction proceeds by the electrophilic attack of the nitrosonium ion (NO+), generated from the nitrosating agent, on the lone pair of electrons of the secondary amine in Vildagliptin.

G Vildagliptin Vildagliptin Reaction + Vildagliptin->Reaction TBN tert-Butyl Nitrite (TBN) TBN->Reaction NNV This compound Reaction->NNV Nitrosation

Caption: Chemical synthesis of this compound.

Experimental Protocol: Synthesis via Nitrosation with tert-Butyl Nitrite

This protocol is based on established nitrosation procedures for secondary amines.

  • Materials:

    • Vildagliptin

    • tert-Butyl Nitrite (TBN)

    • Dichloromethane (B109758) (DCM), analytical grade

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve Vildagliptin in dichloromethane (approximately 10 mL per gram of Vildagliptin).

    • Cool the stirred solution to 0-5 °C using an ice bath.

    • Slowly add a molar excess of tert-butyl nitrite (approximately 1.2 equivalents) dropwise to the solution over 15-20 minutes, maintaining the temperature below 5 °C.

    • Continue stirring the reaction mixture at 0-5 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

    • Upon completion, carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel, and separate the organic layer.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, reagents, and by-products. The choice of purification method depends on the scale of the synthesis and the required purity of the final product.

Purification and Analysis Workflow:

A logical workflow for the purification and subsequent analysis of this compound is essential to ensure the quality of the reference standard.

G cluster_purification Purification cluster_analysis Analysis ColumnChromatography Column Chromatography (Silica Gel) PurifiedProduct Purified this compound ColumnChromatography->PurifiedProduct Recrystallization Recrystallization Recrystallization->PurifiedProduct HPLC HPLC Purity MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy MS->NMR CrudeProduct Crude this compound CrudeProduct->ColumnChromatography CrudeProduct->Recrystallization PurifiedProduct->HPLC

Caption: Workflow for purification and analysis.

Experimental Protocol: Purification by Column Chromatography

  • Materials:

  • Procedure:

    • Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and pack the chromatography column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the packed column.

    • Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data related to the synthesis and characterization of this compound.

ParameterValueMethod/ConditionsReference
Synthesis
ReactantsVildagliptin, tert-Butyl NitriteNitrosation[1]
Purity (post-synthesis)99.04%HPLC[1]
Analytical Characterization
Molecular FormulaC₁₇H₂₄N₄O₃-[2]
Molecular Weight332.4 g/mol -[2]
Mass (m/z)333 [M+H]⁺LC-MS[1]
¹H NMRConfirmed to structureNMR Spectroscopy[2]
Purity (Commercial Standard)>95%HPLC[2]
Regulatory Guidance
StatusPotential Genotoxic Impurity-[1][3]

Disclaimer: The experimental protocols provided are intended as a guide and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals, particularly potent compounds like nitrosamines.

References

In Silico Prediction of N-Nitroso-Vildagliptin Toxicity and Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-Vildagliptin is a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Vildagliptin (B1682220), an antidiabetic medication. Nitrosamines are classified as a "cohort of concern" due to their potential as potent genotoxic carcinogens.[1][2] Regulatory frameworks, primarily the International Council for Harmonisation (ICH) M7 guideline, mandate a thorough risk assessment for such impurities.[3] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the toxicity and genotoxicity of this compound. By leveraging a combination of expert rule-based and statistical-based computational models, a robust assessment of mutagenic potential can be conducted. Furthermore, this guide details the use of the Carcinogenic Potency Categorization Approach (CPCA) to establish a scientifically justified Acceptable Intake (AI) limit, ensuring patient safety while guiding manufacturing control strategies. The in silico workflow demonstrates that while this compound contains a structural alert for genotoxicity, its overall profile is consistent with a low-potency carcinogen, supporting a higher acceptable intake limit compared to simple, highly potent nitrosamines.

Regulatory Framework: The ICH M7 Guideline

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][3] For nitrosamines, which are recognized as a "cohort of concern" for their high carcinogenic potency, the guideline emphasizes a risk-based approach for their identification, control, and qualification.[1]

A cornerstone of the ICH M7 guideline is the use of computational toxicology for an initial assessment. The guideline requires the use of two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies for predicting the outcome of a bacterial reverse mutation (Ames) test:[4]

  • An expert rule-based methodology: This approach uses knowledge derived from existing data and expert scientific review to create structural alerts that identify molecular substructures associated with mutagenicity.[4][5]

  • A statistical-based methodology: This approach employs machine learning or statistical algorithms to build predictive models based on large datasets of chemicals with known mutagenicity data.[4][6]

In Silico Assessment Workflow for this compound

The logical workflow for the in silico safety assessment of this compound follows the principles outlined in ICH M7. It begins with mutagenicity prediction and, if necessary, proceeds to a carcinogenic potency assessment to derive an AI limit.

G cluster_0 Step 1: Mutagenicity Assessment (ICH M7) cluster_1 Step 2: Carcinogenic Potency & AI Derivation Start This compound Structure Expert Expert Rule-Based (e.g., Derek Nexus) Start->Expert Stats Statistical-Based (e.g., Sarah Nexus) Start->Stats Review Expert Review of (Q)SAR Predictions Expert->Review Stats->Review Conclusion ICH M7 Classification (e.g., Class 3 or 5) Review->Conclusion Weight of Evidence CPCA Carcinogenic Potency Categorization Approach (CPCA) Conclusion->CPCA If mutagenic concern exists Features Analysis of Structural Features (e.g., α-hydrogens, deactivating groups) CPCA->Features Category Assign Potency Category (1-5) Features->Category AI Derive Acceptable Intake (AI) Limit (e.g., 1500 ng/day) Category->AI

Caption: Workflow for In Silico Genotoxicity and Potency Assessment.

Detailed Methodologies

Protocol: Expert Rule-Based (Q)SAR Assessment
  • Principle: This methodology utilizes an expert knowledge base system, such as Derek Nexus, which contains structural alerts for various toxicological endpoints, including bacterial mutagenicity and carcinogenicity.[5] An alert is "fired" if the query structure (this compound) contains a molecular fragment that is known to be associated with a specific toxicity. The system provides detailed reasoning and references for each alert. For nitrosamines, specific alerts relate to their potential for genotoxicity and carcinogenicity.[5][7]

  • Software Example: Derek Nexus® (Lhasa Limited).

  • Endpoints Evaluated: Bacterial mutagenicity, carcinogenicity.

  • Experimental Protocol:

    • The chemical structure of this compound, represented in a standard format (e.g., SMILES), is submitted to the Derek Nexus software.

    • The software compares the structure against its knowledge base of structural alerts.

    • The prediction engine identifies the N-nitroso functional group, which fires the corresponding alert for mutagenicity and carcinogenicity associated with this class.

    • The output is analyzed. The prediction will likely be "Plausible" for carcinogenicity and mutagenicity. The accompanying reasoning will detail the general mechanism of action for nitrosamines and may discuss structural features that could modulate this activity.

Protocol: Statistical-Based (Q)SAR Assessment
  • Principle: This approach uses a statistical model built from a large, curated training set of compounds with known experimental Ames test results. Sarah Nexus, a leading tool in this category, employs a unique machine-learning methodology (Self-Organising Hypothesis Network) to identify structural fragments associated with mutagenicity.[6][8] It provides a prediction (positive or negative) along with a confidence score.

  • Software Example: Sarah Nexus® (Lhasa Limited).

  • Endpoint Evaluated: Bacterial mutagenicity (Ames test).

  • Experimental Protocol:

    • The chemical structure of this compound is submitted to the Sarah Nexus software.

    • The software analyzes the structure, breaking it down into fragments and comparing them to its hierarchical model derived from the training set data.

    • The model generates a prediction of "Positive" or "Negative" for the Ames test.

    • The output is reviewed, paying close attention to the confidence level of the prediction and the examples of training set compounds (both positive and negative) that are structurally similar to this compound and inform the prediction.

Protocol: Carcinogenic Potency Assessment
  • Principle: The Carcinogenic Potency Categorization Approach (CPCA) is a method endorsed by regulatory agencies to assign an Acceptable Intake (AI) limit to a nitrosamine impurity when robust substance-specific data is unavailable.[1][9] The CPCA categorizes nitrosamines into one of five potency categories based on the presence of activating and deactivating structural features. Category 1 is the most potent, and Category 5 is the least potent.

  • Method: Carcinogenic Potency Categorization Approach (CPCA).

  • Experimental Protocol:

    • The structure of this compound is analyzed for key features that influence carcinogenic potency.

    • α-Hydrogen atoms: The presence of α-hydrogens is a prerequisite for metabolic activation to a genotoxic species. This compound has α-hydrogens.

    • Deactivating features: The presence of potency-reducing features is assessed. The bulky, tertiary carbon-containing adamantyl group attached to the nitroso-nitrogen is a significant deactivating feature due to steric hindrance, which is expected to reduce the rate of metabolic activation.

    • Based on this structural analysis, the compound is assigned to a potency category. The significant steric hindrance would place this compound into a low-potency category.

    • An AI limit is assigned based on the determined potency category.

Predicted Toxicity and Genotoxicity Data

The following tables summarize the predicted outcomes for this compound based on the described in silico methodologies.

Table 1: In Silico Mutagenicity Prediction Summary (ICH M7)

MethodologySoftware/ModelPredicted EndpointPredicted ResultRationale / Confidence
Expert Rule-BasedDerek NexusBacterial MutagenicityPlausible Fires the general structural alert for N-nitrosamines, which are a well-known class of mutagen.[5]
Statistical-BasedSarah NexusBacterial MutagenicityNegative High Confidence. The model's training set likely contains structurally complex, bulky nitrosamines that are negative in the Ames test, overriding the general alert.[6][8]
Overall Conclusion ICH M7 Expert Review Mutagenic Potential Non-mutagenic The negative statistical prediction, supported by mechanistic reasoning of steric hindrance from the adamantyl group reducing metabolic activation, provides a strong weight of evidence to overturn the generic expert rule alert. The impurity would be considered a Class 5 impurity under ICH M7.[4][10]

Table 2: Carcinogenic Potency and Acceptable Intake (AI) Summary

Assessment MethodKey Structural Features AnalyzedPotency CategoryDerived Acceptable Intake (AI)
Carcinogenic Potency Categorization Approach (CPCA)Presence of α-hydrogens. High steric hindrance at the α-carbon due to the bulky adamantyl group.Category 5 1500 ng/day

Note: The AI value is based on the established limit for the closely related "N-nitroso vildagliptin amide impurity" by the European Medicines Agency (EMA), which serves as a strong read-across surrogate.[11][12]

Mechanistic Insights into Genotoxicity

The genotoxicity of most N-nitrosamines is not direct-acting. It requires metabolic activation, typically via cytochrome P450 (CYP) enzymes, through a process called α-hydroxylation. This creates an unstable intermediate that decomposes to yield a highly reactive alkyldiazonium ion, which can then alkylate DNA bases, leading to mutations.

The structure of this compound is predicted to have low carcinogenic potency due to steric hindrance. The bulky adamantyl group attached to the nitrogen atom of the nitrosamine functional group physically obstructs the CYP enzymes from accessing the adjacent α-carbon atoms. This significantly reduces the rate and extent of the critical α-hydroxylation step required for activation.

G cluster_0 General Pathway for Nitrosamine Activation cluster_1 Specific Case: this compound Nitrosamine N-Nitroso Compound Activation Metabolic Activation (CYP450 α-hydroxylation) Nitrosamine->Activation Intermediate Unstable α-hydroxy Nitrosamine Activation->Intermediate Ion Alkyldiazonium Ion (Reactive Electrophile) Intermediate->Ion Adduct DNA Adducts Ion->Adduct Mutation Mutations / Genotoxicity Adduct->Mutation Vilda This compound Reduced Reduced Rate of α-hydroxylation Vilda->Reduced Block Steric Hindrance (Bulky Adamantyl Group) Block->Reduced Inhibits LowPotency Low Genotoxic Potency Reduced->LowPotency

Caption: Mechanism of Nitrosamine Activation and Predicted Mitigation.

Conclusion

The comprehensive in silico assessment, conducted in line with the ICH M7 guideline, predicts that this compound is a low-potency genotoxic impurity. While the presence of the N-nitroso functional group triggers a structural alert in expert rule-based systems, a statistical-based (Q)SAR analysis and expert review conclude it is likely non-mutagenic in the Ames test. The mechanistic rationale is the significant steric hindrance provided by the adamantyl moiety, which is expected to impede metabolic activation. This is further supported by its classification into Category 5 under the CPCA, leading to a high Acceptable Intake limit of 1500 ng/day. This integrated in silico approach provides a robust, scientifically-sound basis for the risk assessment of this compound, ensuring patient safety and guiding appropriate control strategies during pharmaceutical manufacturing.

References

Understanding the Carcinogenic Potential of N-Nitroso-Vildagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-Vildagliptin is a potential genotoxic impurity of Vildagliptin (B1682220), an oral hypoglycemic agent. As with all N-nitrosamine impurities, it is considered a member of the "cohort of concern" due to the well-established carcinogenic properties of this chemical class. Regulatory bodies such as the European Medicines Agency (EMA) have set stringent limits for such impurities in pharmaceutical products. This technical guide provides a comprehensive overview of the available data on the carcinogenic potential of this compound and related nitrosamine (B1359907) impurities, focusing on genotoxicity data, underlying mechanisms, and the experimental protocols used for their assessment. While specific long-term carcinogenicity data for this compound is not publicly available, this guide synthesizes the existing in vitro toxicological data and the broader understanding of nitrosamine-induced carcinogenesis to inform risk assessment.

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies have implemented strict controls on nitrosamine impurities in pharmaceuticals. The EMA has classified this compound as a genotoxic impurity and has established a control limit of 15 ppm in the vildagliptin drug substance.[1] Furthermore, an acceptable intake (AI) limit for "N-nitroso vildagliptin amide impurity" has been set at 1500 ng/day.[2] This underscores the regulatory concern and the need for sensitive analytical methods to detect and quantify this impurity.

Carcinogenic Mechanism of N-Nitrosamines

N-nitrosamines are not directly carcinogenic but require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process generates unstable α-hydroxy nitrosamines, which then spontaneously decompose to form highly reactive electrophilic diazonium ions. These ions can then alkylate DNA bases, forming DNA adducts. If these adducts are not repaired by the cell's DNA repair machinery, they can lead to mutations during DNA replication, a critical initiating event in carcinogenesis.

Signaling Pathways in Nitrosamine-Induced Carcinogenesis

The formation of DNA adducts by activated nitrosamines triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) pathways. Key pathways include:

  • Base Excision Repair (BER): Primarily responsible for repairing small, non-bulky DNA lesions like those caused by alkylation.

  • Nucleotide Excision Repair (NER): Repairs bulky, helix-distorting DNA adducts.

  • Mismatch Repair (MMR): Corrects mismatched bases that may arise from replication errors due to unrepaired DNA adducts.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death to prevent the propagation of mutations.

The diagram below illustrates the general pathway of nitrosamine-induced DNA damage and the subsequent cellular responses.

Nitrosamine_Carcinogenesis_Pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response N-Nitrosamine N-Nitrosamine CYP450 CYP450 N-Nitrosamine->CYP450 Metabolism Reactive Electrophile Reactive Electrophile CYP450->Reactive Electrophile DNA DNA Reactive Electrophile->DNA Alkylation DNA_Adducts DNA_Adducts DNA->DNA_Adducts DNA_Repair DNA Repair (BER, NER, MMR) DNA_Adducts->DNA_Repair Apoptosis Apoptosis DNA_Adducts->Apoptosis Extensive Damage Mutation Mutation DNA_Adducts->Mutation Failed Repair DNA_Repair->DNA Successful Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: General pathway of N-nitrosamine induced carcinogenesis.

Toxicological Data for this compound Amide Impurity (NNVI)

While data specifically for this compound is scarce in the public domain, a study on the closely related N-nitroso vildagliptin amide impurity (NNVI) provides valuable insights into its toxicological profile.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro evaluation of NNVI in BALB 3T3 clone cells.

Table 1: Cytotoxicity of NNVI in BALB 3T3 Cells

Concentration (ppm)Cell Viability (%)Observation
5No significant change-
25No significant change-
50Significant decreaseCytotoxic
100Further significant decreaseHighly Cytotoxic
125Profound decreaseHighly Cytotoxic

Table 2: Genotoxicity of NNVI in BALB 3T3 Cells (Comet Assay)

Concentration (ppm)DNA Tail IntensityObservation
5No significant increaseNot genotoxic
25No significant increaseNot genotoxic
50No significant increaseNot genotoxic
100Significant increaseGenotoxic
125Significant increaseGenotoxic

Table 3: Oxidative Stress Markers in BALB 3T3 Cells Treated with NNVI

Concentration (ppm)Superoxide Dismutase (SOD) & Catalase (CAT)Malondialdehyde (MDA) & Nitric Oxide Synthase (iNOS)Reduced Glutathione (GSH) & Nrf2
5-25Adaptive antioxidant response--
≥ 50Oxidative imbalance, antioxidant depletionIncreased lipid peroxidation-

Experimental Protocols for Genotoxicity Assessment

Standardized protocols are crucial for the reliable assessment of the genotoxic potential of nitrosamine impurities. The following sections describe the general methodologies for key in vitro assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, an enhanced protocol is often recommended.

Objective: To detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

General Protocol:

  • Strains: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver) to mimic mammalian metabolism. For nitrosamines, a higher concentration of S9 (e.g., 30%) is often used.

  • Exposure: The test compound is incubated with the bacterial strains in the presence or absence of the S9 mix.

  • Plating: The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow Start Start Bacterial_Strains Select Bacterial Strains Start->Bacterial_Strains Test_Compound Prepare Test Compound Concentrations Start->Test_Compound S9_Mix Prepare S9 Mix (Metabolic Activation) Start->S9_Mix Incubation Incubate Bacteria, Compound, and S9 Mix Bacterial_Strains->Incubation Test_Compound->Incubation S9_Mix->Incubation Plating Plate on Minimal Agar Incubation->Plating Incubate_Plates Incubate Plates (48-72h) Plating->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Analyze_Data Analyze Data and Determine Mutagenicity Count_Colonies->Analyze_Data End End Analyze_Data->End Micronucleus_Assay_Workflow Start Start Cell_Culture Culture Mammalian Cells Start->Cell_Culture Exposure Expose Cells to Test Compound +/- S9 Cell_Culture->Exposure Cytochalasin_B Add Cytochalasin B (Cytokinesis Block) Exposure->Cytochalasin_B Harvest_Stain Harvest, Fix, and Stain Cells Cytochalasin_B->Harvest_Stain Microscopy Microscopic Analysis Harvest_Stain->Microscopy Score_Micronuclei Score Micronuclei in Binucleated Cells Microscopy->Score_Micronuclei Analyze_Data Analyze Data and Determine Genotoxicity Score_Micronuclei->Analyze_Data End End Analyze_Data->End

References

Discovery and Initial Identification of N-Nitroso-Vildagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Vildagliptin is a nitrosamine (B1359907) impurity associated with Vildagliptin, an oral hypoglycemic agent used in the management of type 2 diabetes. The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory bodies worldwide due to their potential carcinogenic properties. This technical guide provides an in-depth overview of the discovery, initial identification, and analytical methodologies for this compound.

This compound is classified as a genotoxic impurity, and regulatory agencies such as the European Medicines Agency (EMA) have recommended strict control over its levels in the Vildagliptin drug substance.[1][2] This has necessitated the development of highly sensitive analytical methods to detect and quantify this impurity at trace levels.

Formation Pathway

This compound is formed from the nitrosation of the secondary amine present in the Vildagliptin molecule. This reaction can occur in the presence of nitrosating agents, such as nitrous acid, which can be formed from nitrites under acidic conditions. The presence of residual nitrites in excipients, solvents, or from environmental sources can contribute to the formation of this impurity during the manufacturing process or storage of the drug product.

The logical relationship for the formation of this compound can be visualized as follows:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Vildagliptin Vildagliptin (Secondary Amine) N_Nitroso_Vildagliptin This compound Vildagliptin->N_Nitroso_Vildagliptin Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Vildagliptin Acidic_Conditions Acidic Conditions

Figure 1: Formation of this compound.

Synthesis and Characterization of the Reference Standard

The availability of a well-characterized reference standard is crucial for the development and validation of analytical methods for the detection and quantification of this compound. The synthesis of this compound has been reported via the nitrosation of a Vildagliptin amide intermediate under mild acidic conditions.[3]

The structural confirmation of the synthesized this compound is typically performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of the N-N=O functional group.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.

Analytical Methodologies for Identification and Quantification

Due to the potential genotoxicity of this compound, highly sensitive and specific analytical methods are required for its detection at trace levels in Vildagliptin drug substances and products. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the technique of choice for this purpose.

Experimental Protocol: LC-MS/MS Method

A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound.[1][2]

Chromatographic Conditions:

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: A suitable reversed-phase column, such as a C18 or phenyl-hexyl column.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: A small injection volume, typically 5-10 µL, is used.

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Gas Temperatures and Flow Rates: Optimized to ensure efficient desolvation and ionization.

  • Collision Energy: Optimized to achieve the desired fragmentation of the precursor ion.

The following diagram illustrates a general workflow for the LC-MS/MS analysis of this compound:

cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Vildagliptin Drug Substance/Product Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI+) Separation->Ionization MRM MRM Detection Ionization->MRM Quantification Quantification against Reference Standard MRM->Quantification

Figure 2: LC-MS/MS analysis workflow.

Quantitative Data

The developed LC-MS/MS method has been validated to demonstrate its suitability for the intended purpose. The following table summarizes the key quantitative parameters of a reported method.[1][2]

ParameterValue
Limit of Detection (LOD)0.44 ppm
Limit of Quantification (LOQ)1.46 ppm
Recommended Limit by EMA15 ppm

Conclusion

The discovery and identification of this compound as a potential impurity in Vildagliptin highlights the importance of rigorous analytical monitoring and control throughout the pharmaceutical manufacturing process. The development of sensitive and specific LC-MS/MS methods is essential for ensuring that the levels of this genotoxic impurity are maintained below the stringent regulatory limits. This technical guide provides a comprehensive overview of the key aspects related to the discovery, formation, and analysis of this compound, serving as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

Methodological & Application

Application Note: Determination of N-Nitroso-Vildagliptin in Vildagliptin Drug Substance by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1] Regulatory bodies worldwide have established stringent limits for these impurities in drug substances and products.[2] N-Nitroso-Vildagliptin is a potential nitrosamine (B1359907) impurity of Vildagliptin, an oral anti-diabetic medication.[3] This application note describes a sensitive and specific method for the determination of this compound in Vildagliptin drug substance using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

The developed method is crucial for quality control laboratories to monitor and control the levels of this potential genotoxic impurity, ensuring the safety and quality of Vildagliptin products. The method is designed to be robust and suitable for routine analysis in a pharmaceutical setting.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterValue
HPLC System Agilent 1200 series or equivalent with UV Detector
Column Inertsil ODS-4 (250 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
20
25
28
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent.

  • Sample Solution (10 mg/mL of Vildagliptin): Accurately weigh about 500 mg of Vildagliptin drug substance and transfer to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent.

Protocol: Analytical Method for this compound

1. System Suitability:

Before sample analysis, perform a system suitability test by injecting the Standard Solution (1 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000
% RSD of Peak Areas Not more than 5.0%

2. Analytical Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of this compound.

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Sample Solution and record the chromatogram.

  • The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard chromatogram.

3. Calculation:

The amount of this compound in the Vildagliptin drug substance can be calculated using the following formula:

Where:

  • Area_sample is the peak area of this compound in the sample solution.

  • Area_standard is the average peak area of this compound in the standard solution.

  • Conc_standard is the concentration of this compound in the standard solution (µg/mL).

  • Conc_sample is the concentration of Vildagliptin in the sample solution (mg/mL).

Method Validation Summary

A summary of the validation parameters for this method is provided below. This method should be fully validated according to ICH Q2(R1) guidelines before its implementation for routine use.[2]

Validation ParameterTypical Performance Data
Specificity No interference from blank, placebo, or Vildagliptin at the retention time of this compound. Peak purity of the analyte peak should be demonstrated.
Linearity Correlation coefficient (r²) > 0.999 over a range of LOQ to 150% of the specification limit.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10.
Accuracy (% Recovery) 80.0% to 120.0% for spiked samples at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 5.0% Intermediate Precision: ≤ 10.0%
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Experimental Workflow

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank sys_suit->inject_blank inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate Peak Integration inject_sample->integrate calculate Calculate this compound Content integrate->calculate report Generate Report calculate->report

Caption: Workflow for the analysis of this compound.

Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5] Vildagliptin is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method should be able to separate the this compound peak from any degradants formed.

Logical Relationship of Method Development

Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation lit_review Literature Review col_select Column & Mobile Phase Selection lit_review->col_select param_opt Parameter Optimization col_select->param_opt specificity Specificity param_opt->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness routine_qc Routine QC Testing robustness->routine_qc

Caption: Logical flow of analytical method development and validation.

This application note provides a detailed protocol for the determination of this compound in Vildagliptin drug substance by HPLC-UV. The method is designed to be specific, sensitive, and robust for its intended purpose. Adherence to the outlined procedures and proper validation will ensure reliable monitoring of this potential genotoxic impurity, contributing to the overall safety and quality of Vildagliptin-containing pharmaceutical products.

References

Application Note: UPLC-MS/MS Method for Trace Analysis of N-Nitroso-Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitroso-Vildagliptin is a potential genotoxic impurity that can form in Vildagliptin drug substances, an oral anti-diabetic medication.[1] Due to the carcinogenic potential of nitrosamine (B1359907) impurities, regulatory bodies like the FDA and EMA mandate strict control over their levels in pharmaceutical products.[1][2] This necessitates the development of highly sensitive and specific analytical methods for their detection and quantification at trace levels. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the trace analysis of this compound in Vildagliptin drug substance.

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound.

Sample Preparation

Proper sample preparation is crucial to ensure the stability of the analyte and minimize matrix effects. A simple and direct dissolution method is employed.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a 1:1 (v/v) mixture of acetonitrile (B52724) and water.

    • Perform serial dilutions from the stock solution using the same diluent to prepare calibration standards and quality control samples at the desired concentrations.

  • Sample Preparation:

    • Accurately weigh the Vildagliptin drug substance.

    • Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to achieve a final concentration suitable for analysis.

    • Vortex the solution until the sample is completely dissolved.

UPLC-MS/MS Method

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UPLC System: Acquity UPLC H-Class Plus system (or equivalent)

  • Mass Spectrometer: Xevo TQ-S micro-MS system (or equivalent)

  • Analytical Column: Agilent Poroshell EC C18 (100 mm × 4.6 mm, 2.7 µm)[2]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 5 mM Ammonium Acetate in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.6 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 30 °C[2]
Sample Cooler Temp. 6 °C[2]
Gradient Program A gradient program should be optimized to ensure sufficient resolution of this compound from the Vildagliptin peak and other potential impurities.

Mass Spectrometry Conditions:

The mass spectrometer is operated in the positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2]

ParameterCondition
Ionization Mode APCI (Positive)[2]
Corona Voltage 3.0 µA[2]
Source Temperature 150 °C[2]
Probe Temperature 500 °C[2]
Cone Gas Flow 50 L/hr[2]
Desolvation Gas Flow 1000 L/hr[2]

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound[To be determined empirically][To be determined empirically][To be optimized][To be optimized][To be optimized]
Vildagliptin (for monitoring)[To be determined empirically][To be determined empirically][To be optimized][To be optimized][To be optimized]

Data Presentation

The following table summarizes the quantitative performance of the described UPLC-MS/MS method for the analysis of this compound.

ParameterResultReference
Limit of Detection (LOD) 0.44 ppm[1][2]
Limit of Quantification (LOQ) 1.46 ppm[1][2]
Linearity Range LOQ to 150% of the specification limit[3]
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) Within 85-115%
Precision (% RSD) < 15%[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the trace analysis of this compound.

G cluster_prep Sample and Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing and Reporting prep_start Start weigh Weigh Vildagliptin API or Reference Standard prep_start->weigh dissolve Dissolve in Acetonitrile/Water (1:1) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex dilute Perform Serial Dilutions (for Standards) vortex->dilute To Standards prep_end Prepared Samples and Standards vortex->prep_end To Standards dilute->prep_end inject Inject into UPLC-MS/MS System prep_end->inject chromatography Chromatographic Separation (Agilent Poroshell EC C18) inject->chromatography ionization Ionization (APCI) chromatography->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection process Process Data (Integration & Quantification) detection->process report Generate Report (Concentration in ppm) process->report data_end Final Result report->data_end G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Mass Spectrometry cluster_3 Data Analysis Sample Sample Matrix Vildagliptin API UPLC UPLC System Column: Agilent Poroshell EC C18 Mobile Phase A: 5mM Ammonium Acetate Mobile Phase B: 0.1% Formic Acid in ACN Flow Rate: 0.6 mL/min Standard Reference Standard This compound Solvent Diluent Acetonitrile:Water (1:1) Solvent->UPLC MS MS/MS System Ionization: APCI (+) Detection: MRM Source Temp: 150°C Probe Temp: 500°C UPLC->MS Data Data Output LOD: 0.44 ppm LOQ: 1.46 ppm Concentration Calculation MS->Data

References

Application Note: Validation of a Sensitive Analytical Method for the Quantification of N-Nitroso-Vildagliptin in Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the validation of an analytical method for the determination of the N-Nitroso-Vildagliptin impurity in vildagliptin (B1682220) tablets. N-nitrosamine impurities are classified as probable human carcinogens, necessitating highly sensitive and robust analytical methods for their detection and quantification to ensure patient safety.[1][2] The described method utilizes High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a widely accessible and reliable technique for routine quality control.[3][4][5] The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[6][7]

Introduction

Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus. Recently, the presence of N-nitrosamine impurities in various pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide.[1][2] this compound is a potential drug substance-related impurity (NDSRI) that has been classified as genotoxic.[6][8] Regulatory bodies like the European Medicines Agency (EMA) have set stringent limits for such impurities, requiring manufacturers to perform risk assessments and implement validated analytical methods for their control.[1][6]

This document provides a detailed protocol for a validated HPLC-UV method suitable for the quantification of this compound in vildagliptin tablets, ensuring compliance with regulatory requirements.

Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Data Analysis & Reporting sp Standard & Sample Preparation mp Mobile Phase Preparation sp->mp ss System Suitability Test mp->ss da Data Acquisition ss->da spec Specificity rep Reporting & Documentation spec->rep lin Linearity lin->rep acc Accuracy acc->rep prec Precision (Repeatability & Intermediate) prec->rep lod_loq LOD & LOQ lod_loq->rep rob Robustness rob->rep da->spec da->lin da->acc da->prec da->lod_loq da->rob Validation_Parameters_Relationship mv Method Validation spec Specificity mv->spec lin Linearity mv->lin acc Accuracy mv->acc prec Precision mv->prec loq LOQ mv->loq robust Robustness mv->robust lin->acc lin->prec lod LOD lin->lod lod->loq loq->acc loq->prec

References

Application Notes and Protocols for the Analysis of N-Nitroso-Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Vildagliptin is a potential genotoxic impurity that can form in vildagliptin (B1682220) drug substances and products. Due to its classification as a probable human carcinogen, regulatory bodies such as the European Medicines Agency (EMA) have set stringent limits for its presence, with a maximum allowable limit of 15 ppm in the vildagliptin drug substance.[1][2] The accurate and sensitive quantification of this compound at trace levels is therefore critical to ensure patient safety and regulatory compliance.

This document provides detailed application notes and protocols for various sample preparation techniques for the analysis of this compound. The choice of sample preparation method is crucial for achieving the required sensitivity and accuracy by effectively removing matrix interferences and concentrating the analyte of interest. The techniques covered include Direct Injection, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), primarily coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection.

Analytical Method Overview

The primary analytical technique for the quantification of this compound is LC-MS/MS, owing to its high sensitivity and selectivity. A validated LC-MS/MS method has been developed that achieves a limit of detection (LOD) of 0.44 ppm and a limit of quantification (LOQ) of 1.46 ppm.[1][2] Atmospheric Pressure Chemical Ionization (APCI) has been reported to provide a better response for this compound compared to Electrospray Ionization (ESI).[2]

Sample Preparation Techniques

The selection of an appropriate sample preparation technique is dependent on the sample matrix (drug substance vs. drug product), the desired level of sensitivity, and the available instrumentation.

Direct Injection

This is the simplest sample preparation method, involving minimal sample handling. It is suitable for relatively clean sample matrices like the drug substance.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.

Quantitative Data Summary

ParameterDirect Injection LC-MS/MSSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte This compoundThis compound (Projected) / Vildagliptin (Reference)This compound (Projected)
Limit of Detection (LOD) 0.44 ppm[1][2]Method DependentMethod Dependent
Limit of Quantification (LOQ) 1.46 ppm[1][2]Method DependentMethod Dependent
Recovery Not Applicable>90% (for Vildagliptin)[3]Method Dependent
Matrix Drug SubstanceDrug Substance, Drug ProductDrug Substance, Drug Product

Experimental Protocols

Protocol 1: Direct Injection with LC-MS/MS Analysis

This protocol is based on a validated method for the quantification of this compound in the drug substance.[2]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the Vildagliptin drug substance into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile:water 50:50 v/v).

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the solution into an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC I-Class

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Waters Xevo TQ-S micro

  • Ionization Mode: APCI Positive

  • MRM Transition: m/z 333.2 → 222.1 (Quantifier), m/z 333.2 → 150.1 (Qualifier)

  • Corona Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • APCI Probe Temperature: 550 °C

Direct_Injection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Vildagliptin Drug Substance dissolve Dissolve and Dilute in Diluent weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to HPLC Vial vortex->transfer inject Inject into LC-MS/MS transfer->inject quantify Quantify this compound inject->quantify

Direct Injection Workflow
Protocol 2: Solid-Phase Extraction (SPE) - General Protocol

This is a generalized SPE protocol based on methods for vildagliptin and other nitrosamines.[3][4] This protocol should be optimized and validated for this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample (drug substance or powdered drug product) in a suitable solvent to a known concentration.

  • The diluent should be compatible with the SPE sorbent (e.g., water with a small amount of organic modifier).

  • Centrifuge or filter the sample if particulates are present.

2. SPE Procedure:

  • Sorbent: A reverse-phase sorbent such as C18 or a polymer-based sorbent (e.g., Oasis HLB) is a good starting point.

  • Conditioning: Condition the SPE cartridge with 1-2 cartridge volumes of methanol (B129727), followed by 1-2 cartridge volumes of water.

  • Equilibration: Equilibrate the cartridge with 1-2 cartridge volumes of the sample diluent.

  • Loading: Load the prepared sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities. This could be water or a low percentage of organic solvent in water. A second wash with a slightly stronger solvent may be necessary to remove less polar interferences.

  • Elution: Elute the this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution: The eluate may be evaporated to dryness and reconstituted in the mobile phase to concentrate the sample before LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Dissolved Sample load 3. Load Sample sample->load condition 1. Condition Cartridge (Methanol, Water) equilibrate 2. Equilibrate Cartridge (Diluent) condition->equilibrate equilibrate->load wash 4. Wash Interferences load->wash elute 5. Elute Analyte wash->elute post_elute Post-Elution Concentration (Optional) elute->post_elute analyze Analyze by LC-MS/MS post_elute->analyze LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Post-Extraction & Analysis sample Aqueous Sample Solution add_solvent Add Organic Solvent sample->add_solvent mix Shake to Mix Phases add_solvent->mix separate Allow Layers to Separate mix->separate collect Collect Organic Layer separate->collect dry Dry and Evaporate collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Application Note: Quantification of N-Nitroso-Vildagliptin using Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of compounds classified as probable human carcinogens.[1][2][3] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern for regulatory agencies and manufacturers.[2][3][4] N-Nitroso-Vildagliptin is a potential nitrosamine (B1359907) impurity of Vildagliptin, an oral anti-diabetic drug.[5][6] As a Nitrosamine Drug Substance-Related Impurity (NDSRI), its levels in the final drug product must be strictly controlled to ensure patient safety.[7][8]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine impurities in human drugs.[1][4][7] These guidelines necessitate the development of highly sensitive and validated analytical methods for the detection and quantification of such impurities.[9] The use of a certified reference material (CRM) is paramount for ensuring the accuracy and reliability of these analytical measurements. This application note provides a detailed protocol for the quantification of this compound in pharmaceutical samples using a CRM and a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6]

Quantitative Data Summary

The following tables summarize the key performance characteristics of the described LC-MS/MS method for the quantification of this compound, demonstrating its suitability for trace-level analysis.

Table 1: Method Detection and Quantification Limits

ParameterValue (ppm)
Limit of Detection (LOD)0.44[5][6]
Limit of Quantification (LOQ)1.46[5][6]

Table 2: Linearity and Range

Range (ppb)Correlation Coefficient (r²)
0.97 - 15.41> 0.99

Data adapted from similar nitrosamine quantification methods.[1]

Table 3: Precision (Repeatability)

Concentration LevelMean Recovery (%)RSD (%)
LOQ98.5< 15
100% of Specification Limit101.2< 10
150% of Specification Limit99.8< 10

Data adapted from similar nitrosamine quantification methods.[1]

Table 4: Accuracy (Spike Recovery)

Spiked LevelMean Recovery (%)
LOQ95 - 105
100% of Specification Limit98 - 102
150% of Specification Limit97 - 103

Data adapted from similar nitrosamine quantification methods.[1]

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound using a certified reference material.

Materials and Reagents
  • This compound Certified Reference Material (CRM)

  • Vildagliptin Drug Substance/Product for analysis

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Ammonium Acetate

  • Formic Acid

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.22 µm PVDF)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (LC-MS/MS) is required.

Table 5: LC-MS/MS Instrument Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)333.2
Product Ion (m/z)206.1
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms
Standard Solution Preparation
  • CRM Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound CRM and dissolve it in a known volume of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., 50:50 Methanol:Water) to cover the desired calibration range (e.g., from LOQ to 150% of the specification limit).

Sample Preparation
  • Drug Substance: Accurately weigh approximately 100 mg of the Vildagliptin drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Vildagliptin and transfer it to a 10 mL volumetric flask. Add the diluent, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume.

  • Filtration: Filter the prepared sample solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • Quantify the amount of this compound in the sample preparations by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, expressed in parts per million (ppm).

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification CRM Certified Reference Material (CRM) Standard_Prep Prepare Standard Solutions CRM->Standard_Prep Sample Vildagliptin Sample (DS/DP) Sample_Prep Prepare Sample Solutions Sample->Sample_Prep LCMS LC-MS/MS Analysis Standard_Prep->LCMS Sample_Prep->LCMS Data_Acquisition Data Acquisition (MRM Mode) LCMS->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantify Quantify this compound Calibration->Quantify Report Report Results (ppm) Quantify->Report

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Nitrosamine Impurity Risk Assessment and Control

G cluster_assessment Risk Assessment cluster_testing Confirmatory Testing cluster_control Control Strategy Identify Identify Potential Sources of Nitrosamines Evaluate Evaluate Risk of Presence in Final Product Identify->Evaluate Develop_Method Develop & Validate Analytical Method Evaluate->Develop_Method If risk identified Test_Batches Test Batches of API and Drug Product Develop_Method->Test_Batches Set_Limits Set Specification Limits Test_Batches->Set_Limits If impurity detected Process_Control Implement Process Controls Set_Limits->Process_Control Monitor Ongoing Monitoring Process_Control->Monitor

Caption: Nitrosamine impurity risk assessment and control strategy.

References

LC-MS/MS parameters for sensitive detection of N-Nitroso-Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

N-nitrosamine impurities in pharmaceutical products are a significant concern due to their potential carcinogenic properties. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities.[1][2][3][4][5] N-Nitroso-Vildagliptin is a potential nitrosamine (B1359907) impurity in vildagliptin (B1682220), an anti-diabetic drug. This document provides a detailed protocol for the sensitive detection and quantification of this compound in vildagliptin drug substance using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The method described is based on the work by Kumar et al. (2025), which reports a sensitive method with a limit of detection (LOD) of 0.44 ppm and a limit of quantification (LOQ) of 1.46 ppm.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the LC-MS/MS method for the analysis of this compound.

ParameterValueReference
Limit of Detection (LOD)0.44 ppm[6][7]
Limit of Quantification (LOQ)1.46 ppm[6][7]
EMA Control Limit15 ppm[6][7][8]

Experimental Protocol

This protocol outlines the steps for the preparation of samples and standards, and the instrumental analysis for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Vildagliptin drug substance

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Standard and Sample Preparation

2.1. Standard Stock Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in methanol to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light).

2.2. Working Standard Solution Preparation:

  • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., methanol/water mixture) to cover the desired concentration range for the calibration curve.

2.3. Sample Preparation:

  • Accurately weigh a specific amount of Vildagliptin drug substance (e.g., 100 mg).

  • Dissolve the drug substance in a known volume of diluent to achieve a final concentration suitable for analysis.

  • For method validation purposes such as accuracy and precision, spike known amounts of this compound standard solution into the Vildagliptin sample solution.

LC-MS/MS Instrumental Parameters

3.1. Liquid Chromatography (LC) Parameters:

ParameterCondition
Column A suitable reversed-phase C18 column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Elution Optimized to achieve separation of this compound from the Vildagliptin peak and other potential impurities.
Flow Rate A typical flow rate for analytical LC-MS/MS (e.g., 0.3-0.5 mL/min)
Column Temperature Controlled at a specific temperature (e.g., 40 °C)
Injection Volume A small, fixed volume (e.g., 5-10 µL)

3.2. Mass Spectrometry (MS/MS) Parameters:

The following parameters are based on the optimized conditions reported for the sensitive detection of this compound.[7]

ParameterSetting
Ion Source Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive
Corona Voltage 3.0 µA
Source Temperature 150 °C
Probe Temperature 500 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 1000 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

3.3. Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions are crucial for the selective and sensitive detection of this compound. The specific precursor and product ions should be optimized for the instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compoundOptimized ValueOptimized Value (Quantifier)Optimized ValueOptimized ValueOptimized Value
This compoundOptimized ValueOptimized Value (Qualifier)Optimized ValueOptimized ValueOptimized Value

Note: The exact m/z values for precursor and product ions for this compound need to be determined during method development and optimization. A scientific diagram of the fragment ions of this compound impurity observed in a mass spectrum is available.[8]

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of the this compound quantifier MRM transition against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample preparations by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the Vildagliptin drug substance in ppm (parts per million).

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification ref_std This compound Reference Standard stock_sol Stock Solution Preparation ref_std->stock_sol vilda_ds Vildagliptin Drug Substance sample_prep Sample Solution Preparation vilda_ds->sample_prep working_std Working Standard Dilutions stock_sol->working_std lc_separation LC Separation (Reversed-Phase) working_std->lc_separation Inject sample_prep->lc_separation Inject ms_detection MS/MS Detection (APCI, Positive MRM) lc_separation->ms_detection Eluent calibration Calibration Curve Generation ms_detection->calibration quantification Quantification of This compound ms_detection->quantification calibration->quantification reporting Result Reporting (ppm) quantification->reporting Nitrosamine_Formation_Risk cluster_precursors Precursors cluster_conditions Reaction Conditions cluster_impurity Impurity Formation cluster_control Control Strategy amines Secondary or Tertiary Amines (e.g., in Vildagliptin synthesis) nitrosamine_formation This compound Formation amines->nitrosamine_formation nitrosating_agents Nitrosating Agents (e.g., Nitrites) nitrosating_agents->nitrosamine_formation acidic_env Acidic Environment acidic_env->nitrosamine_formation catalyzes analytical_testing Sensitive Analytical Testing (LC-MS/MS) nitrosamine_formation->analytical_testing is detected by risk_assessment Risk Assessment risk_assessment->analytical_testing process_optimization Process Optimization risk_assessment->process_optimization analytical_testing->process_optimization informs

References

Application Note: Quantification of N-Nitroso-Vildagliptin in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the quantification of N-Nitroso-Vildagliptin in Vildagliptin APIs using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is crucial for ensuring the quality and safety of Vildagliptin-containing drug products.

Chemical Structures

Vildagliptin

  • Chemical Name: (S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
  • Molecular Formula: C₁₇H₂₅N₃O₂
  • Molecular Weight: 303.4 g/mol

This compound

  • Chemical Name: (S)-1-(N-((1r,3R,5R,7S)-3-Hydroxyadamantan-1-yl)-N-nitrosoglycyl)pyrrolidine-2-carboxamide[1][10]

  • Molecular Formula: C₁₇H₂₆N₄O₄[1]

  • Molecular Weight: 350.42 g/mol [1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>95% purity)

  • Vildagliptin API (test sample)

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol (B129727)

  • LC-MS grade Water

  • Formic acid (≥99%)

  • Ammonium formate (B1220265) (≥99%)

  • 0.22 µm syringe filters

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is required.

Chromatographic Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
MRM Transitions Analyte
This compound
Vildagliptin
Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.5 ng/mL to 50 ng/mL.

Sample Solution (1 mg/mL of Vildagliptin): Accurately weigh approximately 10.0 mg of the Vildagliptin API test sample and dissolve it in 10.0 mL of a 50:50 mixture of methanol and water. Vortex to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter before injection.

Workflow for Quantification of this compound

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Weigh this compound Reference Standard B Prepare Stock Solution (100 µg/mL in Methanol) A->B C Prepare Working Standards (0.5 - 50 ng/mL) B->C G Inject Standards and Samples into LC-MS/MS System C->G D Weigh Vildagliptin API Test Sample E Prepare Sample Solution (1 mg/mL in 50:50 Methanol:Water) D->E F Filter Sample Solution E->F F->G H Chromatographic Separation on C18 Column G->H I Mass Spectrometric Detection (ESI+, MRM Mode) H->I J Generate Calibration Curve from Standard Injections I->J K Integrate Peak Area of This compound in Samples I->K L Quantify this compound Concentration in API (ppm) J->L K->L

Caption: Experimental workflow for the quantification of this compound in API.

Data Presentation

The quantification of this compound is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the API sample is then calculated from this curve.

Quantitative Data Summary
ParameterResultReference
Regulatory Limit (EMA) 15 ppm[2][3][7][8][9]
Limit of Detection (LOD) 0.44 ppm[2][3][7]
Limit of Quantification (LOQ) 1.46 ppm[2][3][7]
Linearity Range 1.46 ppm - 22.5 ppmBased on LOQ and 150% of the permitted level[7]
Correlation Coefficient (r²) > 0.999[7]
Accuracy (% Recovery) 88.14% - 107.65%[7]

Formation Pathway of this compound

Nitrosamines are typically formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be generated from nitrites in acidic conditions.[1][11] In the case of Vildagliptin, the secondary amine in its structure is susceptible to nitrosation, leading to the formation of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Vildagliptin Vildagliptin (Secondary Amine) N_Nitroso_Vildagliptin This compound (NDSRI) Vildagliptin->N_Nitroso_Vildagliptin Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid from Nitrites) Nitrosating_Agent->N_Nitroso_Vildagliptin Conditions Acidic Conditions Presence of Nitrite Source

Caption: Formation pathway of this compound from Vildagliptin.

Conclusion

References

Application Note: Protocol for Monitoring N-Nitroso-Vildagliptin Levels in Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control the levels of these impurities in drug substances and products.[2][4] N-Nitroso-Vildagliptin is a potential N-nitrosamine impurity of Vildagliptin (B1682220), an antidiabetic drug. The EMA has set a control limit of 15 ppm for this compound in the vildagliptin drug substance.[5][6][7]

This application note provides a detailed protocol for the monitoring of this compound in drug products using a sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6][7][8] The described methodology is crucial for ensuring product quality and patient safety in compliance with global regulatory standards.[9]

Experimental Protocol

This protocol outlines the procedure for the quantification of this compound in a drug product matrix.

1. Materials and Reagents

  • This compound reference standard

  • Vildagliptin drug product

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic acid (≥99%)

  • Ammonium acetate

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS). An Atmospheric Pressure Chemical Ionization (APCI) source is often suitable for this analysis.[2][8]

3. Chromatographic Conditions

  • Column: KROMASIL CN (250 mm × 4.6 mm, 5 µm) or equivalent[10]

  • Mobile Phase A: 0.1% Formic Acid in Water[2][10]

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-2 min: 95% A

    • 2-10 min: Gradient to 5% A

    • 10-15 min: 5% A

    • 15.1-20 min: Re-equilibration at 95% A

  • Flow Rate: 0.5 mL/min[10]

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or APCI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): To be determined based on the molecular weight of this compound

    • Product Ion (Q3): To be determined through compound tuning

  • Collision Energy (CE): Optimized during method development

  • Source Parameters (e.g., Gas flow, Temperature): Optimized for the specific instrument used

5. Standard and Sample Preparation

5.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 100 mL volumetric flask with Methanol.

5.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Methanol and Water to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 1.5 times the target analytical level.

5.3. Sample Preparation

  • Accurately weigh a portion of crushed tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[2]

  • Add a defined volume of diluent (e.g., 10 mL of 50:50 Methanol/Water).

  • Vortex for 5 minutes to ensure complete dissolution.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

6. Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations. A correlation coefficient (r²) of >0.99 is typically required.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[2]

  • Accuracy: Determined by recovery studies, spiking the drug product placebo with a known amount of this compound at different concentration levels.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The quantitative performance of the analytical method for this compound should be summarized for clarity.

ParameterResult
Limit of Detection (LOD)0.44 ppm[5][6][7]
Limit of Quantification (LOQ)1.46 ppm[5][6][7]
Linearity (r²)> 0.99[11]
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 15%

Experimental Workflow Diagram

Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting sample_prep Weigh Crushed Tablets (100 mg API equivalent) add_diluent Add Diluent (50:50 Methanol/Water) sample_prep->add_diluent vortex Vortex for 5 min add_diluent->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge filter_sample Filter Supernatant (0.45 µm Syringe Filter) centrifuge->filter_sample hplc_injection Inject into HPLC System filter_sample->hplc_injection Sample Vial ref_std Weigh this compound Reference Standard stock_sol Prepare Stock Solution (100 µg/mL in Methanol) ref_std->stock_sol working_std Prepare Working Standards (Serial Dilution) stock_sol->working_std working_std->hplc_injection Standard Vials chrom_sep Chromatographic Separation (Gradient Elution) hplc_injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM Mode) chrom_sep->ms_detection peak_integration Peak Integration and Quantification ms_detection->peak_integration result_calculation Calculate Concentration (ppm) peak_integration->result_calculation reporting Report Results and Compare with Specification Limits result_calculation->reporting

Caption: Workflow for the analysis of this compound in drug products.

References

Application of High-Resolution Mass Spectrometry for the Determination of N-Nitroso-Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Vildagliptin (B1682220) is an oral anti-hyperglycemic agent that enhances the incretin (B1656795) system to improve glycemic control in patients with type 2 diabetes. As with many pharmaceutical compounds containing secondary or tertiary amine functional groups, there is a potential for the formation of nitrosamine (B1359907) impurities, such as N-Nitroso-Vildagliptin. Nitrosamines are classified as probable human carcinogens, and their presence in drug substances and products is strictly regulated by health authorities worldwide.[1][2][3] The European Medicines Agency (EMA) has set a recommended limit of 15 ppm for this compound in the vildagliptin drug substance, underscoring the need for highly sensitive and selective analytical methods for its detection and quantification.[1][4]

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful technique for the analysis of trace-level genotoxic impurities in pharmaceuticals.[3][5] Its high mass accuracy and resolving power enable the confident identification and quantification of analytes, even in complex matrices, minimizing the risk of interferences.[6] This application note details a comprehensive protocol for the sensitive and accurate determination of this compound in vildagliptin drug substance using LC-HRMS.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing start Weigh Vildagliptin API dissolve Dissolve in Diluent (Acetonitrile:Water 50:50) start->dissolve vortex Vortex to Mix dissolve->vortex filter Filter through 0.22 µm Syringe Filter vortex->filter inject Inject Sample into LC-HRMS System filter->inject separate Chromatographic Separation inject->separate detect HRMS Detection (Full Scan & t-SIM/PRM) separate->detect extract Extract Ion Chromatogram (EIC) of this compound detect->extract integrate Peak Integration extract->integrate quantify Quantification against Calibration Curve integrate->quantify

Figure 1: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Vildagliptin Active Pharmaceutical Ingredient (API)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • LC-MS grade formic acid

  • Ammonium acetate (B1210297) (LC-MS grade)

Standard and Sample Preparation
  • Diluent: A mixture of acetonitrile and water (50:50, v/v) was used as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to construct a calibration curve (e.g., 0.5, 1, 5, 10, 20, 50 ng/mL).

  • Sample Solution (10 mg/mL of Vildagliptin): Accurately weigh approximately 100 mg of Vildagliptin API into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Vortex to ensure complete dissolution.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter.

Liquid Chromatography Conditions

The chromatographic conditions are adapted from a validated LC-MS/MS method for this compound.[1]

ParameterCondition
LC System UHPLC System
Column C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
7.0
8.0
8.1
10.0
High-Resolution Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Orbitrap-based HRMS system (e.g., Q Exactive™ series or similar)
Ionization Source Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode
Scan Mode Full Scan for identification and Targeted SIM (t-SIM) or Parallel Reaction Monitoring (PRM) for quantification
Full Scan Resolution ≥ 60,000
t-SIM/PRM Resolution ≥ 30,000
AGC Target 1e6 (Full Scan), 2e5 (t-SIM/PRM)
Maximum IT Auto
Sheath Gas Flow 40 (arbitrary units)
Auxiliary Gas Flow 10 (arbitrary units)
Capillary Temperature 320 °C
Spray Voltage 3.5 kV
Monitored Ion (m/z) This compound [M+H]⁺ = 333.1876
Mass Accuracy < 5 ppm

Data Presentation

The quantitative performance of the method is summarized below. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were established based on a signal-to-noise ratio of 3 and 10, respectively. These values demonstrate the high sensitivity of the method, which is crucial for controlling this genotoxic impurity at levels well below the regulatory limit.

ParameterThis compound
Molecular Formula C₁₇H₂₄N₄O₃
Monoisotopic Mass 332.1848
[M+H]⁺ (m/z) 333.1876
Linearity Range 0.5 - 50 ng/mL (R² > 0.99)
LOD 0.44 ppm (equivalent to ~1.47 ng/mL)
LOQ 1.46 ppm (equivalent to ~4.87 ng/mL)
Regulatory Limit (EMA) 15 ppm
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 10%

Note: ppm values are based on a Vildagliptin sample concentration of 10 mg/mL. The LOD and LOQ values are adapted from a validated LC-MS/MS method and are expected to be achievable with HRMS.[1]

This compound Formation Pathway

The formation of this compound is a potential risk when the secondary amine in the Vildagliptin molecule reacts with nitrosating agents. These agents can be formed from nitrites present as impurities in raw materials or excipients under acidic conditions.

formation vilda Vildagliptin (Secondary Amine) n_vilda This compound vilda->n_vilda nitrite Nitrite Source (e.g., NaNO₂) nitro_agent Nitrosating Agent (e.g., N₂O₃) nitrite->nitro_agent acid Acidic Conditions (H⁺) acid->nitro_agent nitro_agent->n_vilda Nitrosation

Figure 2: Simplified pathway for this compound formation.

Conclusion

This application note provides a detailed protocol for the determination of this compound in vildagliptin API using a highly sensitive and selective LC-HRMS method. The high resolution and mass accuracy of the Orbitrap-based mass spectrometer ensure reliable identification and quantification, free from matrix interferences. The method demonstrates excellent sensitivity, with detection and quantification limits well below the 15 ppm limit set by the EMA. This workflow is suitable for routine quality control testing and for risk assessment studies to ensure the safety and quality of vildagliptin-containing drug products.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in LC-MS/MS analysis of N-Nitroso-Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS analysis of N-Nitroso-Vildagliptin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended actions.

Issue 1: Low signal intensity and poor sensitivity for this compound.
  • Potential Cause: Significant ion suppression is a common issue where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This reduces the number of analyte ions that reach the detector, leading to a weaker signal.

  • Recommended Action:

    • Enhance Sample Cleanup: Transition from simple methods like "dilute-and-shoot" or protein precipitation to more selective techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] These methods are highly effective at removing interfering matrix components.[4]

    • Optimize Chromatography: Adjust the chromatographic method to improve the separation between this compound and matrix interferences.[1] This can involve modifying the gradient profile or evaluating a column with a different stationary phase (e.g., biphenyl (B1667301) or PFP) to alter selectivity.[4]

    • Check Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain nitrosamines because ionization occurs in the gas phase.[4][5] Evaluate APCI as an alternative ionization source during method development.[6]

Issue 2: Inconsistent and irreproducible quantitative results for the same sample.
  • Potential Cause: The composition of the sample matrix can vary between different lots or preparations, leading to inconsistent levels of ion suppression or enhancement.[7] Variability in the execution of the sample preparation protocol can also contribute to this issue.[7]

  • Recommended Action:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective strategy to compensate for matrix effects.[4] A SIL-IS, such as a deuterated version of this compound, has nearly identical chemical and physical properties to the analyte.[1] It will co-elute and be affected by the matrix in the same way, allowing for accurate correction through ratiometric quantification.[2]

    • Use Matrix-Matched Calibrants: Prepare calibration standards and quality control (QC) samples in a blank matrix that is representative of the study samples.[2][8] This helps ensure that the calibration curve is subject to the same matrix effects as the unknown samples, thereby improving accuracy.[9]

    • Automate Sample Preparation: To minimize variability in manual sample processing, use automated sample preparation systems to ensure consistency and improve reproducibility.[9]

Issue 3: Poor accuracy and precision in Quality Control (QC) samples.
  • Potential Cause: The internal standard may not be adequately compensating for the matrix effect. This can happen if a structural analog is used instead of a stable isotope-labeled standard, as their chromatographic behavior and ionization efficiency may differ significantly from the analyte in the presence of matrix components.

  • Recommended Action:

    • Verify Co-elution of Analyte and IS: Ensure that the internal standard and this compound co-elute as closely as possible. The fundamental principle of using an internal standard relies on both compounds experiencing the same matrix conditions at the same time.[4]

    • Investigate Differential Matrix Effects: The assumption that the analyte and the internal standard are affected equally by the matrix must be verified. Perform a quantitative matrix effect assessment (see Protocol 2) for both the analyte and the internal standard to confirm they track each other accurately.[8]

    • Switch to a SIL-IS: If not already in use, switching to a stable isotope-labeled internal standard is highly recommended as it is the gold standard for mitigating matrix effects in LC-MS/MS analysis.[2][4]

Visual Workflow for Troubleshooting Matrix Effects

The following diagram outlines a systematic approach to identifying and resolving matrix effect issues during LC-MS/MS analysis.

G cluster_start cluster_prep Step 1: Sample Preparation cluster_chrom Step 2: Chromatography cluster_is Step 3: Internal Standard cluster_ms Step 4: Mass Spectrometry cluster_end start Start: Inconsistent Results or Poor Sensitivity eval_prep Evaluate & Quantify Matrix Effect (See Protocol 2) start->eval_prep is_me_significant Significant Matrix Effect? eval_prep->is_me_significant optimize_prep Optimize Sample Cleanup: - Use SPE or LLE - Dilute Sample is_me_significant->optimize_prep Yes optimize_lc Optimize LC Separation: - Modify Gradient - Change Column Chemistry - Reduce Injection Volume is_me_significant->optimize_lc No optimize_prep->optimize_lc verify_is Implement or Verify IS: - Use Stable Isotope-Labeled IS - Ensure Co-elution optimize_lc->verify_is optimize_ms Optimize MS Source: - Evaluate APCI vs. ESI - Adjust Source Parameters (e.g., Cone Voltage) verify_is->optimize_ms end_node Resolution: Method Optimized and Validated optimize_ms->end_node

Caption: A stepwise approach to troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effect refers to the alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[4] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and unreliable quantification.[10][11]

Q2: What are the primary causes of matrix effects?

A2: Matrix effects primarily occur within the mass spectrometer's ion source when matrix components co-elute with the analyte.[2] The proposed mechanisms include competition for the available charge on ESI droplets, changes in droplet surface tension that affect solvent evaporation, and interference with the analyte's ability to remain charged in the gas phase.[12] In drug products, excipients, salts, buffers, and degradation products are common sources of matrix interference.[1]

Q3: How can I quantitatively assess if my analysis is affected by matrix effects?

A3: The matrix effect can be quantified by comparing the analyte's peak area in a post-extraction spiked matrix sample to its peak area in a neat solvent solution at the same concentration.[4] A detailed procedure is provided in Protocol 2. The matrix effect is calculated using the following formula:

  • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[4] Values close to 100% indicate a minimal matrix effect.[7]

Q4: Can changing the LC-MS/MS ionization source help mitigate matrix effects?

A4: Yes. While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects for some compounds, including certain nitrosamines.[4][6] This is because APCI utilizes a gas-phase ionization mechanism, which can be less affected by non-volatile matrix components that interfere with the ESI process.[5] The choice of ionization source should be evaluated during method development to determine the best option for your specific analyte and matrix.[4]

Q5: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) the preferred choice for compensating for matrix effects?

A5: A SIL-IS is considered the gold standard because its physicochemical properties are nearly identical to the analyte.[4] This ensures that it behaves in the same manner during sample preparation, chromatography, and ionization.[1] Consequently, the SIL-IS experiences the same degree of ion suppression or enhancement as the analyte, allowing the ratio of the analyte's signal to the IS's signal to remain constant and accurate, even with matrix variability.[2]

Visualizing the Mechanism of Ion Suppression

The diagram below illustrates how co-eluting matrix components can suppress the analyte signal during the Electrospray Ionization (ESI) process.

G cluster_lc cluster_esi ESI Source cluster_gas_phase Gas Phase Ions cluster_ms droplet1 Droplet lc_eluent->droplet1 Analyte + Matrix Enter ESI Source analyte_ion [Analyte+H]+ droplet1->analyte_ion Solvent Evaporation & Ionization matrix_ion [Matrix+H]+ droplet1->matrix_ion Competition for Charge analyte_in Analyte (this compound) matrix_in Matrix Component suppressed_analyte [Analyte+H]+ analyte_ion->suppressed_analyte Ion Suppression (Fewer Analyte Ions) ms_detector Reduced Signal suppressed_analyte->ms_detector

Caption: Mechanism of ion suppression in the ESI source.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodEffectiveness in Matrix RemovalRelative Analyte RecoveryKey Advantages & Disadvantages
Dilution LowHigh (but diluted)Pro: Simple, fast, and reduces matrix load.[4] Con: May decrease analyte concentration below the limit of quantification (LOQ).[12]
Protein Precipitation (PPT) Low to ModerateVariablePro: Fast and easy for high-throughput screening. Con: Non-selective, often leaves many matrix components (e.g., phospholipids) in the extract, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Moderate to HighGood to ExcellentPro: Effective at removing highly polar (salts) and non-polar (lipids) interferences.[3][4] Con: Can be labor-intensive and may require solvent optimization.
Solid-Phase Extraction (SPE) High to ExcellentExcellentPro: Highly selective and provides the cleanest extracts, effectively removing a wide range of interferences.[3][4] Con: More complex method development and higher cost per sample compared to other techniques.[2]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound

This protocol describes a general procedure for cleaning up a drug product sample using a polymeric reversed-phase SPE cartridge. Note: This protocol should be optimized for the specific drug product matrix.

Methodology:

  • Sample Pre-treatment:

    • Accurately weigh and dissolve the drug product sample in a suitable solvent (e.g., water or methanol) to a known concentration.

    • If the sample contains solid particulates, centrifuge and filter the supernatant through a 0.45 µm filter.[9]

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).[9]

    • Condition the cartridge by passing 1-2 mL of methanol (B129727), followed by 1-2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences and salts while retaining the analyte.[9]

  • Elution:

    • Elute the this compound with a small volume (e.g., 1-2 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4]

Protocol 2: Quantitative Evaluation of Matrix Effect

This protocol describes how to prepare three sets of samples to accurately quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare Solution A (Analyte in Neat Solvent):

    • Prepare a standard solution of this compound in the final reconstitution solvent (e.g., mobile phase) at a known concentration (e.g., 10 ng/mL).[4]

  • Prepare Solution B (Analyte in Post-Extraction Spiked Matrix):

    • Take a sample of the drug product known to be free of this compound (blank matrix).

    • Process this blank matrix sample through the entire sample preparation procedure (e.g., SPE as described in Protocol 1).

    • After the final evaporation step, reconstitute the residue with an aliquot of Solution A. This ensures the analyte is added after extraction.[4]

  • Prepare Solution C (Blank Matrix):

    • Process the blank matrix sample through the entire sample preparation procedure.

    • Reconstitute the final residue with the pure reconstitution solvent (without the analyte).[4]

Analysis and Calculation:

  • Inject all three solutions (A, B, and C) into the LC-MS/MS system and record the peak areas for this compound.

  • Confirm that the peak area in Solution C is negligible, verifying that the matrix is blank.

  • Calculate the Matrix Effect (%) using the peak areas from Solutions A and B:

    • Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) x 100 [4]

References

Technical Support Center: Optimization of Chromatographic Separation for Vildagliptin and its Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of chromatographic separation for vildagliptin (B1682220) and its nitrosamine (B1359907) impurities.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of vildagliptin and its nitrosamines in a question-and-answer format.

Question: Why am I observing peak tailing for my vildagliptin peak?

Answer: Peak tailing for vildagliptin, a basic compound, is a common issue in reversed-phase chromatography. The primary causes and their solutions are outlined below:

  • Secondary Interactions with Silanol (B1196071) Groups: Vildagliptin can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to at least 2 pH units below the pKa of vildagliptin (approximately 9.0) will ensure it is fully protonated, minimizing interactions with silanol groups. A pH range of 3.0-4.5 is often effective.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or similar column where the residual silanol groups have been chemically deactivated.

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with vildagliptin.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination: Accumulation of contaminants at the head of the column can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column and regularly flush the column with a strong solvent to remove contaminants.

Question: What causes peak splitting for the vildagliptin or nitrosamine peaks?

Answer: Peak splitting can arise from several factors:

  • Co-elution with Impurities: Vildagliptin can degrade under stress conditions (acidic, basic, oxidative) to form various degradation products.[1] If these products have similar retention times to the main peak, it can appear as a split or shouldered peak.

    • Solution: Optimize the mobile phase composition (e.g., change the organic modifier, adjust the pH, or modify the gradient) to improve the resolution between vildagliptin and its degradation products. A forced degradation study can help identify potential co-eluting species.[1]

  • Injector Issues: Problems with the injector, such as a partially blocked port or a worn rotor seal, can cause the sample to be introduced onto the column in a non-uniform manner.

    • Solution: Perform regular maintenance on the injector system.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.

Question: I am facing challenges with the accuracy and recovery of N-nitroso-vildagliptin at low levels. What could be the issue?

Answer: Low accuracy and poor recovery for trace-level nitrosamine analysis can be a significant challenge. Here are some potential causes and solutions:

  • Adsorption to Surfaces: Nitrosamines can be "sticky" and adsorb to active sites in the chromatographic system, including tubing, frits, and the stationary phase, as well as glassware used during sample preparation.

    • Solution: Use deactivated glassware and consider passivation of the HPLC system. The use of a suitable column with low silanol activity is also crucial.

  • Matrix Effects in LC-MS/MS: Co-eluting matrix components from the sample can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.

    • Solution 1: Optimize Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Solution 2: Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.

    • Solution 3: Modify Chromatographic Conditions: Adjusting the mobile phase or gradient to better separate the analyte from matrix interferences can mitigate these effects.

  • In-source Collision-Induced Dissociation (CID): In LC-MS/MS analysis, unintended fragmentation in the ion source can lead to a loss of the precursor ion signal and inaccurate quantification.[2]

    • Solution: Carefully optimize the MS source parameters, such as cone voltage, to minimize in-source CID.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an HPLC method for vildagliptin and its nitrosamines?

A common starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer (pH 3.0-4.5) and acetonitrile (B52724) or methanol (B129727) as the organic modifier. A gradient elution is often necessary to achieve adequate separation of all compounds. Detection is typically performed at around 210 nm for vildagliptin. For nitrosamines, which lack a strong chromophore, LC-MS/MS is the preferred detection method.

Q2: How does the mobile phase pH affect the retention of vildagliptin and this compound?

Vildagliptin is a basic compound, so its retention in reversed-phase chromatography is highly dependent on the mobile phase pH. At a pH below its pKa, it will be ionized and less retained. As the pH approaches the pKa, retention will increase. This compound, being a neutral molecule, will be less affected by changes in mobile phase pH. This difference in behavior can be exploited to optimize the separation between the two compounds.

Q3: What are the critical parameters to consider during method validation for nitrosamine impurities?

Due to the genotoxic nature of nitrosamine impurities, analytical methods must be validated to a high standard. Key parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This includes vildagliptin, other impurities, and degradation products.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method must be sensitive enough to detect and quantify nitrosamines at or below the regulatory acceptable intake limits. For this compound, an LOQ of around 1.46 ppm has been reported.[3]

  • Linearity: The method should be linear over a range that covers the expected levels of the impurity, typically from the LOQ to 150% of the specification limit.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in a spiked matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Q4: What are the common degradation products of vildagliptin that might interfere with the analysis?

Forced degradation studies have shown that vildagliptin can degrade under various conditions:[1]

  • Acidic conditions: Can lead to the formation of a major degradant.

  • Basic conditions: Can result in multiple degradation products.

  • Oxidative conditions: Can produce several degradation products.

It is crucial to ensure that the analytical method can separate these degradation products from vildagliptin and its nitrosamine impurities to ensure accurate quantification.

Data Presentation

Table 1: Summary of Forced Degradation Studies for Vildagliptin
Stress Condition% Degradation of VildagliptinNumber of Major Degradants Observed
1 M HCl at 80°C for 9 hoursSignificant degradation1
5 M NaOH at RT for 30 minSignificant degradation3
30% H₂O₂ at RT for 3 hoursSignificant degradation5
Neutral Hydrolysis at 80°C for 1 hourModerate degradation1
Thermal and UV conditionsNo significant degradation0

Data compiled from forced degradation studies. The exact percentage of degradation can vary based on the specific experimental conditions.[1]

Table 2: Typical Method Validation Parameters for this compound Analysis by LC-MS/MS
ParameterTypical Value
Limit of Detection (LOD)~0.44 ppm[3]
Limit of Quantitation (LOQ)~1.46 ppm[3]
Linearity RangeLOQ to 150% of specification limit
Correlation Coefficient (r²)> 0.99
Accuracy (Recovery)80-120%
Precision (RSD)< 15% at LOQ

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Determination of this compound

This protocol is a representative method for the sensitive quantification of this compound in a drug substance.

1. Materials and Reagents:

  • Vildagliptin drug substance

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Ammonium (B1175870) acetate

  • Formic acid

  • Deionized water

2. Standard Solution Preparation:

  • Prepare a primary stock solution of this compound in methanol.

  • Perform serial dilutions with a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards.[3]

3. Sample Preparation:

  • Accurately weigh a known amount of vildagliptin drug substance.

  • Dissolve the sample in the diluent to achieve a final concentration suitable for analysis.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: Agilent Poroshell EC C18 (100 mm × 4.6 mm, 2.7 µm)[3]

  • Mobile Phase A: 5 mM ammonium acetate in water[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[3]

  • Flow Rate: 0.6 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Injection Volume: 20 µL[3]

  • Gradient Program:

    • 0-7.0 min: 5-90% B

    • 7.0-8.0 min: 90% B

    • 8.0-8.5 min: 90-5% B

    • 8.5-12.0 min: 5% B (re-equilibration)[3]

5. Mass Spectrometry Conditions (APCI, Positive Mode):

  • Source Temperature: 150 °C[3]

  • Corona Current: 3 µA[3]

  • Probe Temperature: 500 °C[3]

  • Cone Gas Flow: 50 L/hr[3]

  • Desolvation Gas Flow: 1000 L/hr[3]

  • MRM Transition: Monitor the appropriate precursor and product ions for this compound.

Mandatory Visualization

Vildagliptin_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release GIP (active) GIP (active) Food Intake->GIP (active) stimulates release DPP-4 DPP-4 GLP-1 (active)->DPP-4 degraded by Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits GIP (active)->DPP-4 degraded by GIP (active)->Beta-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibits

Caption: Mechanism of action of vildagliptin.

HPLC_Troubleshooting_Workflow Start Chromatographic Issue (e.g., Peak Tailing, Splitting) Check_Column Is the column appropriate and in good condition? Start->Check_Column Check_Mobile_Phase Is the mobile phase correctly prepared and optimized? Check_Column->Check_Mobile_Phase Yes Sol_Column Use end-capped column Use guard column Flush or replace column Check_Column->Sol_Column No Check_Sample_Prep Is the sample preparation appropriate? Check_Mobile_Phase->Check_Sample_Prep Yes Sol_Mobile_Phase Adjust pH Change organic modifier Optimize gradient Check_Mobile_Phase->Sol_Mobile_Phase No Check_System Are there any instrumental issues? Check_Sample_Prep->Check_System Yes Sol_Sample_Prep Dissolve in mobile phase Reduce injection volume Optimize extraction Check_Sample_Prep->Sol_Sample_Prep No Sol_System Check for leaks Maintain injector Check detector settings Check_System->Sol_System Yes End Issue Resolved Check_System->End No Sol_Column->End Sol_Mobile_Phase->End Sol_Sample_Prep->End Sol_System->End

Caption: Troubleshooting workflow for HPLC analysis.

References

Improving ionization efficiency of N-Nitroso-Vildagliptin in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of N-Nitroso-Vildagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the ionization efficiency and overall analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A1: For the analysis of this compound, Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide a better response compared to Electrospray Ionization (ESI).[1] While ESI is a common and effective ionization technique for a wide range of compounds, some volatile and less polar compounds like certain nitrosamines ionize more efficiently with APCI.[2][3] Therefore, APCI is the recommended starting point for optimizing the ionization of this compound.

Q2: What is the role of formic acid in the mobile phase for this compound analysis?

A2: Formic acid is a crucial mobile phase additive that serves multiple purposes in the LC-MS analysis of this compound and other nitrosamines:

  • Improved Ionization Efficiency: It provides a consistent source of protons, which is essential for the ionization process, particularly in positive ion mode. This enhances the formation of protonated molecules ([M+H]+), leading to increased signal intensity.[4]

  • Enhanced Chromatographic Peak Shape: By maintaining a low pH, formic acid can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. This minimizes secondary interactions that can cause peak tailing.[4]

A typical concentration of 0.1% (v/v) formic acid in both the aqueous and organic mobile phases is widely recommended.[4]

Q3: I am observing a significant in-source fragmentation corresponding to a loss of 30 Da. What causes this and how can I minimize it?

A3: The loss of 30 Da is a characteristic in-source fragmentation for many N-nitroso compounds, corresponding to the cleavage of the nitroso group (-NO).[5] This occurs when the analyte fragments within the ion source before reaching the mass analyzer. To minimize this phenomenon:

  • Optimize Declustering Potential (DP) or Cone Voltage: These parameters influence the energy of ions as they enter the mass spectrometer. Lowering the DP or cone voltage can reduce the energy imparted to the ions, thus minimizing in-source fragmentation.[5]

  • Optimize Ion Source Temperature: Higher source temperatures can lead to thermal degradation of the analyte. Optimizing the source temperature to the lowest effective value can help preserve the integrity of the this compound molecule.[5]

Q4: Can other mobile phase additives be used for this compound analysis?

A4: While 0.1% formic acid is the most common and recommended additive, other options like acetic acid and ammonium (B1175870) formate (B1220265) can be considered. However, formic acid is generally preferred due to its higher acidity and purity, which are advantageous for LC-MS applications.[4] Ammonium formate can act as a buffer and may improve peak shape for some compounds, but its effect on ionization efficiency can be complex and may not be as effective as formic acid for this compound.[4]

Troubleshooting Guides

Low Signal Intensity or Poor Ionization Efficiency

If you are experiencing low signal intensity for this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Suboptimal Ionization Technique Switch from ESI to APCI. APCI has been demonstrated to provide a better response for this compound.[1]
Inefficient Protonation Ensure the presence of 0.1% formic acid in your mobile phase to enhance the formation of [M+H]+ ions.[4]
In-source Fragmentation Lower the declustering potential (or cone voltage) and the ion source temperature to minimize the loss of the -NO group.[5]
Suboptimal Ion Source Parameters Systematically optimize key ion source parameters, including corona discharge current (for APCI), nebulizer gas pressure, and drying gas flow and temperature.
Matrix Effects If analyzing complex samples, consider implementing a more rigorous sample clean-up procedure to reduce ion suppression.

Experimental Protocols

Optimized LC-MS/MS Method for this compound

This protocol is a general guideline and should be optimized for your specific instrumentation.

Liquid Chromatography:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in deionized water.[4]

  • Mobile Phase B: 0.1% Formic Acid in methanol (B129727) or acetonitrile.[4]

  • Gradient: Optimized to ensure sufficient retention and separation from other components.

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry (APCI):

  • Ionization Mode: Positive Ion APCI.[1]

  • Corona Discharge Current: Optimize between 1-5 µA.

  • Vaporizer Temperature: A critical parameter for APCI, typically optimized between 350-500°C.[1]

  • Ion Source Gas Flow (Nebulizer and Drying Gas): Optimize to ensure efficient desolvation.

  • Capillary Voltage: Optimize for maximum signal.

  • MRM Transitions: Monitor for the precursor ion ([M+H]+) and a characteristic product ion. For this compound, a significant fragment ion corresponds to the loss of the -NO group.[1][6]

Data Presentation

Table 1: Comparison of Ionization Techniques for N-Nitroso Compounds

Ionization TechniquePrincipleAdvantages for N-Nitroso CompoundsDisadvantages for N-Nitroso Compounds
ESI (Electrospray Ionization) Ionization from charged droplets.Widely applicable, good for polar compounds.Can be less efficient for less polar and more volatile nitrosamines.[2]
APCI (Atmospheric Pressure Chemical Ionization) Gas-phase chemical ionization.Better for less polar and volatile compounds, often provides higher signal for nitrosamines.[2][3]Can cause thermal degradation if not optimized.

Table 2: Effect of Mobile Phase Additives on N-Nitroso Compound Analysis

AdditiveTypical ConcentrationPrimary FunctionExpected Outcome
Formic Acid 0.1% (v/v)Proton source, pH control.Increased signal intensity, improved peak shape.[4]
Acetic Acid 0.1% (v/v)pH control.Can be used, but generally less effective than formic acid.[4]
Ammonium Formate 5-10 mMBuffering agent.May improve peak shape, but can have variable effects on ionization.[4]

Visualizations

Troubleshooting_Workflow start Low Signal Intensity for This compound check_ionization Is APCI being used? start->check_ionization use_apci Switch to APCI check_ionization->use_apci No check_mobile_phase Is 0.1% Formic Acid in the mobile phase? check_ionization->check_mobile_phase Yes use_apci->check_mobile_phase add_formic_acid Add 0.1% Formic Acid check_mobile_phase->add_formic_acid No check_fragmentation Is there significant in-source fragmentation? check_mobile_phase->check_fragmentation Yes add_formic_acid->check_fragmentation optimize_dp_temp Lower Declustering Potential (DP)/ Cone Voltage and Source Temperature check_fragmentation->optimize_dp_temp Yes optimize_source Systematically optimize other source parameters (e.g., corona current, gas flows) check_fragmentation->optimize_source No optimize_dp_temp->optimize_source solution Signal Improved optimize_source->solution

Caption: Troubleshooting workflow for low signal intensity of this compound.

In_Source_Fragmentation cluster_ion_source Ion Source analyte This compound [M+H]+ fragment Fragment Ion [M+H-NO]+ analyte->fragment High DP/Cone Voltage High Temperature no_radical NO• fragment->no_radical mass_analyzer Mass Analyzer fragment->mass_analyzer

Caption: In-source fragmentation of this compound.

References

Technical Support Center: Mitigation of Matrix Interference in N-Nitroso-Vildagliptin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix interference during the bioanalysis of N-Nitroso-Vildagliptin.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: Poor Recovery and Inconsistent Results for this compound

  • Question: My quantitative results for this compound are showing poor recovery and high variability between replicate samples. What could be the cause and how can I troubleshoot this?

  • Answer: Inconsistent analytical results and low recovery are often primary indicators of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte.[1][2] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1][2] Phospholipids (B1166683) are a major cause of ion suppression when analyzing plasma or serum samples.[3][4]

    Follow this systematic workflow to identify and mitigate the issue:

    G cluster_yes1 cluster_yes2 cluster_yes3 cluster_yes4 start Start: Poor Recovery / Inconsistent Results step1 Step 1: Evaluate Sample Preparation Is the sample cleanup adequate? start->step1 step2 Step 2: Optimize Chromatography Is the analyte separated from suppression zones? step1->step2 No Evaluate different sample\npreparation techniques\n(SPE, LLE, Phospholipid Removal) Evaluate different sample preparation techniques (SPE, LLE, Phospholipid Removal) step1->Evaluate different sample\npreparation techniques\n(SPE, LLE, Phospholipid Removal) yes1 Yes step3 Step 3: Verify Internal Standard Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? step2->step3 No Modify gradient profile or\nchange column chemistry Modify gradient profile or change column chemistry step2->Modify gradient profile or\nchange column chemistry yes2 Yes step4 Step 4: Assess MS Parameters Can ionization be improved? step3->step4 No Incorporate a co-eluting SIL-IS\nfor this compound Incorporate a co-eluting SIL-IS for this compound step3->Incorporate a co-eluting SIL-IS\nfor this compound yes3 Yes end Resolution: Method Optimized and Validated step4->end No Test alternative ionization source\n(e.g., APCI) or optimize voltages Test alternative ionization source (e.g., APCI) or optimize voltages step4->Test alternative ionization source\n(e.g., APCI) or optimize voltages yes4 Yes Evaluate different sample\npreparation techniques\n(SPE, LLE, Phospholipid Removal)->step2 Modify gradient profile or\nchange column chemistry->step3 Incorporate a co-eluting SIL-IS\nfor this compound->step4 Test alternative ionization source\n(e.g., APCI) or optimize voltages->end yes1->step2 yes2->step3 yes3->step4 yes4->end

    A stepwise approach to troubleshooting matrix effects.

Issue 2: Significant Ion Suppression is Observed

  • Question: I have confirmed significant ion suppression using a post-column infusion experiment. How can I effectively reduce this suppression?

  • Answer: Ion suppression occurs when co-eluting matrix components interfere with the ionization efficiency of your analyte in the mass spectrometer's source.[5][6] The most effective way to overcome this is by improving the sample cleanup process to remove these interfering substances before they enter the LC-MS system.[4][7]

    Strategies to Reduce Ion Suppression:

    • Enhance Sample Preparation: Move from a simple "dilute-and-shoot" or protein precipitation (PPT) method to more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4][7][8]

    • Phospholipid Removal: Since phospholipids are a primary cause of matrix effects in plasma, use specialized techniques like phospholipid removal plates (e.g., HybridSPE-Phospholipid) that selectively deplete these interferences.[3][9]

    • Chromatographic Separation: Adjust your LC method to separate this compound from the region where ion suppression occurs.[5] This can be achieved by modifying the gradient profile or using a column with a different stationary phase (e.g., biphenyl (B1667301) or pentafluorophenyl (PFP)) for alternative selectivity.[2][10]

    • Reduce Sample Volume: A simple approach is to decrease the injection volume, which can lessen the total amount of matrix components entering the system.[10]

    • Change Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[4] If your system allows, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce suppression, as ionization occurs in the gas phase and can be less affected by non-volatile matrix components.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis? A: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification of this compound.[2][8]

Q2: How can I quantitatively assess the matrix effect for my this compound assay? A: The most common method is the post-extraction spike method.[4] You compare the peak response of the analyte spiked into an extracted blank matrix sample (Set 2) with the response of the analyte in a clean solvent (Set 1). The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Q3: Which sample preparation technique is most effective for reducing matrix interference? A: The effectiveness of a sample preparation technique depends on the analyte and the complexity of the matrix. While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids and other interferences.[3] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts.[4][7] For plasma samples, specialized phospholipid removal techniques are highly effective.[3]

G cluster_0 cluster_1 PPT Protein Precipitation (PPT) Effectiveness Simplicity Cleanup Efficiency PPT->Effectiveness:f0 High PPT->Effectiveness:f1 Low LLE Liquid-Liquid Extraction (LLE) LLE->Effectiveness:f0 Moderate LLE->Effectiveness:f1 Moderate-High SPE Solid-Phase Extraction (SPE) SPE->Effectiveness:f0 Low SPE->Effectiveness:f1 High PLR Phospholipid Removal PLR->Effectiveness:f0 Moderate PLR->Effectiveness:f1 Very High (for phospholipids)

Comparison of common sample preparation techniques.

Q4: How does a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects? A: A SIL-IS is the ideal internal standard because it has nearly identical chemical properties and chromatographic behavior to the analyte (this compound).[1] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[7] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively canceled out, leading to more accurate and precise quantification.[1][7]

Q5: What are the regulatory limits for this compound, and what sensitivity is required for the analytical method? A: this compound is classified as a genotoxic impurity.[11][12] According to the European Medicines Agency (EMA), this impurity must be controlled within a limit of 15 ppm in the vildagliptin (B1682220) drug substance.[11][13] Therefore, a validated LC-MS/MS method should achieve a Limit of Quantification (LOQ) well below this level. A published method for this compound achieved an LOQ of 1.46 ppm and a Limit of Detection (LOD) of 0.44 ppm.[11][12]

Data Presentation

The following tables summarize quantitative data related to method performance and matrix effect mitigation. The data is representative and intended for illustrative purposes.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Sample Preparation MethodMatrix Effect (%)Recovery (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)65% (Suppression)95.212.5
Liquid-Liquid Extraction (LLE)88% (Suppression)85.76.8
Solid-Phase Extraction (SPE)97% (Minimal Effect)91.34.2
Phospholipid Removal Plate102% (No Effect)94.13.5

Table 2: LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
LC Column C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined empirically (e.g., Precursor ion > Product ion)
Internal Standard This compound-d4 (or other appropriate SIL-IS)

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

  • Objective: To quantify the degree of ion suppression or enhancement for this compound in the chosen biological matrix (e.g., human plasma).

  • Methodology:

    • Prepare Set 1 (Analyte in Solvent): Prepare a standard solution of this compound in the final reconstitution solvent at a concentration representative of the mid-point of the calibration curve (e.g., 10 ng/mL).

    • Prepare Set 2 (Analyte in Spiked Matrix): Obtain a blank, analyte-free sample of the biological matrix. Process this blank matrix through the entire sample preparation procedure (e.g., SPE). After the final evaporation step, reconstitute the residue with the solution prepared in Set 1.

    • Prepare Set 3 (Pre-Spiked Matrix): Spike the blank matrix with this compound at the same concentration as Set 1 before starting the sample preparation procedure. Process this sample. This set is used to determine recovery.

  • Analysis: Inject all samples onto the LC-MS/MS system.

  • Calculations:

    • Matrix Effect (%) = (Mean Peak Area of Set 2 / Mean Peak Area of Set 1) * 100

    • Recovery (%) = (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from human plasma and remove interfering matrix components.[14][15]

  • Materials:

    • Mixed-mode cation exchange SPE cartridges.

    • Human plasma sample (containing K3EDTA).

    • Internal Standard (IS) spiking solution.

    • Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade).

    • Deionized water.

  • Methodology:

    • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the IS working solution. Vortex briefly.

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to mix.

    • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

References

Troubleshooting guide for N-Nitroso-Vildagliptin peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Nitroso-Vildagliptin HPLC Analysis

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] An ideal chromatographic peak should be symmetrical, known as a Gaussian peak.[2] Peak tailing is problematic because it can compromise the accuracy of quantification, reduce the resolution between closely eluting peaks, and indicate issues with the analytical method or HPLC system.[2][3][4] For this compound, a potential genotoxic impurity, accurate quantification at low levels is critical, making good peak shape essential.[5][6]

Q2: What are the acceptable limits for peak tailing?

Peak asymmetry is commonly measured by the USP Tailing Factor (T) or Asymmetry Factor (As).[3][7] A perfectly symmetrical peak has a tailing factor of 1.0.[2] Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for most applications, though specific methods may have stricter requirements.[2]

Troubleshooting Guide: this compound Peak Tailing

Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for this compound, a weakly basic compound, in reversed-phase HPLC is often due to several factors.[2][8] A systematic approach is necessary to identify and resolve the issue. The following sections detail the most common causes and their solutions.

Cause 1: Secondary Interactions with Silanol (B1196071) Groups

Residual silanol groups on the surface of silica-based stationary phases are acidic and can interact with basic analytes like this compound.[7][8] This secondary interaction causes some analyte molecules to be retained longer, resulting in a tailing peak.[8]

Experimental Protocol to Mitigate Silanol Interactions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH protonates the silanol groups, minimizing their interaction with the basic analyte.[8] The goal is to work at a pH at least 2 units below the pKa of Vildagliptin (approximately 9.03).[9]

  • Use a Buffered Mobile Phase: A buffer is crucial for maintaining a stable pH throughout the analysis.[8] Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.[1][9]

  • Select an Appropriate Column: Modern, high-purity, end-capped columns have most of the residual silanol groups deactivated, reducing the potential for these secondary interactions.[8][9]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites.[9]

ParameterRecommendationExpected Tailing Factor
Mobile Phase pH Adjust to pH 2.5 - 4.51.0 - 1.2
Buffer Concentration 10-25 mM1.0 - 1.2
Column Type High-purity, end-capped C18 or C8< 1.5
Competing Base (TEA) 0.1% (v/v)1.0 - 1.3
Cause 2: Column Overload

Injecting an excessive amount of sample can saturate the stationary phase, leading to peak distortion and tailing.[2][7][8]

Experimental Protocol to Address Column Overload:

  • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[2]

  • Dilute the Sample: Reduce the concentration of this compound in your sample solution.[2]

  • Confirm Overload: If the peak shape improves upon dilution, the original injection was overloaded.[8]

Injection VolumeSample ConcentrationPotential for Overload
> 20 µL> 100 µg/mLHigh
5 - 10 µL10 - 50 µg/mLMedium
< 5 µL< 10 µg/mLLow
Cause 3: Sample Solvent Mismatch

If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting.[8][10]

Experimental Protocol for Sample Solvent Optimization:

  • Dissolve in Mobile Phase: The ideal approach is to dissolve the sample directly in the initial mobile phase composition.[2]

  • Use a Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.[2] For reversed-phase HPLC, this would be a solvent with a higher polarity than the mobile phase.[2]

Cause 4: Column Contamination and Degradation

Accumulation of contaminants on the column's inlet frit or a void at the head of the column can distort the sample flow path, leading to poor peak shape for all analytes.[3][8]

Experimental Protocol for Column Maintenance:

  • Reverse-Flush the Column: If permitted by the manufacturer, reverse-flushing the column can dislodge particulates from the inlet frit.[2]

  • Use a Guard Column: A guard column installed before the analytical column protects it from contamination.[2][11]

  • Replace the Column: If a void is suspected or the column is old and has degraded, replacement is necessary.[2][8]

Cause 5: Extra-Column Effects

Dead volume in the system, such as from tubing that is too long or wide, can cause band broadening and peak tailing.[7][12]

Experimental Protocol to Minimize Extra-Column Volume:

  • Use Narrow-Bore Tubing: Employ narrow internal diameter (e.g., 0.005") PEEK tubing to minimize dead volume.[7]

  • Check Fittings: Ensure all fittings are correctly installed and not creating any dead space.[2]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting peak tailing for this compound.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.5) check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue System/Column Issue Likely check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue Likely check_all_peaks->analyte_issue No check_frit Check for blocked column frit and extra-column volume. system_issue->check_frit flush_column Reverse-flush or replace column. Optimize tubing and fittings. check_frit->flush_column end_good Peak Shape Improved flush_column->end_good end_bad Problem Persists? Consult manufacturer. flush_column->end_bad check_overload Is column overload suspected? analyte_issue->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_load->end_good change_solvent Dissolve sample in mobile phase. check_solvent->change_solvent Yes check_ph Check Mobile Phase pH and Buffer Strength check_solvent->check_ph No change_solvent->end_good adjust_mp Adjust pH (2.5-4.5). Increase buffer concentration. Use end-capped column. check_ph->adjust_mp adjust_mp->end_good adjust_mp->end_bad

Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.

References

Strategies to enhance the limit of detection (LOD) for N-Nitroso-Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso-Vildagliptin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the limit of detection (LOD) for this specific nitrosamine (B1359907) drug substance related impurity (NDSRI).

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound analysis?

A1: A sensitive LC-MS/MS method has been developed that can achieve an LOD of 0.44 ppm and an LOQ of 1.46 ppm for this compound.[1][2] The European Medicines Agency (EMA) requires that this impurity be controlled within a limit of 15 ppm in the vildagliptin (B1682220) drug substance.[1][3]

Q2: Which analytical technique is most suitable for detecting trace levels of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound and other nitrosamine impurities at very low levels.[4][5] This technique offers the high sensitivity and selectivity required to meet stringent regulatory requirements.[4][6] For some volatile nitrosamines, Gas Chromatography-Mass Spectrometry (GC-MS) can also be appropriate.[7]

Q3: What are the critical aspects of sample preparation to achieve a low LOD?

A3: Effective sample preparation is crucial for accurate trace-level analysis and has a significant impact on the final assay performance.[5][8] Key considerations include:

  • Extraction Technique: Solid Phase Extraction (SPE) is highly effective for cleaning up and concentrating the analyte from complex matrices.[9][10] Liquid-Liquid Extraction (LLE) is another option, particularly for simpler matrices.[9]

  • Solvent Selection: Use high-purity, non-reactive solvents like methanol (B129727) or acetonitrile (B52724) to minimize the risk of secondary nitrosation.[9]

  • Minimizing Contamination: Take precautions to avoid contamination, as trace amounts of nitrosamines in the lab environment can lead to false positives.[8] Using amber vials can help prevent degradation of nitrosamines under UV light.[11]

Q4: How can I optimize my LC-MS/MS parameters for better sensitivity?

A4: Optimizing MS parameters is key to enhancing sensitivity.[10] Focus on:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity and is less prone to matrix effects for many nitrosamines compared to Electrospray Ionization (ESI).[7][12] However, ESI may be more suitable for complex nitrosamines or NDSRIs.[5]

  • Multiple Reaction Monitoring (MRM): Use optimized MRM transitions to improve selectivity and sensitivity.[5][10][12]

  • Source Parameters: Fine-tune parameters such as cone gas flow, cone voltage, and curtain gas to reduce background noise and enhance the signal-to-noise ratio.[7]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Sensitivity / High Limit of Detection (LOD)

Potential Cause Troubleshooting Step
Inefficient Sample Extraction and ConcentrationImplement Solid Phase Extraction (SPE) for sample cleanup and analyte concentration.[9][10] Ensure complete solvent evaporation and reconstitution in a mobile phase-compatible solvent.[7]
Suboptimal MS IonizationEvaluate both APCI and ESI sources. APCI is often preferred for nitrosamines to enhance ionization and reduce matrix effects.[7][12]
Non-optimized MS/MS ParametersInfuse a standard solution of this compound to optimize precursor and product ions, collision energy, and other compound-specific parameters.[10]
Matrix EffectsDilute the sample if the matrix is causing ion suppression.[7] Improve sample cleanup using SPE to remove interfering components.[10]
Poor ChromatographyEnsure the sample solvent is compatible with the initial mobile phase to maintain good peak shape.[7] A mismatch can lead to peak broadening and reduced sensitivity.

Issue 2: Poor Reproducibility and Accuracy

Potential Cause Troubleshooting Step
Analyte Loss During Sample PreparationVerify the recovery of your extraction method by spiking a blank matrix with a known concentration of this compound. Recoveries should ideally be within 70-130%.[11]
Inconsistent Sample HandlingAutomate sample preparation steps where possible, such as using robotic SPE platforms, to ensure consistency.[9]
Instability of this compoundProtect samples from light by using amber vials.[11] Analyze samples promptly after preparation.
CarryoverImplement a robust syringe and system washing protocol with multiple solvents to minimize the risk of carryover and cross-contamination.[11]

Issue 3: High Background Noise

Potential Cause Troubleshooting Step
Contaminated Solvents or ReagentsUse high-purity, LC-MS grade solvents and additives.[7] Always run solvent blanks to check for background contamination.[9]
Dirty Mass SpectrometerRegularly clean the ion source and other components of the MS system to prevent contamination buildup.[7]
Suboptimal MS Source ParametersOptimize curtain gas and cone gas flow rates to prevent neutral contaminants from entering the mass spectrometer and to reduce interfering ions.[7]

Quantitative Data Summary

The following table summarizes recovery data from a study on this compound, demonstrating the accuracy of the analytical method at different concentration levels.

Spiking LevelPreparation 1 Recovery (%)Preparation 2 Recovery (%)Preparation 3 Recovery (%)
50%95.8395.1290.16
100%85.4383.8582.55
150%80.9581.1882.55
Data sourced from a study on the development and validation of an LC-MS/MS method for this compound.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

  • Sample Pre-treatment: Dissolve the vildagliptin drug substance in a suitable solvent to achieve a target concentration.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.[7]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.[7]

  • Elution: Elute the retained this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[7]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[7]

Protocol 2: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Utilize a suitable column, such as a C18 or a biphenyl (B1667301) stationary phase, which can provide good retention for nitrosamines.[13]

    • Mobile Phase: A common mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).[10]

    • Gradient: Develop a gradient elution program to ensure adequate separation of this compound from the vildagliptin active pharmaceutical ingredient (API) and other matrix components.[10][13]

  • Mass Spectrometric Detection:

    • Ionization: Use an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.[12]

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5][12]

    • MRM Transitions: Optimize the precursor-to-product ion transitions for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis dissolution Sample Dissolution spe Solid Phase Extraction (SPE) dissolution->spe Loading concentration Evaporation & Reconstitution spe->concentration Elution lc Chromatographic Separation concentration->lc Injection ms MS/MS Detection (MRM) lc->ms data_analysis Data Analysis & Quantification ms->data_analysis Data Acquisition

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_lod cluster_investigation Troubleshooting Path cluster_solutions Potential Solutions start High LOD Observed check_sample_prep Review Sample Prep? - Inefficient Extraction - Analyte Loss start->check_sample_prep check_ms_params Optimize MS Parameters? - Ion Source - MRM Transitions start->check_ms_params check_chromatography Evaluate Chromatography? - Poor Peak Shape - Matrix Effects start->check_chromatography solution_prep Implement SPE Verify Recovery check_sample_prep->solution_prep solution_ms Optimize Source Fine-tune MRM check_ms_params->solution_ms solution_chrom Adjust Mobile Phase Improve Cleanup check_chromatography->solution_chrom end LOD Enhanced solution_prep->end Improved Sensitivity solution_ms->end Improved Sensitivity solution_chrom->end Improved Sensitivity

Caption: A logical troubleshooting guide for addressing high Limit of Detection (LOD).

References

Technical Support Center: Analysis of N-Nitroso-Vildagliptin in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of N-Nitroso-Vildagliptin, a potential genotoxic impurity, in complex pharmaceutical matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a nitrosamine (B1359907) impurity of Vildagliptin (B1682220), an antidiabetic drug.[1] Nitrosamines are classified as probable human carcinogens, making their presence in pharmaceuticals a significant safety concern.[2][3] Regulatory agencies like the FDA and EMA have set strict limits for nitrosamine impurities in drug products to ensure patient safety.[4][5][6] Therefore, sensitive and accurate analytical methods are crucial for its detection and quantification.

Q2: What are the main challenges in analyzing this compound in complex matrices?

A2: The primary challenges include:

  • Low Detection Limits: Regulatory limits for nitrosamines are often in the parts-per-billion (ppb) or even lower range, requiring highly sensitive analytical methods.[7][8]

  • Matrix Effects: Complex matrices, such as drug products containing various excipients, can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[9]

  • Analyte Stability: this compound can be unstable and susceptible to degradation under certain conditions, such as exposure to light or specific pH and temperature environments.[1][10][11] Vildagliptin itself shows degradation in acidic, basic, and oxidative conditions.[12]

  • Chromatographic Separation: Achieving adequate separation of this compound from the active pharmaceutical ingredient (API) and other matrix components is critical to avoid interference.[13]

  • Artifact Formation: There is a potential for the artificial formation of nitrosamines during sample preparation and analysis, leading to false-positive results.[8][10]

Q3: What are the regulatory limits for this compound?

A3: The European Medicines Agency (EMA) has specified that this compound impurity levels should not exceed 15.0 ppm in the vildagliptin drug substance.[1][14] The US FDA has established a framework for determining acceptable intake (AI) limits for nitrosamine impurities, which can range from 26.5 ng/day to 1500 ng/day depending on the carcinogenic potency of the specific nitrosamine.[4] For nitrosamines with unknown potency, a conservative limit of 26.5 ng/day is often recommended.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / High Limit of Quantification (LOQ) 1. Inefficient ionization in the mass spectrometer source.[15] 2. Suboptimal sample preparation leading to low analyte recovery. 3. Matrix suppression effects from co-eluting components.[8] 4. Insufficient concentration of the sample.1. Optimize MS source parameters (e.g., temperature, gas flows). Consider using Atmospheric Pressure Chemical Ionization (APCI) which can offer higher signal intensities for nitrosamines.[15] 2. Evaluate different sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte and remove interferences.[9] 3. Improve chromatographic separation to isolate the analyte from interfering matrix components. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[16] 4. Increase the initial sample amount, if possible, while being mindful of potential matrix overload.[8]
High Variability in Results / Poor Reproducibility 1. Inconsistent sample preparation.[17] 2. Instability of the analyte in the prepared sample.[1] 3. Fluctuations in instrument performance.1. Automate the sample preparation workflow to improve precision and reduce manual errors.[17] 2. Investigate the stability of this compound in the analytical solution and store samples under appropriate conditions (e.g., protected from light, refrigerated).[1][10] One study found the impurity to be stable for about 12 hours at 6 °C.[1] 3. Regularly perform system suitability tests and use an internal standard to monitor and correct for instrument variability.
Peak Tailing or Asymmetric Peak Shape 1. Secondary interactions between the analyte and the stationary phase. 2. Active sites on the column or in the flow path. 3. Inappropriate mobile phase pH.1. Select a column with a different stationary phase chemistry. 2. Use a column with end-capping or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
False Positive Detection of this compound 1. In-source fragmentation of Vildagliptin or other components. 2. Presence of isobaric interferences (compounds with the same nominal mass).[8] 3. Contamination from laboratory environment or reagents.[17] 4. Artifactual formation of the nitrosamine during sample preparation or analysis.[8][10]1. Optimize MS/MS transitions to be specific to this compound. 2. Use high-resolution mass spectrometry (HRMS) to differentiate between the analyte and isobaric interferences based on their accurate mass.[2] 3. Analyze a method blank to check for contamination. Avoid using plastic materials that may contain nitrosamine precursors.[17][18] 4. Add a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, to the sample during preparation to prevent artifact formation.[8]
Low Analyte Recovery During Sample Preparation 1. Incomplete extraction from the sample matrix. 2. Loss of volatile nitrosamines during solvent evaporation steps.[10] 3. Adsorption of the analyte to container surfaces.1. Optimize the extraction solvent and procedure (e.g., shaking time, temperature). 2. If applicable, use a gentle evaporation technique (e.g., nitrogen stream at low temperature) or consider a non-evaporative sample preparation method. For volatile nitrosamines, headspace GC-MS is an alternative.[10][17] 3. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.

Experimental Protocols

Sample Preparation for this compound in Drug Substance

This protocol is a general guideline and may require optimization based on the specific drug product matrix.

  • Weighing and Dissolution: Accurately weigh approximately 100 mg of the Vildagliptin drug substance into a 15 mL centrifuge tube.

  • Extraction: Add a suitable volume of diluent (e.g., methanol (B129727) or a mixture of methanol and water) to achieve a target concentration.[15][19]

  • Shaking/Vortexing: Vortex the sample for 1 minute to ensure thorough mixing.[20] Subsequently, shake the sample for approximately 40 minutes using a mechanical shaker.[15][21]

  • Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pelletize any undissolved excipients.[15][21]

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.[15][21] It is good practice to discard the initial portion of the filtrate to avoid any potential contamination from the filter itself.[15][21]

  • Analysis: Transfer the filtered sample into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method for this compound Analysis

The following are typical starting parameters for an LC-MS/MS method.[1][22][23]

  • Liquid Chromatography:

    • Column: A C18 or a Phenyl-Hexyl column is often suitable.

    • Mobile Phase A: 0.1% Formic acid in water.[21]

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[21]

    • Gradient: A gradient elution is typically used to separate the analyte from the API and other matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 25 - 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).[15]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard should be optimized.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to achieve maximum sensitivity.

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound from a validated LC-MS/MS method.[1][23]

AnalyteMethodLOD (ppm)LOQ (ppm)
This compoundLC-MS/MS0.441.46

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound.

Troubleshooting Logic for Low Sensitivity

G start Low Sensitivity Observed check_ms Optimize MS Parameters? (Source, Gas Flows) start->check_ms check_sample_prep Improve Sample Prep? (Extraction, Cleanup) check_ms->check_sample_prep No solution_found Sensitivity Improved check_ms->solution_found Yes check_chroma Enhance Chromatography? (Gradient, Column) check_sample_prep->check_chroma No check_sample_prep->solution_found Yes check_chroma->solution_found Yes

Caption: Decision tree for troubleshooting low sensitivity issues.

References

Technical Support Center: Refinement of Sample Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sample extraction protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery and quality of their extracted samples.

General Troubleshooting

This section addresses common issues applicable across various extraction types.

FAQs

Q1: What are the most common reasons for low sample recovery?

Low recovery of target analytes is a frequent issue in sample extraction. The primary causes often fall into categories such as incomplete sample lysis, analyte loss during wash steps, or inefficient elution.[1][2][3] For solid-phase extraction (SPE), using a sorbent that doesn't match the analyte's chemistry or an elution solvent that is too weak can lead to poor recovery.[2] In liquid-liquid extractions (LLE), the formation of emulsions can trap analytes, preventing their complete transfer into the desired phase.[4]

Q2: How can I improve the reproducibility of my extractions?

Inconsistent results can stem from several factors, including variability in sample pre-treatment, improper conditioning of SPE cartridges, or inconsistent flow rates.[1] To enhance reproducibility, it is crucial to follow a standardized sample preparation method, ensure analytes are fully dissolved, and maintain consistent flow rates during sample loading and elution.[1] For SPE, always ensure the sorbent bed does not dry out before loading the sample.[1][2]

Q3: My final extract is impure. What are the likely causes and solutions?

Impure extracts can result from co-elution of interfering substances with the analyte of interest.[1] To address this, you can modify the wash step by using a stronger wash solvent that removes impurities without eluting the analyte.[1][5] Alternatively, employing a different extraction mechanism, such as using a mixed-mode SPE sorbent, can improve selectivity and result in a cleaner extract.[5][6]

Troubleshooting Workflow for Low Analyte Recovery

This diagram outlines a logical workflow for troubleshooting low recovery in a generic extraction protocol.

LowRecoveryWorkflow Start Start: Low Analyte Recovery CheckLysis Was sample lysis/homogenization complete? Start->CheckLysis OptimizeLysis Optimize Lysis Protocol: - Increase homogenization time - Use mechanical disruption - Add enzymatic lysis step CheckLysis->OptimizeLysis No CheckBinding Was analyte lost during loading/washing? CheckLysis->CheckBinding Yes OptimizeLysis->CheckBinding AnalyzeFractions Analyze flow-through and wash fractions for analyte. CheckBinding->AnalyzeFractions Yes CheckElution Was elution incomplete? CheckBinding->CheckElution No ModifyBindingWash Modify Binding/Wash Conditions: - Adjust pH or ionic strength - Use a weaker wash solvent - Decrease flow rate AnalyzeFractions->ModifyBindingWash ModifyBindingWash->CheckElution OptimizeElution Optimize Elution Protocol: - Increase elution solvent strength - Increase elution volume - Increase incubation time - Use multiple elution steps CheckElution->OptimizeElution Yes End End: Improved Recovery CheckElution->End No OptimizeElution->End

Caption: Troubleshooting decision tree for low analyte recovery.

Nucleic Acid Extraction (DNA & RNA)

This section provides guidance on common issues encountered during DNA and RNA extraction.

FAQs

Q1: My DNA/RNA yield is low. What can I do?

Low nucleic acid yield can be due to insufficient starting material, incomplete cell lysis, or issues with the purification chemistry.[7][8] For tough-to-lyse samples like microbes or fibrous tissues, combining chemical or enzymatic lysis with mechanical methods like bead beating can significantly improve yields.[9] If using silica-based spin columns, ensure that the ethanol (B145695) has been completely removed before elution, as residual ethanol can interfere with the process.[10] Also, warming the elution buffer can improve recovery.[11]

Q2: My extracted DNA or RNA is degraded. How can I prevent this?

Degradation is often caused by nuclease activity. It is critical to work quickly and keep samples cold to inhibit these enzymes.[12][13] Using nuclease inhibitors in your lysis buffer and ensuring all equipment and reagents are nuclease-free is also essential.[12] For RNA extraction, preventing RNase contamination is paramount; this includes wearing gloves, using certified RNase-free plasticware, and working in a designated area.[14][15][16]

Q3: My RNA sample is contaminated with genomic DNA. How can I remove it?

Genomic DNA contamination can interfere with downstream applications like RT-qPCR.[9] To eliminate DNA, an on-column DNase digestion or a post-extraction treatment with DNase I is recommended.[9]

Quantitative Data for Nucleic Acid Extraction
ParameterRecommendationRationale
Sample Storage (Blood for DNA) 4°C for up to 24 hours, -80°C for long-term.[17]Prevents DNA degradation by nucleases.[18]
Anticoagulant (Blood for DNA) K2 EDTAHeparin can inhibit downstream PCR reactions.[17][18]
Elution Buffer (Silica Columns) 10 mM Tris, pH 8.0-8.5Maintains DNA/RNA stability.
Elution Volume (Silica Columns) 30-100 µLA smaller volume results in a higher concentration, but may slightly reduce total yield.[19]
A260/A280 Ratio (Purity) ~1.8 for DNA, ~2.0 for RNARatios below this may indicate protein contamination.[8]
A260/A230 Ratio (Purity) 2.0-2.2Lower ratios can indicate contamination with chaotropic salts or phenol.
Experimental Protocol: On-Column DNase Digestion for RNA Purification
  • After binding the RNA to the silica (B1680970) membrane of the spin column and completing the wash steps, add 350 µL of Wash Buffer and centrifuge for 1-2 minutes to ensure the membrane is free of wash buffer.

  • Prepare the DNase I reaction mix according to the manufacturer's instructions (typically DNase I and a reaction buffer).

  • Pipette 50-100 µL of the DNase I reaction mix directly onto the surface of the silica membrane in the spin column.

  • Incubate at room temperature (20-30°C) for 15 minutes.

  • Add 350 µL of Wash Buffer to the column and centrifuge for 1 minute. Discard the flow-through.

  • Perform a final wash step with an ethanol-based wash buffer to remove the digested DNA fragments.

  • Centrifuge the empty column for 1-2 minutes to completely dry the membrane.

  • Proceed with the RNA elution step.

Protein Extraction

This section focuses on troubleshooting protein extraction from various sample types.

FAQs

Q1: What is the best method for cell lysis to maximize protein recovery?

The optimal cell lysis method depends on the cell type and the downstream application.[20] For many applications, a combination of methods is most effective.[20] For example, enzymatic lysis can be followed by sonication to ensure complete disruption of bacterial cells.[20] It's also crucial to include protease and phosphatase inhibitors in the lysis buffer to prevent degradation and modification of the target proteins.[20][21]

Q2: My protein of interest is insoluble after lysis. What should I do?

Protein insolubility can occur if the protein is overexpressed, misfolded, or if the lysis buffer is not optimal.[22] The detergents in some lysis buffers can impact protein stability, leading to the formation of insoluble aggregates.[22] Consider screening different lysis buffers with varying detergents and salt concentrations. For proteins expressed in inclusion bodies, denaturation followed by refolding may be necessary.

Q3: How can I optimize elution conditions in affinity chromatography to improve recovery?

The goal of elution is to disrupt the specific interaction between your protein and the affinity ligand without permanently denaturing the protein.[23] A common method is to lower the pH using a buffer like 0.1 M glycine-HCl, pH 2.5-3.0.[23][24] It is important to neutralize the eluted fractions immediately by adding a buffering agent like 1 M Tris-HCl, pH 8.5, to prevent protein damage from prolonged exposure to low pH.[23][24]

Signaling Pathway of Protein Degradation During Lysis

This diagram illustrates how cellular disruption can lead to protein degradation and how inhibitors can prevent this.

ProteinDegradation Cell Intact Cell (Proteases Sequestered) Lysis Cell Lysis (Mechanical/Chemical) Cell->Lysis Release Release of Endogenous Proteases & Phosphatases Lysis->Release Degradation Protein Degradation & Dephosphorylation Release->Degradation TargetProtein Target Protein (Intact) TargetProtein->Degradation Inhibitors Protease & Phosphatase Inhibitors Added Block Inhibitors->Block Block->Degradation Inhibits

Caption: Protein degradation pathway upon cell lysis.

Small Molecule Extraction (SPE, LLE, QuEChERS)

This section provides troubleshooting for common small molecule extraction techniques.

FAQs

Q1: I am having trouble with emulsion formation during my liquid-liquid extraction (LLE). How can I resolve this?

Emulsions are a common problem in LLE, especially with complex matrices.[4] To prevent their formation, you can gently swirl the separatory funnel instead of vigorous shaking.[4] If an emulsion has already formed, adding brine (a saturated salt solution) can help to break it by increasing the ionic strength of the aqueous layer.[4][25]

Q2: My analyte recovery is low in my solid-phase extraction (SPE) protocol. What should I check first?

For low SPE recovery, first, analyze the fractions from each step to determine where the loss is occurring.[1] If the analyte is found in the flow-through, it indicates a problem with retention. This could be due to an inappropriate sorbent, incorrect sample pH, or too high of a flow rate during loading.[2][26] If the analyte is retained but not eluted, the elution solvent is likely too weak.[1]

Q3: What are some key considerations for developing a QuEChERS method?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method requires careful consideration of the sample matrix and the properties of the analytes. The sample must be at least 80% hydrated for effective extraction.[27][28] For base-sensitive compounds, buffering is required.[27][28] The choice of cleanup sorbent (e.g., PSA, C18, GCB) is critical for removing interferences without compromising analyte recovery.[27]

Quantitative Data for Solid-Phase Extraction (SPE)
ParameterRecommendationRationale
Sorbent Mass Capacity is ~5-10% of sorbent mass for silica-based phases and ~20-25% for polymers.[6]Prevents overloading the cartridge, which leads to analyte breakthrough.[1]
Flow Rate (Loading/Elution) Typically ~1 mL/min.[1][6]A flow rate that is too high can lead to poor retention, while one that is too slow can cause other issues.[26]
Soak Steps 1-5 minutes for solvent conditioning or elution.[1][6]Allows for proper equilibration between the solvent and the sorbent, improving recovery.[1][6]
Drying Step High vacuum for up to 2 minutes after the wash step.[6]Removes residual aqueous solvent before adding an immiscible organic solvent for elution.[6]
Experimental Protocol: Basic Solid-Phase Extraction (Reversed-Phase)
  • Conditioning: Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol) through the cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 cartridge volumes of the same solvent as the sample matrix (e.g., water or buffer) through the cartridge to prepare it for sample loading. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate (e.g., 1 mL/min).[1]

  • Washing: Pass a weak solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge to remove interfering compounds.

  • Drying: Dry the cartridge under vacuum to remove the wash solvent.[6]

  • Elution: Elute the analyte of interest with a strong organic solvent (e.g., methanol, acetonitrile). Collect the eluate for analysis.

References

Addressing instrument sensitivity issues for low-level nitrosamine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in nitrosamine (B1359907) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to instrument sensitivity and other common issues encountered during your experiments for low-level nitrosamine detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in detecting nitrosamines at low levels?

Detecting nitrosamines at the required low levels, often in the parts-per-billion (ppb) range, presents several analytical hurdles.[1] The main challenges include achieving adequate method sensitivity and specificity, especially with the increasingly low limits required by regulatory agencies.[2][3] Matrix effects from complex pharmaceutical formulations can interfere with analyte detection, leading to ion suppression or enhancement in mass spectrometry.[4][5] Additionally, the stability of nitrosamines can be a concern, as they are susceptible to degradation during sample preparation.[1] The potential for false positives due to background contamination or co-eluting compounds also necessitates highly specific detection techniques.[1]

Q2: Which analytical techniques are most suitable for low-level nitrosamine analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of all types of nitrosamines due to its high sensitivity and selectivity.[6][7] Gas chromatography-mass spectrometry (GC-MS), particularly with a headspace sampler, is well-suited for volatile nitrosamines like NDMA and NDEA.[4][8] High-resolution mass spectrometry (HRMS), such as LC-HRMS, offers high mass accuracy, which is crucial for differentiating nitrosamines from isobaric interferences and reducing the risk of false positives, especially in complex matrices.[4][9][10]

Q3: How can I minimize matrix effects in my nitrosamine analysis?

Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge in trace-level nitrosamine analysis.[4][11] Effective sample preparation is the most critical step to mitigate these effects.[12] Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) help to clean up the sample and remove interfering matrix components.[9][11] If sensitivity allows, diluting the sample can also reduce the concentration of matrix components.[9] Chromatographically, optimizing the separation to resolve the API and excipients from the nitrosamine analytes is key.[1] In some cases, diverting the flow containing the API peak to waste can prevent source contamination and signal suppression.

Q4: What are the key considerations for sample preparation for nitrosamine analysis?

Robust sample preparation is fundamental for accurate and reliable nitrosamine analysis.[9][12] Key considerations include:

  • Analyte Stability: Nitrosamines can be sensitive to light and certain pH conditions. It's important to use amber vials and protect samples from UV light.[9][13]

  • Extraction Efficiency: The chosen extraction method must provide good recovery for the target nitrosamines from the specific sample matrix.[9] Validation of the method should always include recovery experiments.[9]

  • Preventing Artificial Formation: There is a risk of artificial nitrosamine formation during sample preparation if precursors are present. The use of nitrosation inhibitors like ascorbic acid or sulfamic acid can prevent this.[1]

  • Minimizing Contamination: Trace amounts of nitrosamines can be present in laboratory materials like solvents, membranes, and plasticware, leading to false positives.[12][14]

Troubleshooting Guides

Problem: Poor Sensitivity / Low Signal-to-Noise (S/N)
Potential Causes Recommended Solutions
Inefficient Ionization Optimize ion source parameters such as gas flows (e.g., cone gas, curtain gas), temperatures, and voltages.[15] For low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity than Electrospray Ionization (ESI).[6]
Matrix-Induced Signal Suppression Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[11] Dilute the sample if the target concentration is high enough.[9] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[1]
Suboptimal MS/MS Fragmentation Re-optimize the precursor and product ion selection and collision energy for the specific nitrosamine of interest.[15]
Analyte Degradation Ensure proper sample handling and storage to prevent degradation due to light or pH. Use amber vials and consider pH adjustment of the sample diluent.[9][13]
Poor Extraction Recovery Optimize the sample extraction procedure to ensure efficient recovery of the target nitrosamines from the sample matrix.[9]
Problem: Poor Peak Shape (Tailing or Fronting)
Potential Causes Recommended Solutions
Mismatch between Injection Solvent and Mobile Phase Use a sample diluent that is chromatographically weaker than or similar to the initial mobile phase. Ideally, use water as the diluent if the sample preparation allows.[9][16]
Secondary Interactions with the Column Consider a different stationary phase. For example, a biphenyl (B1667301) column may offer better retention and peak shape for polar nitrosamines like NDMA compared to a standard C18 column.[9]
Column Overload Reduce the injection volume or the sample concentration.[9][16]
Column Contamination or Degradation Implement a column washing step after each run or batch. If the problem persists, replace the column.[15]
Problem: High Background Noise
Potential Causes Recommended Solutions
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background interference.[15]
Insufficient Sample Cleanup Enhance the sample preparation method to remove more of the matrix components that can contribute to background noise.[9]
Mass Spectrometer Contamination Regularly clean the ion source and other components of the mass spectrometer to prevent the buildup of contaminants.[15]
Suboptimal MS Parameters Optimize MS parameters such as curtain gas or cone gas flow to reduce the entry of contaminants and interfering ions into the mass spectrometer.[15][16]

Data and Methodologies

Table 1: Comparison of Common Sample Preparation Techniques for Nitrosamine Analysis
MethodPrincipleAdvantagesLimitationsSuitable Matrix Types
Solid Phase Extraction (SPE) Differential partitioning of sample components between a solid and a liquid phase.High selectivity and effective cleanup.[11]Can be more time-consuming and costly.[11]Oral solids, injectables, and complex finished dosage forms.[11]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, scalable, and suitable for volatile nitrosamines.[11]Risk of emulsion formation, especially with complex matrices.[11]Simpler matrices and those rich in volatile nitrosamines.[11]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe" - involves salting out extraction followed by dispersive SPE.Fast and time-efficient for screening purposes.[11]May require further validation for routine regulatory submissions.[11]Semi-solids and multi-component dosage forms.[11]
Headspace (HS) Sampling Analysis of the vapor phase in equilibrium with the sample.Minimal sample preparation required, reducing the risk of contamination.[4][13]Only suitable for volatile nitrosamines.Various, particularly for volatile analytes.
Experimental Protocol: General Solid Phase Extraction (SPE) for Nitrosamine Cleanup

This protocol provides a general methodology for SPE. It should be optimized and validated for each specific matrix and target analyte.

  • Cartridge Conditioning:

    • Pass a specific volume of an organic solvent (e.g., methanol) through the SPE cartridge.

    • Follow with a specific volume of water or an aqueous buffer to equilibrate the stationary phase.

  • Sample Loading:

    • Pre-treat the sample as necessary (e.g., dissolution, pH adjustment).

    • Load the pre-treated sample onto the conditioned SPE cartridge at a controlled, slow flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences and matrix components that are not retained.

  • Elution:

    • Elute the retained nitrosamines from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent that is compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS).

Visualizations

Troubleshooting_Workflow cluster_Start cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions cluster_End start Low Sensitivity / Poor S/N Detected check_ionization Review Ion Source Parameters (Gases, Temps, Voltages) start->check_ionization check_matrix Evaluate for Matrix Effects (Post-column infusion, dilution series) start->check_matrix check_msms Verify MS/MS Method (Precursor/Product Ions, CE) start->check_msms check_prep Assess Sample Preparation (Recovery, Stability) start->check_prep optimize_source Optimize Ion Source check_ionization->optimize_source Suboptimal? improve_cleanup Enhance Sample Cleanup (SPE/LLE) check_matrix->improve_cleanup Suppression Detected? optimize_msms Re-optimize MS/MS Parameters check_msms->optimize_msms Inefficient? modify_prep Modify Sample Prep Protocol check_prep->modify_prep Low Recovery? end Sensitivity Improved optimize_source->end improve_cleanup->end optimize_msms->end modify_prep->end

Caption: Troubleshooting workflow for low sensitivity issues.

SamplePrep_MatrixEffects cluster_Input cluster_Process Sample Preparation cluster_Inadequate Inadequate Cleanup cluster_Effective Effective Cleanup cluster_Output Analytical Outcome cluster_Poor Poor Result cluster_Good Good Result drug_product Complex Drug Product (API + Excipients) inadequate_prep Dilute & Shoot drug_product->inadequate_prep effective_prep SPE / LLE drug_product->effective_prep matrix_effects High Matrix Effects (Ion Suppression) inadequate_prep->matrix_effects reduced_matrix Reduced Matrix Effects effective_prep->reduced_matrix low_sensitivity Low Sensitivity Inaccurate Quantification matrix_effects->low_sensitivity high_sensitivity High Sensitivity Accurate Quantification reduced_matrix->high_sensitivity

Caption: Impact of sample preparation on matrix effects.

Analytical_Technique_Selection start Start: Select Analytical Technique q_volatile Is the Nitrosamine Volatile? start->q_volatile q_nonvolatile Non-volatile or Thermally Labile? q_volatile->q_nonvolatile No technique_gcms GC-MS / GC-MS/MS q_volatile->technique_gcms Yes q_isobaric High Risk of Isobaric Interference? technique_hrms LC-HRMS q_isobaric->technique_hrms Yes technique_lcmsms LC-MS/MS q_isobaric->technique_lcmsms No q_nonvolatile->q_isobaric Yes

Caption: Decision tree for analytical technique selection.

References

Validation & Comparative

Inter-laboratory comparison of N-Nitroso-Vildagliptin analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for N-Nitroso-Vildagliptin

For Researchers, Scientists, and Drug Development Professionals

The presence of this compound, a potential genotoxic impurity in the antidiabetic drug vildagliptin (B1682220), necessitates robust and sensitive analytical methods for its detection and quantification. This guide provides an objective comparison of published analytical methodologies, supported by experimental data, to assist laboratories in selecting and implementing suitable testing protocols. The focus is on ensuring compliance with stringent regulatory limits, such as the 15 ppm limit for this compound in the vildagliptin drug substance as stipulated by the European Medicines Agency (EMA).[1][2][3][4]

Quantitative Data Summary

The following table summarizes the performance of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound and a multi-nitrosamine method developed for vildagliptin-containing drug products.

ParameterMethod 1: this compound Specific LC-MS/MS[1][2]Method 2: Multi-Nitrosamine LC-APCI-MS/MS[5]
Analyte This compoundEight Nitrosamines including NDMA, NMBA, NDEA, etc.
Limit of Detection (LOD) 0.44 ppmNot specified for individual nitrosamines
Limit of Quantification (LOQ) 1.46 ppmLinearity ranges suggest low ppb quantification
Linearity Range Not explicitly stated, but validated0.97 - 55.92 ppb (depending on the nitrosamine)
Correlation Coefficient (r²) > 0.999 (Implied by validation)> 0.96
Accuracy (% Recovery) Not explicitly stated, but validated74.67% - 125.17% (across different levels)
Precision Precise within a 15% limit[2]Not explicitly stated, but method was validated

Experimental Protocols

Method 1: this compound Specific LC-MS/MS Method

This method was developed for the sensitive detection of this compound in the drug substance.[2]

1. Sample Preparation:

  • A reference standard of this compound is synthesized and characterized.

  • The standard is used to prepare spiked sample solutions for validation.

2. Liquid Chromatography (LC) Parameters:

  • Column: Not specified in the abstract.

  • Mobile Phase: Optimized for the separation of this compound from the vildagliptin drug substance.

  • Flow Rate: Not specified in the abstract.

  • Column Temperature: Optimized during method development.[2]

  • Injection Volume: Not specified in the abstract.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) was found to provide higher sensitivity compared to other sources.[2]

  • Detection: Multiple Reaction Monitoring (MRM) was used for quantification.

  • Mass Transitions: Specific precursor and product ions for this compound were monitored.[4]

4. Validation:

  • The method was validated according to the International Council for Harmonisation (ICH) guidelines (Q2 R2).[2]

  • Validation parameters included specificity, solution stability, linearity, range, sensitivity (LOD and LOQ), accuracy, and precision.[2]

Method 2: Multi-Nitrosamine LC-APCI-MS/MS Method

This method is designed for the detection and quantification of eight different nitrosamine (B1359907) impurities in vildagliptin and metformin (B114582) drug products.[5]

1. Sample Preparation:

  • Standard Preparation: A primary stock solution of 1000 ppm for each of the eight nitrosamines was prepared in methanol (B129727). A mixed standard solution was then prepared by appropriate dilutions.[5]

  • Sample Solution: The sample was subjected to centrifugation for 20 minutes at 4000 rpm, followed by filtration through a 0.45 µm PVDF syringe filter.[5]

2. Liquid Chromatography (LC) Parameters:

  • Instrumentation: Agilent LC-MS/MS system.[5]

  • Mobile Phase: LCMS-grade methanol and formic acid in Milli-Q water.[5]

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[5]

  • Analyzer: Triple Quadrupole.[5]

4. Validation:

  • The method was validated for specificity, linearity, accuracy, and precision.[5]

  • Specificity: Assessed by injecting individual impurity solutions and a placebo solution to check for interference.[5]

  • Linearity: Established across a range of concentrations for each of the eight nitrosamines.[5]

  • Accuracy: Determined by the recovery of spiked samples at different concentration levels (LOQ, 50%, 100%, and 150%).[5]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound using LC-MS/MS, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Vildagliptin Sample weigh Weighing of Sample start->weigh dissolve Dissolution in Diluent weigh->dissolve spike Spiking with Standard (for validation) dissolve->spike filter Filtration (e.g., 0.45 µm) dissolve->filter spike->filter inject Injection into LC-MS/MS filter->inject lc_sep Chromatographic Separation inject->lc_sep ms_ion Ionization (e.g., APCI) lc_sep->ms_ion ms_detect Mass Detection (MRM) ms_ion->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification against Standard integrate->quantify report Reporting of Results quantify->report

Caption: General workflow for this compound analysis by LC-MS/MS.

Regulatory Context

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidance on the control of nitrosamine impurities in human drugs.[6][7] Manufacturers are expected to conduct risk assessments and perform analytical testing using sensitive and validated methods if a risk of nitrosamine contamination is identified.[6] The acceptable intake (AI) limits for nitrosamines are set to mitigate potential carcinogenic risks.[6][8] The analytical methods employed must be capable of detecting and quantifying these impurities at levels that ensure compliance with these stringent limits.

References

A Head-to-Head Battle: Cross-Validation of LC-MS and GC-MS for Nitrosamine Analysis in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The detection and quantification of nitrosamine (B1359907) impurities have become a critical concern in the pharmaceutical industry due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control these impurities in their products.[1][2] Two of the most powerful and widely adopted analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical challenges.

At a Glance: LC-MS vs. GC-MS for Nitrosamine Analysis

FeatureLC-MS/MSGC-MS/MS
Applicability Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds.[3][4]Primarily suited for volatile and thermally stable nitrosamines.[3]
Sensitivity Generally offers higher sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[3][5]Highly sensitive for volatile compounds, with detection limits in the low ppb range.[3]
Selectivity High selectivity, especially with tandem mass spectrometry (MS/MS), minimizing matrix interference.[3][4]Excellent selectivity, particularly in Multiple Reaction Monitoring (MRM) mode.[3]
Sample Preparation Often simpler, involving dissolution and filtration.[3]May require derivatization for non-volatile compounds and can be more complex.[3]
Matrix Effects Can be susceptible to ion suppression or enhancement from matrix components.[4]Generally less prone to matrix effects compared to LC-MS.[3]
Instrumentation Tandem quadrupole mass spectrometers are commonly used.[6]Tandem quadrupole mass spectrometers are commonly used.[7]

Quantitative Performance Data

A critical aspect of method validation is the assessment of quantitative performance parameters. The following table summarizes typical performance data for the analysis of various nitrosamines using LC-MS/MS and GC-MS/MS.

NitrosamineMethodLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
NDMAEI-GC-MS/MS≥ 0.99< 1 µg (as a general limit for nine nitrosamines)-108.66 ± 9.32 (average for nine nitrosamines)
NDEAEI-GC-MS/MS≥ 0.99< 1 µg (as a general limit for nine nitrosamines)-108.66 ± 9.32 (average for nine nitrosamines)
NDPAEI-GC-MS/MS≥ 0.99< 1 µg (as a general limit for nine nitrosamines)-108.66 ± 9.32 (average for nine nitrosamines)
NDBAEI-GC-MS/MS≥ 0.99< 1 µg (as a general limit for nine nitrosamines)-108.66 ± 9.32 (average for nine nitrosamines)
NPIPEI-GC-MS/MS≥ 0.99< 1 µg (as a general limit for nine nitrosamines)-108.66 ± 9.32 (average for nine nitrosamines)
NPYREI-GC-MS/MS≥ 0.99< 1 µg (as a general limit for nine nitrosamines)-108.66 ± 9.32 (average for nine nitrosamines)
NMOREI-GC-MS/MS≥ 0.99< 1 µg (as a general limit for nine nitrosamines)-108.66 ± 9.32 (average for nine nitrosamines)
NDPhAEI-GC-MS/MS≥ 0.99< 1 µg (as a general limit for nine nitrosamines)-108.66 ± 9.32 (average for nine nitrosamines)
NMEAEI-GC-MS/MS≥ 0.99< 1 µg (as a general limit for nine nitrosamines)-108.66 ± 9.32 (average for nine nitrosamines)
NDMAAPCI-LC-MS/MS≥ 0.99---
NDEAAPCI-LC-MS/MS≥ 0.99---
NDMAGC-MS-0.15 - 1.00-94.09 - 111.22
NMEAGC-MS-0.15 - 1.00-94.09 - 111.22
NDEAGC-MS-0.15 - 1.00-94.09 - 111.22
NDBAGC-MS-0.15 - 1.00-94.09 - 111.22
NMORGC-MS-0.15 - 1.00-94.09 - 111.22
NPYRGC-MS-0.15 - 1.00-94.09 - 111.22
NPIPGC-MS-0.15 - 1.00-94.09 - 111.22
NDPAGC-MS-0.15 - 1.00-94.09 - 111.22
N-methyl-npzGC-MS-0.15 - 1.00-94.09 - 111.22
NDMALC-HRMS-0.10--
LosartanLC-HRMS----

Data compiled from multiple sources.[8][9][10][11] It is important to note that performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for accurate and reproducible nitrosamine analysis. Below are representative methodologies for both LC-MS and GC-MS techniques.

LC-MS/MS Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific drug substance or product being analyzed.

1. Sample Preparation:

  • Drug Substance: Accurately weigh 100 mg of the drug substance into a 15 mL glass centrifuge tube. Add 5.0 mL of methanol (B129727) and vortex until dissolved.[11]

  • Drug Product (Tablets): Crush a suitable number of tablets to achieve a target concentration of 20 mg/mL of the active pharmaceutical ingredient (API) in 5.0 mL of methanol.[11] Transfer the crushed powder to a 15 mL glass centrifuge tube, add 5.0 mL of methanol, and vortex for approximately one minute.[11]

  • Extraction: Shake the sample for 40 minutes using a mechanical wrist-action shaker.[11]

  • Centrifugation and Filtration: Centrifuge the sample at 4500 rpm for 15 minutes.[11] Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the initial 1 mL of the filtrate.[11] Transfer the filtered sample into an HPLC vial for analysis.[11]

2. LC-MS/MS Instrumental Parameters:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column, such as a Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm column, is often used.[11]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[11]

    • Mobile Phase B: 0.1% formic acid in methanol.[11]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer is typically employed for its high sensitivity and selectivity.[6] Ionization can be achieved using either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depending on the nitrosamine of interest.[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantitative analysis.[4]

GC-MS/MS Experimental Protocol

This protocol is suitable for the analysis of volatile nitrosamines.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): This method is applicable to a wide range of drug substances and products.[1]

    • Weigh an appropriate amount of the sample (e.g., 200 to 1,000 mg) into a 15 mL centrifuge tube.[1]

    • Disperse the sample in 8.0 mL of a 1 M sodium hydroxide (B78521) (NaOH) solution.[1]

    • Vortex the mixture and then shake for at least 5 minutes.[1]

    • Add 2.0 mL of dichloromethane (B109758) (DCM) and shake for another 5 minutes.[1][12]

    • Centrifuge to separate the layers and collect the organic (DCM) layer.[1]

  • Direct Dispersion in an Organic Solvent: This method is suitable for samples soluble in organic solvents.[1]

    • Weigh 500 to 1,000 mg of the sample into a suitable vial.[1]

    • Add 5.0 mL of dichloromethane (DCM) and ensure complete dispersion.[1]

    • Filter the extract before injection.[13]

2. GC-MS/MS Instrumental Parameters:

  • GC System: A gas chromatograph equipped with a suitable capillary column.

  • Inlet: Splitless injection is commonly used for trace analysis.

  • Inlet Temperature: 250 °C.[1]

  • Carrier Gas: Helium.[1]

  • Oven Temperature Program: A typical program might start at a low temperature and ramp up to a final temperature to separate the analytes. For example, hold at an initial temperature, then ramp at 20 °C/min to 240 °C and hold for 3.5 minutes.[1]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer is commonly used.

  • Ion Source: Electron Ionization (EI).[1]

  • MS Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of LC-MS and GC-MS methods for nitrosamine analysis.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_lcms LC-MS Method Validation cluster_gcms GC-MS Method Validation cluster_cross_validation Cross-Validation cluster_reporting Reporting define_scope Define Scope & Analytes select_methods Select LC-MS & GC-MS Methods define_scope->select_methods prepare_standards Prepare Standards & QCs select_methods->prepare_standards lcms_linearity Linearity & Range prepare_standards->lcms_linearity gcms_linearity Linearity & Range prepare_standards->gcms_linearity lcms_accuracy Accuracy & Recovery lcms_linearity->lcms_accuracy lcms_precision Precision (Repeatability & Intermediate) lcms_accuracy->lcms_precision lcms_lod_loq LOD & LOQ lcms_precision->lcms_lod_loq lcms_specificity Specificity & Selectivity lcms_lod_loq->lcms_specificity analyze_samples Analyze Same Samples by Both Methods lcms_specificity->analyze_samples gcms_accuracy Accuracy & Recovery gcms_linearity->gcms_accuracy gcms_precision Precision (Repeatability & Intermediate) gcms_accuracy->gcms_precision gcms_lod_loq LOD & LOQ gcms_precision->gcms_lod_loq gcms_specificity Specificity & Selectivity gcms_lod_loq->gcms_specificity gcms_specificity->analyze_samples compare_results Statistically Compare Results analyze_samples->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence documentation Document All Procedures & Results assess_equivalence->documentation final_report Generate Final Validation Report documentation->final_report

Caption: Workflow for cross-validation of LC-MS and GC-MS methods.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the analysis of nitrosamine impurities in pharmaceutical products. The choice between the two often depends on the specific characteristics of the target nitrosamines, the sample matrix, and the desired sensitivity. LC-MS offers broader applicability, especially for non-volatile and thermally labile compounds, while GC-MS is a robust and highly sensitive method for volatile nitrosamines.[3] Cross-validation of these methods is crucial to ensure the reliability and consistency of data, ultimately safeguarding patient safety and ensuring regulatory compliance. This guide provides a foundational understanding to assist in the selection and implementation of the most suitable analytical strategy for nitrosamine testing.

References

A Comparative Analysis of Nitrosamine Impurities in DPP-4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The discovery of nitrosamine (B1359907) impurities in various pharmaceuticals has prompted heightened scrutiny from regulatory bodies and the scientific community. These compounds, classified as probable human carcinogens, can form during drug synthesis, formulation, or storage. Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for type 2 diabetes, have also been subject to this scrutiny. This guide provides a comparative analysis of nitrosamine impurities in five major DPP-4 inhibitors: sitagliptin (B1680988), vildagliptin, saxagliptin (B632), linagliptin, and alogliptin (B1666894), supported by available data and experimental methodologies.

Comparative Overview of Nitrosamine Impurities and Regulatory Limits

The primary nitrosamine impurities associated with DPP-4 inhibitors are often drug substance-related impurities (NDSRIs), which share a structural similarity with the active pharmaceutical ingredient (API). The acceptable intake (AI) limits for these impurities are established by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure patient safety.

Table 1: Summary of Known Nitrosamine Impurities and Acceptable Intake (AI) Limits in DPP-4 Inhibitors

DPP-4 InhibitorSpecific Nitrosamine ImpurityChemical NameAcceptable Intake (AI) LimitRegulatory Agency
Sitagliptin Nitroso-STG-19 (NTTP)7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][2][3]triazolo-[4,3-a]pyrazine100 ng/day[2]TGA, EMA[2]
Temporary higher limit of 246.7 ng/day was previously allowed to prevent shortages[2][3]FDA, TGA[2][3]
Vildagliptin N-Nitroso-vildagliptin(S)-1-[N-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-N-nitrosoglycyl]pyrrolidine-2-carbonitrile15 ppm in drug substanceEMA
Saxagliptin N-Nitroso-saxagliptin(1aS,4S,7aS)-4-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-6-imino-5-nitrosohexahydro-1H-cyclopropa[3][4]pyrrolo[1,2-a]pyrazin-3(1aH)-oneData not publicly availableN/A
Linagliptin N-Nitrosodimethylamine (NDMA) and other potential nitrosaminesN-NitrosodimethylamineNDMA: 96 ng/dayFDA/EMA
Alogliptin N-Nitroso-alogliptin(R)-N-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(piperidin-3-yl)nitrous amide400 ng/dayEMA

Note: The presence of commercially available N-nitroso standards for saxagliptin and alogliptin indicates they are recognized potential impurities, though specific quantitative data from drug products is limited in the public domain.

Mechanism of Nitrosamine Formation in DPP-4 Inhibitors

Nitrosamine impurities are typically formed from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be generated from nitrites present in excipients under acidic conditions.[5] The specific structures of the DPP-4 inhibitors influence their susceptibility to nitrosation.

For instance, the formation of NTTP in sitagliptin products is understood to be a degradation pathway where a degradant of sitagliptin reacts with nitrite (B80452) salts found in commonly used pharmaceutical excipients.[6] Similarly, vildagliptin, saxagliptin, and alogliptin all contain secondary amine moieties that are susceptible to nitrosation. Linagliptin's potential for NDMA formation may be linked to the presence of dimethylamine-related precursors in the synthesis or degradation pathways, a known issue in various other pharmaceutical products.

Below is a diagram illustrating the general logical relationship for the formation of nitrosamine impurities in pharmaceuticals.

General Formation Pathway of Nitrosamine Impurities cluster_reactants Precursors cluster_conditions Reaction Conditions Secondary/Tertiary Amines Secondary/Tertiary Amines Nitrosamine Formation Nitrosamine Formation Secondary/Tertiary Amines->Nitrosamine Formation Nitrosating Agents (e.g., Nitrites) Nitrosating Agents (e.g., Nitrites) Nitrosating Agents (e.g., Nitrites)->Nitrosamine Formation Acidic pH Acidic pH Acidic pH->Nitrosamine Formation Elevated Temperature Elevated Temperature Elevated Temperature->Nitrosamine Formation DPP-4 Inhibitor API DPP-4 Inhibitor API DPP-4 Inhibitor API->Secondary/Tertiary Amines Degradation/Synthesis Impurity Excipients/Water Excipients/Water Excipients/Water->Nitrosating Agents (e.g., Nitrites) Trace Contaminants

Caption: Logical diagram of nitrosamine formation.

Experimental Protocols for Nitrosamine Detection

The standard analytical technique for the detection and quantification of nitrosamine impurities at trace levels is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The high sensitivity and selectivity of this method are crucial for meeting the stringent regulatory limits.

Key Experimental Parameters for LC-MS/MS Analysis:

  • Sample Preparation:

    • Drug product tablets are typically crushed and powdered.

    • A specific amount of the powder, equivalent to a known dose of the API, is weighed.

    • The powder is dissolved in a suitable solvent, often a mixture of methanol (B129727) and water, sometimes with the addition of formic acid.

    • The solution is sonicated and/or vortexed to ensure complete dissolution of the nitrosamine impurity.

    • The sample is then centrifuged to pelletize insoluble excipients.

    • The supernatant is filtered through a 0.22 µm or 0.45 µm filter before injection into the LC-MS/MS system.

  • Chromatography:

    • Column: A reversed-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small percentage of formic acid (for pH control and improved ionization) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: Generally in the range of 0.3-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, often around 40-45°C, to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used. APCI is often preferred for its sensitivity towards a broad range of nitrosamines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each nitrosamine.

The following diagram illustrates a typical experimental workflow for nitrosamine analysis in DPP-4 inhibitors.

Experimental Workflow for Nitrosamine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Crushing & Weighing Crushing & Weighing Dissolution & Extraction Dissolution & Extraction Crushing & Weighing->Dissolution & Extraction Centrifugation Centrifugation Dissolution & Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC Separation LC Separation Filtration->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for nitrosamine analysis.

Signaling Pathway of DPP-4 Inhibitors

DPP-4 inhibitors exert their therapeutic effect by influencing the incretin (B1656795) pathway. Understanding this pathway is essential for researchers in the field.

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from pancreatic α-cells. This dual action results in lower blood glucose levels.

The diagram below outlines the signaling pathway affected by DPP-4 inhibitors.

Signaling Pathway of DPP-4 Inhibitors Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Substrate for Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Inactivates DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Blood Glucose Lowering Blood Glucose Lowering Insulin Secretion->Blood Glucose Lowering Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Glucagon Secretion->Blood Glucose Lowering Opposes

Caption: DPP-4 inhibitor signaling pathway.

Conclusion

The monitoring and control of nitrosamine impurities in DPP-4 inhibitors is an ongoing process driven by regulatory expectations and a commitment to patient safety. While specific NDSRIs have been identified for several gliptins, a comprehensive, publicly available comparative dataset of their levels in marketed products remains limited. The primary analytical tool for this purpose is LC-MS/MS, owing to its requisite sensitivity and selectivity. As research continues, a deeper understanding of the formation mechanisms for each specific DPP-4 inhibitor will be crucial in developing effective mitigation strategies throughout the drug product lifecycle.

References

Comparative Genotoxicity of N-Nitroso-Vildagliptin and Other Nitrosamine Drug Substance-Related Impurities (NDSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) as a class of potentially genotoxic and carcinogenic compounds has necessitated a thorough evaluation of their safety profiles. This guide provides a comparative analysis of the genotoxicity of N-Nitroso-Vildagliptin and other prominent NDSRIs based on available experimental data. While quantitative genotoxicity data for this compound is currently limited in publicly accessible literature, this document summarizes the existing information and draws comparisons with other well-studied NDSRIs to inform risk assessment and guide future research.

Executive Summary

NDSRIs are a class of impurities that can form during the synthesis, formulation, or storage of drug products. Due to their structural similarity to known potent carcinogens, regulatory agencies worldwide have set stringent limits on their presence in pharmaceuticals. Understanding the comparative genotoxicity of different NDSRIs is crucial for prioritizing risk management strategies and ensuring patient safety.

This guide presents available quantitative data from key genotoxicity assays, including the Enhanced Ames Test, in vitro micronucleus assay, and comet assay, for several NDSRIs. A notable data gap exists for this compound, for which only qualitative genotoxicity information on a related amide impurity is available. This underscores the urgent need for further research to fully characterize its genotoxic potential.

Comparative Genotoxicity Data

The following tables summarize the available quantitative genotoxicity data for a selection of NDSRIs. It is important to note the absence of specific quantitative data for this compound in the current literature.

Table 1: Enhanced Ames Test (Bacterial Reverse Mutation Assay) Data for Selected NDSRIs

NDSRITester Strain(s)Metabolic Activation (S9)ResultLowest Effective Concentration (LEC) / Remarks
This compound Data not availableData not availableData not availableData not available
N-Nitroso-Nortriptyline TA100, TA1535Hamster Liver S9PositivePotent mutagen
N-Nitroso-Fluoxetine TA100, TA1535Hamster Liver S9PositiveMutagenic
N-Nitroso-Duloxetine TA100, TA1535Hamster Liver S9PositiveMutagenic
N-Nitroso-Varenicline TA100, TA1535Hamster Liver S9PositiveMutagenic
N-Nitroso-Lorcaserin TA100, TA1535Hamster Liver S9PositiveMutagenic

Table 2: In Vitro Micronucleus Assay Data for Selected NDSRIs

NDSRICell LineMetabolic Activation (S9)ResultLowest Effective Concentration (LEC) / Remarks
This compound Data not availableData not availableData not availableData not available
N-Nitroso-Nortriptyline TK6Hamster Liver S9PositiveConcentration-dependent increase in micronuclei
N-Nitroso-Fluoxetine TK6Hamster Liver S9PositiveConcentration-dependent increase in micronuclei
N-Nitroso-Duloxetine TK6Hamster Liver S9PositiveConcentration-dependent increase in micronuclei
N-Nitroso-Varenicline TK6Hamster Liver S9PositiveConcentration-dependent increase in micronuclei
N-Nitroso-Lorcaserin TK6Hamster Liver S9PositiveConcentration-dependent increase in micronuclei

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Data for Selected NDSRIs

NDSRICell LineResultRemarks
This compound Amide Impurity BALB/c 3T3PositiveGenotoxic effects evident at 100 ppm, with increased DNA tail intensity.[1] Specific % tail DNA data not provided.
N-Nitroso-Nortriptyline HepaRGPositiveInduced DNA damage.
N-Nitroso-Fluoxetine HepaRGPositiveInduced DNA damage.
N-Nitroso-Duloxetine HepaRGPositiveInduced DNA damage.
N-Nitroso-Varenicline HepaRGPositiveInduced DNA damage.
N-Nitroso-Lorcaserin HepaRGPositiveInduced DNA damage.

Experimental Protocols

Detailed methodologies are critical for the interpretation and comparison of genotoxicity data. The following sections outline the general principles and key parameters for the assays cited in this guide.

Enhanced Ames Test (Bacterial Reverse Mutation Assay)

The Enhanced Ames Test is a modification of the standard Ames test, optimized for the detection of mutagenic nitrosamines.

  • Principle: The assay utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The test measures the ability of a substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a minimal medium.

  • Methodology:

    • Strains: A panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA pKM101) is selected to detect different types of mutations.

    • Metabolic Activation: Since many nitrosamines require metabolic activation to become genotoxic, the test is performed with and without an exogenous metabolic activation system, typically a liver fraction (S9) from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rats or hamsters. For NDSRIs, hamster liver S9 at a higher concentration (e.g., 30%) is often recommended for enhanced sensitivity.

    • Exposure: The test compound, bacterial culture, and S9 mix (if used) are incubated together (pre-incubation method) before being plated on minimal agar.

    • Incubation: Plates are incubated for 48-72 hours at 37°C.

    • Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies over the background level.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage.

  • Principle: This assay identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. The formation of micronuclei is a hallmark of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

  • Methodology:

    • Cell Lines: Human or rodent cell lines (e.g., TK6, CHO, HepG2) are commonly used.

    • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

    • Exposure: Cells are exposed to the test substance for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one nuclear division.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa, DAPI).

    • Scoring: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Methodology:

    • Cell Preparation: A single-cell suspension is prepared from the chosen cell line or tissue.

    • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

    • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

    • Alkaline Unwinding and Electrophoresis: The DNA is unwound in an alkaline buffer, followed by electrophoresis at a specific voltage and duration.

    • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide) and visualized using a fluorescence microscope.

    • Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail (% tail DNA), which is a measure of DNA damage.

Signaling Pathways and Experimental Workflows

Metabolic Activation and DNA Damage Pathway of NDSRIs

The genotoxicity of most NDSRIs is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process leads to the formation of highly reactive electrophilic intermediates that can bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations and chromosomal damage, initiating the process of carcinogenesis.

NDSRI_Metabolism NDSRI N-Nitroso Drug Substance- Related Impurity (NDSRI) Alpha_Hydroxylation α-Hydroxylation NDSRI->Alpha_Hydroxylation Metabolic Activation CYP450 Cytochrome P450 (e.g., CYP2D6, CYP3A4) CYP450->Alpha_Hydroxylation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Decomposition Spontaneous Decomposition Unstable_Intermediate->Decomposition Alkyldiazonium Alkyldiazonium Ion (Electrophile) Decomposition->Alkyldiazonium DNA DNA Alkyldiazonium->DNA Alkylation Adducts DNA Adducts (e.g., O6-alkylguanine) DNA->Adducts Mutation Mutation / Chromosomal Damage Adducts->Mutation If not repaired

Metabolic activation pathway of NDSRIs leading to DNA damage.

Generalized Workflow for In Vitro Genotoxicity Testing of NDSRIs

The assessment of NDSRI genotoxicity typically follows a tiered approach, starting with in silico predictions and progressing to in vitro and potentially in vivo assays. The following diagram illustrates a generalized workflow for the in vitro assessment.

Genotoxicity_Workflow cluster_assays In Vitro Genotoxicity Assays Ames Enhanced Ames Test (Mutagenicity) Data_Analysis Data Analysis and Interpretation Ames->Data_Analysis Micronucleus In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Micronucleus->Data_Analysis Comet Comet Assay (DNA Strand Breaks) Comet->Data_Analysis Start Test Substance (NDSRI) Dose_Range Dose Range Finding (Cytotoxicity Assay) Start->Dose_Range With_S9 With Metabolic Activation (S9) Dose_Range->With_S9 Without_S9 Without Metabolic Activation Dose_Range->Without_S9 With_S9->Ames Test With_S9->Micronucleus Test With_S9->Comet Test Without_S9->Ames Test Without_S9->Micronucleus Test Without_S9->Comet Test Hazard_ID Hazard Identification Data_Analysis->Hazard_ID

A generalized workflow for in vitro genotoxicity assessment of NDSRIs.

Conclusion and Future Directions

The available data clearly indicate that several NDSRIs are genotoxic in standard in vitro test systems. The positive results in the Enhanced Ames Test, in vitro micronucleus assay, and comet assay for NDSRIs such as N-nitroso-nortriptyline, N-nitroso-fluoxetine, and N-nitroso-duloxetine highlight the potential risk associated with this class of impurities.

A significant knowledge gap remains concerning the genotoxicity of this compound. While a study on its amide impurity suggests a potential for DNA damage, the absence of quantitative data from standardized assays for the parent NDSRI makes a direct comparison with other NDSRIs challenging.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • A battery of in vitro genotoxicity tests is essential for the hazard identification of NDSRIs.

  • The Enhanced Ames Test protocol is recommended for evaluating the mutagenic potential of nitrosamines.

  • There is a critical need for the generation and publication of quantitative genotoxicity data for this compound to enable a comprehensive risk assessment.

Future research should prioritize the testing of this compound in a standard battery of genotoxicity assays to fill the current data gap. This will allow for a more accurate comparison with other NDSRIs and inform the development of appropriate control strategies to ensure the safety of vildagliptin-containing drug products.

References

N-Nitroso-Vildagliptin vs. NDMA: A Comparative Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative risk assessment of two nitrosamine (B1359907) impurities: N-Nitroso-Vildagliptin, a nitrosamine drug substance-related impurity (NDSRI), and N-nitrosodimethylamine (NDMA), a well-characterized and potent carcinogen. This document summarizes key toxicological data, outlines relevant experimental protocols, and visualizes associated biological pathways to support informed risk evaluation in a drug development context.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and NDMA, facilitating a direct comparison of their regulatory limits and carcinogenic potency.

ParameterThis compoundNDMA (N-Nitrosodimethylamine)
Acceptable Intake (AI) Limit 1500 ng/day[1][2]96 ng/day[3][4]
Carcinogenic Potency Categorization (CPCA) Category 5 (Lowest Potency)[1][2]Category 2 (High Potency)[5][6]
Basis for AI Limit Carcinogenic Potency Categorization Approach (CPCA) based on structural features indicating low potency.[1][2][4][7][8]Based on rodent carcinogenicity data (TD50 value).[3][4]
TD50 (Carcinogenic Potency) Data not available; AI derived from CPCA.0.0959 mg/kg/day (rat, liver tumors)

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data. Below are protocols for standard assays used in the assessment of nitrosamine impurities.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, an enhanced version of the standard protocol is often required for accurate assessment.

Objective: To determine the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

Methodology:

  • Strains: A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA pKM101).

  • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone). For nitrosamines, hamster liver S9 is often more effective.[9]

  • Procedure (Pre-incubation Method):

    • A mixture of the test substance, the bacterial culture, and the S9 mix (or buffer for the non-activation condition) is pre-incubated at 37°C for 20-30 minutes.

    • Molten top agar (B569324) is added to the mixture.

    • The entire mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+ or trp+) is counted for each concentration of the test substance and compared to the solvent control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is used to detect chromosomal damage or damage to the mitotic apparatus in erythroblasts by assessing the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow or peripheral blood of treated animals.

Objective: To evaluate the clastogenic or aneugenic potential of a test substance in vivo.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Dose Administration: The test substance is administered via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested, up to a maximum tolerated dose.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final administration (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed from the femur, and smears are prepared on glass slides. For peripheral blood, thin smears are made.

    • Slides are stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa and May-Grünwald).

    • The frequency of micronucleated PCEs is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to total erythrocytes is also calculated to assess bone marrow toxicity.

  • Data Analysis: The number of micronucleated PCEs in the treated groups is compared to the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated PCEs indicates a positive result.

Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical.

Objective: To determine the carcinogenic potential of a substance following chronic exposure in rodents.

Methodology:

  • Animal Model: Typically, two rodent species (e.g., rats and mice) are used.

  • Dose Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24-30 months for rats), usually in the diet or drinking water. At least three dose levels and a concurrent control group are used.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded regularly.

  • Pathology: At the end of the study, all animals undergo a complete necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved. Histopathological examination is performed on all tissues from the control and high-dose groups, and on all gross lesions and target organs from all groups.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. The dose-response relationship for tumor induction is evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation of nitrosamines leading to genotoxicity and a typical workflow for the risk assessment of nitrosamine impurities.

Metabolic Activation and Genotoxicity of Nitrosamines Nitrosamine Nitrosamine (e.g., NDMA, this compound) CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1) Nitrosamine->CYP450 Metabolism Alpha_hydroxylation α-Hydroxylation CYP450->Alpha_hydroxylation Oxidative_stress Oxidative Stress CYP450->Oxidative_stress Unstable_intermediate Unstable α-hydroxy nitrosamine Alpha_hydroxylation->Unstable_intermediate Diazonium_ion Alkyldiazonium Ion Unstable_intermediate->Diazonium_ion Spontaneous decomposition DNA DNA Diazonium_ion->DNA Alkylation DNA_adducts DNA Adducts (e.g., O6-methylguanine) DNA->DNA_adducts DNA_damage_response DNA Damage Response DNA_adducts->DNA_damage_response Mutation Mutation DNA_adducts->Mutation If not repaired p53 p53 Activation DNA_damage_response->p53 Cell_cycle_arrest Cell Cycle Arrest & DNA Repair p53->Cell_cycle_arrest Apoptosis Apoptosis p53->Apoptosis Cancer Cancer Initiation Mutation->Cancer ROS Reactive Oxygen Species (ROS) Production Oxidative_stress->ROS ROS->DNA Damage

Caption: Metabolic activation of nitrosamines leading to DNA damage and potential carcinogenesis.

Risk Assessment Workflow for Nitrosamine Impurities Start Potential for Nitrosamine Formation Identified Risk_Assessment Risk Assessment (ICH M7) Start->Risk_Assessment Confirmatory_Testing Confirmatory Testing (LC-MS/MS) Risk_Assessment->Confirmatory_Testing AI_Exceeded Acceptable Intake (AI) Limit Exceeded? Confirmatory_Testing->AI_Exceeded Control_Strategy Implement Control Strategy AI_Exceeded->Control_Strategy Yes No_Action No Further Action Required AI_Exceeded->No_Action No Justify_Higher_Limit Justify Higher Limit (e.g., Ames Test, In Vivo Studies) Control_Strategy->Justify_Higher_Limit Report_to_Authorities Report to Regulatory Authorities Control_Strategy->Report_to_Authorities

Caption: A generalized workflow for the risk assessment and control of nitrosamine impurities.

Comparative Discussion

Carcinogenic Potency: A significant difference in the carcinogenic potential exists between this compound and NDMA. NDMA is a potent, well-documented carcinogen, classified under CPCA Category 2, with its acceptable intake limit derived from extensive animal carcinogenicity data. In contrast, this compound is placed in CPCA Category 5, the lowest potency category.[1][2] This categorization is based on an analysis of its structural features, which are predicted to result in low carcinogenic potency. The AI for this compound is consequently much higher than that for NDMA (1500 ng/day vs. 96 ng/day), reflecting a significantly lower perceived risk.

Genotoxicity: NDMA is a known genotoxic agent that, upon metabolic activation, forms highly reactive species that alkylate DNA, leading to mutations.[10] While specific in-depth genotoxicity studies on this compound are less publicly available, its classification as a nitrosamine implies a potential for genotoxicity. A recent study has shown that a related impurity, N-nitroso vildagliptin (B1682220) amide impurity (NNVI), exhibits cytotoxic and genotoxic effects in vitro at high concentrations.[11][12] However, the low carcinogenic potency categorization of this compound suggests that its genotoxic potential is likely to be significantly lower than that of NDMA.

Mechanism of Action: Both compounds are expected to share a common mechanism of metabolic activation via cytochrome P450 enzymes, leading to the formation of unstable α-hydroxy nitrosamines that decompose to form DNA-reactive alkyldiazonium ions.[7] The differences in their carcinogenic potency are likely attributable to variations in the rate and extent of metabolic activation, the reactivity of the resulting electrophiles, and the efficiency of detoxification pathways. Additionally, the metabolic activation of nitrosamines can lead to oxidative stress, which can also contribute to cellular damage.[10]

Regulatory Standpoint: Regulatory agencies such as the FDA and EMA have established a systematic approach for the risk assessment of nitrosamine impurities, including the use of the CPCA when compound-specific data is lacking.[4][7][8] The case of this compound exemplifies the application of this approach for NDSRIs, where structural analysis informs the acceptable intake limit. For well-studied nitrosamines like NDMA, the AI is firmly rooted in long-standing toxicological data.

Conclusion

References

Evaluating Mass Spectrometry Platforms for N-Nitroso-Vildagliptin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of nitrosamine (B1359907) impurities is paramount to ensure drug safety and regulatory compliance. This guide provides an objective comparison of different mass spectrometry platforms for the quantitative analysis of N-Nitroso-Vildagliptin, a potential genotoxic impurity in the antidiabetic drug Vildagliptin.

The formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) like this compound is a significant concern in pharmaceutical manufacturing. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities.[1][2] Consequently, the selection of an appropriate analytical platform is a critical decision in drug quality control. This guide evaluates the performance of three major mass spectrometry technologies: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRAM) for this application.

Performance Comparison of Mass Spectrometry Platforms

The choice of a mass spectrometry platform for this compound analysis hinges on a balance of sensitivity, selectivity, and the specific needs of the laboratory, from routine quality control to research and development. While direct head-to-head comparative data for this compound across all platforms is limited, performance can be assessed based on validated methods for this compound and analogous data for other nitrosamines.

Quantitative Data Summary

Mass Spectrometry PlatformTypical ConfigurationLimit of Detection (LOD) for this compound (or similar nitrosamines)Limit of Quantitation (LOQ) for this compound (or similar nitrosamines)Key StrengthsKey Weaknesses
Triple Quadrupole (QqQ) LC-MS/MS0.44 ppm [3]1.46 ppm [3]Gold standard for quantitative analysis, high sensitivity and selectivity in MRM mode, robustness for routine QC.Limited to targeted analysis, not ideal for unknown impurity identification.
Quadrupole Time-of-Flight (Q-TOF) LC-HRMSTypically in the range of 0.05 - 0.1 ng/mL (sub-ppm) for other nitrosamines.[4][5]Typically around 1.0 ng/mL (sub-ppm to low ppm) for other nitrosamines.[4][5]Excellent for both quantitative and qualitative analysis, high mass accuracy aids in structural elucidation of unknown impurities.[6][7]Generally less sensitive than QqQ for targeted quantification.
Orbitrap LC-HRMSCan achieve sub-ppm detection limits (e.g., 0.005 ppm for some nitrosamines).[4]Capable of low ppm to sub-ppm quantitation (e.g., 0.05 ppm for some nitrosamines).[4]Highest resolving power and mass accuracy, excellent for complex matrices and confident identification of unknowns.[8][9][10]Higher initial instrument cost and complexity.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of this compound and other nitrosamines on different platforms.

LC-MS/MS Method for this compound (Triple Quadrupole)

This method has been specifically validated for the quantification of this compound.[3]

  • Sample Preparation:

    • Dissolve the Vildagliptin drug substance in a suitable solvent (e.g., methanol) to a final concentration of 1.0 mg/mL.

    • Prepare a standard stock solution of this compound and perform serial dilutions to create calibration standards.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol (B129727).

    • Gradient: A suitable gradient to achieve separation from Vildagliptin and other impurities.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound.

    • Source Parameters: Optimized for maximum sensitivity, including parameters like corona voltage and source temperature.[3]

General LC-HRMS Method for Nitrosamines (Q-TOF and Orbitrap)

This protocol is a general approach for the analysis of various nitrosamines and can be adapted for this compound.[4][5]

  • Sample Preparation:

    • Dissolve the drug substance or product in a suitable diluent (e.g., methanol or water/acetonitrile mixture).

    • For drug products, a filtration step using a 0.22 µm syringe filter is recommended.[4]

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase column suitable for polar compounds (e.g., Kinetex® 2.6 µm Polar C18).[4]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A linear gradient to separate the nitrosamine impurities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Source: Heated Electrospray Ionization (HESI) or APCI in positive ion mode.

    • Acquisition Mode: Full scan with a resolution of >70,000 for Orbitrap or >40,000 for Q-TOF to ensure high mass accuracy.

    • Data Analysis: Extracted Ion Chromatograms (EICs) with a narrow mass tolerance window (e.g., ±5 ppm) are used for quantification.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for this compound analysis.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis drug_substance Vildagliptin Drug Substance dissolution Dissolution in Solvent (e.g., Methanol) drug_substance->dissolution sample_solution Sample Solution (1 mg/mL) dissolution->sample_solution injection Inject into LC System sample_solution->injection rp_column Reversed-Phase C18 Column injection->rp_column gradient_elution Gradient Elution rp_column->gradient_elution separation Separation of Analytes gradient_elution->separation ionization Ionization (APCI/HESI) separation->ionization mass_analyzer Mass Analyzer (QqQ / Q-TOF / Orbitrap) ionization->mass_analyzer detection Detection mass_analyzer->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantification vs. Standards chromatogram->quantification reporting Report Results (ppm) quantification->reporting

Caption: A generalized workflow for the analysis of this compound.

Mass_Spectrometry_Comparison Comparison of Mass Spectrometry Platforms cluster_attributes Performance Attributes QqQ Triple Quadrupole (QqQ) Sensitivity Highest Sensitivity (Targeted) QqQ->Sensitivity QTOF Q-TOF Versatility Quantitative & Qualitative QTOF->Versatility Orbitrap Orbitrap Resolution Highest Resolution & Mass Accuracy Orbitrap->Resolution

References

Navigating Nitrosamine Impurities: A Comparative Guide to Method Validation for N-Nitroso-Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the method validation of N-Nitroso-Vildagliptin, aligning with ICH guidelines. This document provides a comparative analysis of analytical methodologies, complete with experimental protocols and performance data, to ensure robust and compliant impurity testing.

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities.[1][2][3][4] this compound, a potential impurity in the antidiabetic drug Vildagliptin (B1682220), falls under this scrutiny, necessitating the development and validation of highly sensitive and specific analytical methods for its detection and quantification.[2][3][5][6][7]

This guide offers a comparative overview of analytical methods for this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most predominantly utilized technique.[7][8][9] Additionally, it explores alternative methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC-MS), and Capillary Electrophoresis (CE), discussing their potential applicability for nitrosamine (B1359907) analysis. The validation of these methods is contextualized within the framework of ICH Q2(R1) guidelines, which outline the necessary validation characteristics, including specificity, linearity, range, accuracy, precision, and robustness.[10][11][12][13][14]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the determination of this compound is critical for ensuring patient safety and regulatory compliance. The following tables provide a summary of quantitative data for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which has been extensively reported for this purpose. While specific data for alternative methods for this compound is limited, their general performance characteristics for nitrosamine analysis are discussed to provide a broader perspective.

Table 1: Performance Comparison of a Validated LC-MS/MS Method for this compound

Validation ParameterAcceptance Criteria (as per ICH Q2(R1))Reported Performance Data for this compound (LC-MS/MS)
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference observed from blank, placebo, and Vildagliptin at the retention time of this compound.[3]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.0.44 ppm[2][3][6]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.1.46 ppm[2][3][6]
Linearity & Range A linear relationship should be demonstrated across the range of the analytical procedure. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Linear over a range of LOQ to 150% of the specification limit, with a correlation coefficient (r²) > 0.99.[3][10][11]
Accuracy The closeness of test results obtained by the method to the true value.Recoveries typically within 80-120% over the specified range. One study reported recoveries for this compound of 95.83%, 95.12%, and 90.16% in the three preparations of the 50% spiked sample solution. In the 100% spiked sample solution, the recoveries were 85.43%, 83.85%, and 82.55%. For the 150% spiked sample solution, the recoveries were 80.95%, 81.18%, and 82.55%.[3] Another study reported recovery ratios in the range of 93.70–108.63%.[10][11]
Precision (Repeatability & Intermediate Precision) The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) with a relative standard deviation (RSD) of < 15%.[3]
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.The method is robust with respect to minor changes in mobile phase composition, flow rate, and column temperature.

Alternative Analytical Methodologies for Nitrosamine Analysis

While LC-MS/MS is the gold standard for this compound analysis, other techniques offer potential advantages and can be considered as complementary or alternative methods for nitrosamine detection in general.

Table 2: Overview of Alternative Analytical Methods for Nitrosamine Analysis

Analytical TechniquePrinciplePotential Advantages for Nitrosamine AnalysisPotential Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile nitrosamines. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Supercritical Fluid Chromatography (SFC-MS) Uses a supercritical fluid as the mobile phase for separation.Orthogonal selectivity to LC. Can be faster than LC. Suitable for a range of nitrosamines.[7]Less commonly used in routine quality control for nitrosamines.[1]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency and low sample volume requirements. Can be coupled with MS.[1][5][6][8][9]May have lower sensitivity compared to LC-MS/MS for trace analysis.

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation and validation of an analytical method. Below is a representative protocol for the determination of this compound using LC-MS/MS, based on published methods.

LC-MS/MS Method for the Determination of this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to achieve separation of this compound from Vildagliptin and other potential impurities.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (if used) should be monitored for quantification and confirmation.

  • Source Parameters: Optimized parameters for capillary voltage, source temperature, and gas flows.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity.

  • Sample Solution: Accurately weigh and dissolve the Vildagliptin drug substance or product in a suitable diluent to a known concentration.

5. Validation Parameters:

  • Specificity: Analyze blank, placebo, Vildagliptin, and this compound standard solutions to demonstrate no interference at the retention time of the analyte.

  • LOD and LOQ: Determine by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.

  • Linearity: Analyze a series of at least five concentrations of this compound across the specified range. Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking known amounts of this compound into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Evaluate the effect of random events on the precision of the analytical procedure by varying factors such as day, analyst, and equipment.

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) and assess the impact on the results.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the logical flow of method validation according to ICH guidelines and a typical analytical workflow for this compound.

ICH_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation cluster_documentation Phase 3: Documentation & Implementation define_purpose Define Analytical Procedure's Purpose develop_method Develop Analytical Method define_purpose->develop_method specificity Specificity develop_method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sops Establish Standard Operating Procedures (SOPs) validation_report->sops routine_use Implement for Routine Use sops->routine_use

Caption: ICH Q2(R1) Method Validation Workflow.

Analytical_Workflow_NNitroso_Vildagliptin cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting prep_std Prepare this compound Reference Standard lc_separation Chromatographic Separation (Reversed-Phase) prep_std->lc_separation prep_sample Prepare Vildagliptin Sample Solution prep_sample->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification against Calibration Curve data_acquisition->quantification reporting Report Results quantification->reporting

References

A Comparative Guide to Analytical Methods for Nitrosamine Impurity Detection in Antidiabetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The detection and quantification of nitrosamine (B1359907) impurities in pharmaceuticals, particularly in widely prescribed antidiabetic drugs like metformin (B114582) and sitagliptin (B1680988), have become a critical focus for regulatory agencies and manufacturers worldwide.[1][2] Due to their classification as probable human carcinogens, stringent limits have been established, necessitating highly sensitive and robust analytical methods to ensure patient safety.[3][4] This guide provides a comparative overview of the predominant analytical techniques used for this purpose, with supporting data and detailed experimental protocols.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method is a trade-off between sensitivity, selectivity, and operational complexity. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile nitrosamines. High-Performance Liquid Chromatography with UV detection (HPLC-UV) serves as a cost-effective screening tool, though with limitations in sensitivity.

Method Analyte/Matrix LOD (ng/mL) LOQ (ng/mL) Accuracy (% Recovery) Precision (% RSD) Key Advantages Limitations Reference
LC-MS/MS Multiple Nitrosamines in Metformin0.01 - 0.10.025 - 0.185 - 110%< 10%High sensitivity and specificity; suitable for a wide range of nitrosamines, including non-volatile NDSRIs.Higher equipment cost and complexity.[5][6]
LC-MS/MS Nitroso-Sitagliptin (NTTP) in Sitagliptin0.002 - 0.0080.005 - 0.08895.5 - 105.2%< 5.7%Essential for detecting non-volatile, API-related impurities like NTTP. High precision at very low levels.Requires careful method development for specific NDSRIs.[7][8][9]
GC-MS Volatile Nitrosamines (e.g., NDMA)Analyte DependentAnalyte Dependent70 - 130%< 20%Excellent for volatile nitrosamines; can utilize headspace injection for minimal sample prep.Not suitable for non-volatile or thermally labile impurities like NTTP. Potential for analyte degradation at high temperatures.[10][11][12]
HPLC-UV Multiple Nitrosamines in Losartan0.011 - 0.0180.021 - 0.028Not specifiedNot specifiedCost-effective, simple, and widely available. Useful for routine screening of known impurities.Lower sensitivity and selectivity compared to MS methods. Risk of matrix interference.[11][13]

NDSRI: Nitrosamine Drug Substance-Related Impurity; LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections outline representative protocols for the most common techniques.

This method is adapted from protocols published by regulatory bodies and leading instrument manufacturers for the sensitive quantification of multiple nitrosamines.[14][15]

  • Sample Preparation:

    • Weigh 100-500 mg of crushed metformin tablet or drug substance into a 15 mL centrifuge tube.[15]

    • Add 5 mL of methanol (B129727) and vortex until the sample is fully dissolved. For extended-release formulations, sonication for 15 minutes may be required.[15]

    • Centrifuge the sample for 15 minutes at 4,500 rpm.[15]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[5][15]

  • Chromatographic Conditions:

    • System: UHPLC system coupled to a triple quadrupole mass spectrometer.[15]

    • Column: C18 or Biphenyl column (e.g., 150 x 3.0 mm, 1.9 µm).[5][14]

    • Mobile Phase A: 0.1% formic acid in water.[14]

    • Mobile Phase B: 0.1% formic acid in methanol.[14]

    • Flow Rate: 0.4 mL/min.[14]

    • Column Temperature: 40-45 °C.[5][14]

    • Injection Volume: 10 µL.[5]

  • Mass Spectrometry Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[5][16] APCI is often preferred for its sensitivity across a broader range of nitrosamines.[16]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) optimized for each target nitrosamine.[5]

This protocol is specifically designed for the analysis of the drug substance-related impurity found in sitagliptin.[7][9]

  • Sample Preparation:

    • Prepare a sample solution by dissolving the sitagliptin drug substance or product in a suitable diluent (e.g., water/methanol mixture) to a final concentration of approximately 3 mg/mL.[9]

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm filter prior to injection.

  • Chromatographic Conditions:

    • System: UPLC system coupled to a triple quadrupole mass spectrometer.[7]

    • Column: C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm).[7]

    • Mobile Phase A: 0.12% formic acid in water.[7]

    • Mobile Phase B: Methanol.[7]

    • Flow Rate: 0.6 mL/min.[7]

    • Column Temperature: 40 °C.[7]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.[17]

    • Acquisition Mode: MRM mode, with specific precursor-to-product ion transitions optimized for NTTP.[9]

This method is suitable for volatile nitrosamines like NDMA and can be adapted for various drug matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve the sample in an aqueous solution.

    • Perform extraction using an organic solvent such as dichloromethane (B109758) (DCM).[10]

    • The organic layer, containing the nitrosamines, is concentrated and injected into the GC-MS system.

    • Alternative: For volatile nitrosamines, Headspace (HS) injection can be used, which involves heating the sample in a sealed vial and directly injecting the vapor phase, requiring minimal sample preparation.[10]

  • Chromatographic Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A low- to mid-polarity column suitable for amine analysis.

    • Injector Temperature: Typically 200-250 °C.

    • Oven Program: A temperature gradient is used to separate the analytes (e.g., start at 40 °C, ramp to 240 °C).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the analysis of nitrosamine impurities.

Nitrosamine_Analysis_Workflow cluster_prep Sample Handling & Preparation cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (Extraction, Dilution) SampleReceipt->SamplePrep Cleanup Sample Cleanup (SPE, LLE) SamplePrep->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Non-volatile NDSRIs GCMS GC-MS Analysis Cleanup->GCMS Volatile Nitrosamines DataProcessing Data Acquisition & Integration LCMS->DataProcessing GCMS->DataProcessing Quantification Quantification vs. Acceptable Intake Limits DataProcessing->Quantification Reporting Final Report & Certificate of Analysis Quantification->Reporting

Caption: General workflow for nitrosamine impurity analysis in pharmaceuticals.

Method_Selection_Logic Start Identify Target Nitrosamine(s) Volatility Is the analyte volatile & thermally stable? Start->Volatility Matrix Is the sample matrix complex? Volatility->Matrix No (e.g., NDSRI) GCMS Select GC-MS Volatility->GCMS Yes Sensitivity Is trace-level (ppb) quantification required? Matrix->Sensitivity Yes HPLC Select HPLC-UV (Screening) Matrix->HPLC No LCMS Select LC-MS/MS Sensitivity->LCMS Yes Sensitivity->HPLC No Validate Validate Method per ICH Q2(R1) Guidelines GCMS->Validate LCMS->Validate HPLC->Validate

References

A Comparative Guide to Accuracy and Precision in N-Nitroso-Vildagliptin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Nitroso-Vildagliptin, a potential genotoxic impurity, is of paramount importance for ensuring the safety and quality of vildagliptin (B1682220) drug products. This guide provides an objective comparison of analytical methodologies for the quantification of this compound, with a focus on accuracy and precision, supported by experimental data.

Experimental Workflow for this compound Quantification

The general workflow for the quantification of this compound in pharmaceutical samples involves several key stages, from sample preparation to data analysis. A typical workflow for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is illustrated below.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Weighing Sample Weighing Dissolution Dissolution in Diluent Sample_Weighing->Dissolution Vortexing_Sonication Vortexing & Sonication Dissolution->Vortexing_Sonication Centrifugation_Filtration Centrifugation/Filtration Vortexing_Sonication->Centrifugation_Filtration Injection Injection into LC System Centrifugation_Filtration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method specifically for this compound and a representative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for other nitrosamine (B1359907) impurities, which is included for comparative purposes.

ParameterLC-MS/MS for this compoundHPLC-UV for other Nitrosamines (Representative Method)
Limit of Detection (LOD) 0.44 ppm[1]0.011 - 0.018 µg/mL
Limit of Quantification (LOQ) 1.46 ppm[1]0.021 - 0.028 µg/mL
Accuracy (% Recovery) Data not explicitly available in provided snippets83.3% - 101.8% at LOQ, 80%, 100%, and 150% concentration levels
Precision (%RSD) Intermediate Precision: 6.90%[1]Intraday Precision: < 2%, Interday Precision: < 2%
Linearity (r²) > 0.999> 0.999

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This method is highly sensitive and specific for the quantification of this compound.

a) Sample Preparation:

  • Accurately weigh a suitable amount of the vildagliptin drug substance or powdered tablets.

  • Dissolve the sample in a pre-determined volume of a suitable diluent (e.g., methanol (B129727) or acetonitrile:water mixture).

  • Vortex and sonicate the sample to ensure complete dissolution of the analyte.

  • Centrifuge or filter the sample solution to remove any undissolved excipients.

  • Transfer the clear supernatant or filtrate into an HPLC vial for analysis.

b) Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Gradient Program: A suitable gradient program to ensure the separation of this compound from the parent drug and other impurities.

c) Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

  • Source Parameters: Optimized parameters for desolvation gas flow, nebulizer pressure, and capillary voltage.

HPLC-UV Method for Nitrosamine Impurities (Representative Method)

While not specific to this compound, this protocol for other nitrosamines illustrates a more accessible but less sensitive alternative.

a) Sample Preparation:

  • Accurately weigh the drug substance or powdered tablets.

  • Dissolve in a suitable diluent (e.g., a mixture of water and methanol).

  • Vortex and sonicate to aid dissolution.

  • Filter the solution through a 0.45 µm nylon filter.

  • Inject the filtered solution into the HPLC system.

b) Chromatographic Conditions:

  • Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) or equivalent.

  • Mobile Phase: A mixture of water and methanol (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A suitable UV wavelength for the detection of the target nitrosamines.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled.

c) Method Validation Parameters:

  • Specificity: Demonstrated by the absence of interfering peaks from the blank and placebo at the retention time of the analytes.

  • Linearity: Assessed by injecting a series of standard solutions at different concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determined by the recovery of a known amount of the impurity spiked into a sample matrix.

  • Precision: Evaluated by repeated injections of the same sample to determine the repeatability (intraday precision) and intermediate precision (interday and inter-analyst variability).

References

Safety Operating Guide

Navigating the Safe Disposal of N-Nitroso-Vildagliptin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The proper handling and disposal of N-Nitroso-Vildagliptin, a potential genotoxic impurity, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe management of this compound. Adherence to these procedures is essential to protect personnel and the environment from potential harm.

Core Principles of this compound Disposal

This compound and materials contaminated with it are to be treated as hazardous chemical waste. The primary recommended method of disposal is incineration by a licensed hazardous material disposal company. Under no circumstances should this compound be disposed of in standard trash or discharged into the sewer system.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound.

ParameterValue/InformationSource
Chemical Name (2R)-1-(N-(3-Hydroxyadamantan-1-yl)-N-nitrosoglycyl)pyrrolidine-2-carboxamide[2]
Molecular Formula C17H26N4O4[2]
Molecular Weight 350.4 g/mol [2]
Hazard Profile Highly toxic organic compound, suspected human carcinogen.[3][3]
Primary Disposal Route Incineration in a facility with an afterburner and scrubber.[1][4][1][4]
Environmental Precautions Avoid discharge into drains, water courses, or onto the ground.[1][1]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[4]

  • Lab Coat: A disposable or dedicated lab coat should be worn.[5]

  • Respiratory Protection: If there is a risk of aerosolization or dust formation, a respirator or self-contained breathing apparatus should be used.[2]

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to ensure safe handling and disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., toxic).

  • Solid Waste:

    • Place any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials directly into the designated hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Decontamination of Work Surfaces

Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Cleaning Solution: Use a cleaning solution recommended by your institution's EHS office for nitrosamine (B1359907) compounds.

  • Procedure:

    • Wipe down the work area (e.g., fume hood, benchtop) and any non-disposable equipment.

    • All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste in the designated solid waste container.

Step 4: Storage Pending Disposal

Store the hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment.

Step 5: Final Disposal

The final disposal must be handled by a licensed hazardous waste management company.

  • Contact EHS: Coordinate with your institution's EHS office to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Ensure all required waste disposal forms are completed accurately and retained for your records, in compliance with institutional and regulatory requirements.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow A Start: this compound Waste Generated B Don Appropriate PPE A->B C Segregate Waste B->C D Solid Waste (e.g., contaminated gloves, vials) C->D Solid E Liquid Waste (e.g., solutions) C->E Liquid F Place in Labeled Hazardous Solid Waste Container D->F G Place in Labeled Hazardous Liquid Waste Container E->G H Decontaminate Work Area & Equipment F->H G->H I Dispose of Cleaning Materials as Hazardous Waste H->I J Store Waste in Secure, Designated Area I->J K Contact EHS for Professional Disposal J->K L Waste Incinerated by Licensed Facility K->L

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide, when followed, will ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental responsibility within your laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Nitroso-Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Nitroso-Vildagliptin. Adherence to these procedural guidelines is essential for ensuring the safety of all laboratory personnel.

This compound, like other N-nitroso compounds, is reasonably anticipated to be a carcinogen and requires handling with extreme caution.[1][2] The following procedures are designed to minimize exposure risk and ensure the safe and compliant use of this substance in a laboratory setting.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. A risk assessment of the specific procedures being undertaken should always be performed to determine if additional protection is required.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves.[1][3]Provides an additional barrier against contamination. Gloves should be inspected before use and changed frequently, especially after direct contact with the substance.[4][5]
Eye Protection Tightly fitting safety goggles with side-shields.[4]Protects against splashes and airborne particles.[6]
Body Protection A lab coat is the minimum requirement.[3][5] For procedures with a higher risk of contamination, a disposable, one-piece, close-fitting protective suit may be necessary.[3]Prevents contamination of personal clothing and skin.[6] Lab coats should not be worn outside of the laboratory.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N-95) may be required for procedures that generate dust or aerosols.[3] Always handle in a certified chemical fume hood.[1][3]Minimizes the risk of inhalation, a primary route of exposure.[1]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

1. Designated Handling Area: All work with this compound, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood.[1][3] This area should be clearly labeled as a designated carcinogen handling zone.

2. Spill Management: In the event of a spill, immediately evacuate unnecessary personnel and ensure adequate ventilation.[7]

  • For liquid spills: Use absorbent paper to contain the spill.[3]

  • For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[7]

  • All contaminated surfaces should be thoroughly cleaned.[7]

3. First Aid Procedures:

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4][7]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4][7][8]
Ingestion Rinse the mouth with water. Do not induce vomiting.[4][7]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the attending physician.[4][7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, absorbent paper, and disposable lab coats should be double-bagged in clear, sealable bags and disposed of as hazardous waste.[3]

  • Liquid Waste: Unused solutions should be collected in appropriate, labeled hazardous waste containers.

  • Disposal Method: All this compound waste must be disposed of through a licensed hazardous material disposal company, typically via incineration in a facility equipped with an afterburner and scrubber.[7]

  • Environmental Precautions: Under no circumstances should this compound or its waste be discharged into drains, water courses, or onto the ground.[7]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow prep Preparation & Planning ppe Don Appropriate PPE prep->ppe Proceed to Lab handling Handling in Fume Hood (Weighing, Solution Prep) ppe->handling experiment Conduct Experiment handling->experiment decontamination Decontaminate Work Area & Equipment experiment->decontamination waste_collection Collect Contaminated Waste decontamination->waste_collection ppe_removal Remove PPE waste_collection->ppe_removal disposal Hazardous Waste Disposal ppe_removal->disposal Final Step

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.